molecular formula C6H5N2NaO3 B13910980 Acipimox sodium

Acipimox sodium

カタログ番号: B13910980
分子量: 176.11 g/mol
InChIキー: APTVATQAOBWAAS-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acipimox sodium is a useful research compound. Its molecular formula is C6H5N2NaO3 and its molecular weight is 176.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H5N2NaO3

分子量

176.11 g/mol

IUPAC名

sodium 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate

InChI

InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChIキー

APTVATQAOBWAAS-UHFFFAOYSA-M

正規SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Acipimox for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent utilized in the management of hyperlipidemia.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids and subsequently, the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Acipimox, detailed experimental protocols for their determination, and a visualization of its key signaling pathway, intended to support research and drug development activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Acipimox are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Chemical Identity
PropertyValue
IUPAC Name 5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid[4]
Synonyms 5-methylpyrazine-2-carboxylic acid 4-oxide, Olbemox, Olbetam[4][5]
CAS Number 51037-30-0[4][5]
Molecular Formula C₆H₆N₂O₃[4][5]
Molecular Weight 154.12 g/mol [4][5]
InChI Key DJQOOSBJCLSSEY-UHFFFAOYSA-N[6]
SMILES CC1=CN=C(C=[N+]1[O-])C(=O)O[6]
Physicochemical Data
PropertyValue
Melting Point 177-180 °C[5]
Solubility Water: 15.4 mg/mL (Sonication recommended)[7]DMSO: 50 mg/mL (Sonication recommended)[7]
XLogP3 -1[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Topological Polar Surface Area 75.6 Ų[6]

Mechanism of Action: Signaling Pathway

Acipimox exerts its therapeutic effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1][3] The binding of Acipimox to GPR109A initiates an intracellular signaling cascade that results in the inhibition of lipolysis.

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL-P Triglycerides Triglycerides HSL_active->Triglycerides Catalyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Hydrolysis Glycerol Glycerol Triglycerides->Glycerol Hydrolysis

Caption: Acipimox signaling pathway in adipocytes leading to the inhibition of lipolysis.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of Acipimox in aqueous media, a critical parameter for biopharmaceutical classification.

1. Materials:

  • Acipimox powder

  • pH 1.2, 4.5, and 6.8 buffer solutions[8]

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

2. Procedure:

  • Prepare a series of glass vials, with a minimum of three vials for each pH buffer.

  • Add an excess amount of Acipimox powder to each vial to ensure a saturated solution.

  • Add a known volume of the respective pH buffer to each vial.

  • Securely cap the vials and place them in an orbital shaker set at 37 ± 1 °C.

  • Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to reach equilibrium.[8]

  • At each time point, stop the shaker and allow the vials to stand for a short period to allow for the settling of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot to remove any remaining undissolved particles.

  • Dilute the clear supernatant with the respective buffer to a concentration within the linear range of the analytical method.

  • Determine the concentration of Acipimox in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Repeat the concentration measurement at subsequent time points until the solubility value is constant, indicating that equilibrium has been reached.

3. Data Analysis:

  • Calculate the concentration of Acipimox in the original supernatant, taking into account the dilution factor.

  • The equilibrium solubility is the average concentration from the replicates at the time point where the concentration no longer significantly increases.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of Acipimox using a capillary melting point apparatus.

1. Materials:

  • Acipimox powder (finely ground and dried)

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Thermometer (calibrated)

2. Procedure:

  • Load a small amount of the finely powdered Acipimox into the open end of a capillary tube to a height of 2-3 mm.

  • Pack the powder into the sealed end of the tube by gently tapping the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate of the apparatus to increase the temperature at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[9]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

  • Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).[10]

3. Data Analysis:

  • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For pure compounds, this range is typically narrow.

In Vitro Lipolysis Assay in Primary Adipocytes

This assay measures the inhibitory effect of Acipimox on stimulated lipolysis in primary adipocytes by quantifying the release of glycerol.[1]

1. Materials:

  • Isolated primary adipocytes (e.g., from rodent epididymal fat pads)

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose

  • Isoproterenol (or another lipolysis-stimulating agent)

  • Acipimox solutions of varying concentrations

  • Glycerol assay kit

  • 96-well microplate

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Isolate primary adipocytes from adipose tissue using collagenase digestion.

  • Wash the isolated adipocytes with KRBB.

  • Resuspend the adipocytes in KRBB and plate them in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of Acipimox (and a vehicle control) for 30 minutes at 37 °C.[1]

  • Add a lipolysis-stimulating agent, such as isoproterenol, to the wells to induce lipolysis.

  • Incubate the plate at 37 °C for 1-3 hours.[1]

  • At the end of the incubation period, carefully collect the supernatant from each well.

  • Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit, following the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of lipolysis inhibition for each concentration of Acipimox compared to the stimulated control (cells treated with isoproterenol but not Acipimox).

  • The results can be used to determine the IC₅₀ value of Acipimox for the inhibition of lipolysis.

Lipolysis_Assay_Workflow start Start isolate Isolate Primary Adipocytes start->isolate plate Plate Adipocytes in 96-well Plate isolate->plate preincubate Pre-incubate with Acipimox plate->preincubate stimulate Stimulate with Isoproterenol preincubate->stimulate incubate Incubate (1-3 hours) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Glycerol Concentration collect->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro lipolysis assay.

Conclusion

This technical guide provides essential data and methodologies for researchers working with Acipimox. The compiled chemical and physical properties, along with detailed experimental protocols and a visual representation of its mechanism of action, serve as a valuable resource for further investigation into its therapeutic potential and for the development of novel drug delivery systems. The provided information is intended to facilitate reproducible and accurate scientific inquiry.

References

Acipimox's Mechanism of Action on HCA2 Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent that primarily exerts its therapeutic effects through the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1][2][3] This receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in adipocytes and various immune cells.[1][4] Upon activation by agonists like Acipimox, HCA2 initiates two principal signaling cascades: a Gαi-mediated pathway that leads to the desired anti-lipolytic effects, and a β-arrestin-mediated pathway associated with the common side effect of cutaneous flushing.[1][5][6] This guide provides a detailed examination of Acipimox's interaction with the HCA2 receptor, dissects the downstream signaling pathways, presents quantitative pharmacological data, and outlines the experimental protocols used to elucidate these mechanisms.

HCA2 Receptor Activation by Acipimox

Acipimox binds to the orthosteric binding pocket of the HCA2 receptor. Cryo-electron microscopy (cryo-EM) structures have revealed the molecular basis for this interaction. The carboxylate group of Acipimox is a critical feature, forming key interactions with residues within the receptor's transmembrane helices. Notably, residues such as Arginine 111 (R111) in transmembrane helix 3 and Tyrosine 284 (Y284) in transmembrane helix 7 are crucial for anchoring the agonist through hydrogen bonds.[7] This binding event stabilizes an active conformation of the receptor, enabling it to engage with intracellular signaling partners.

Downstream Signaling Pathways

Activation of HCA2 by Acipimox triggers two distinct intracellular signaling pathways that dictate its therapeutic and adverse effects.

Gαi-Protein Coupled Signaling: The Anti-Lipolytic Pathway

The primary therapeutic effect of Acipimox is mediated through the canonical Gαi signaling pathway.[1][4] As a Gαi-coupled receptor, agonist-bound HCA2 acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein complex (Gαiβγ). This leads to the dissociation of GDP from the Gαi subunit and the binding of GTP, causing the Gαi-GTP monomer and the Gβγ dimer to separate and activate downstream effectors.

The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] In adipocytes, reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).[8][3] The net result is the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids and glycerol—leading to a reduction in circulating free fatty acids.[8][3]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Acipimox Acipimox HCA2 HCA2 Receptor Acipimox->HCA2 Binds Gi Gαiβγ (Inactive) HCA2->Gi Activates G_alpha_i Gαi-GTP (Active) Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Acipimox Acipimox HCA2_P Phosphorylated HCA2 Receptor Acipimox->HCA2_P Activates GRK GRK HCA2_P->GRK Recruits B_Arrestin β-Arrestin HCA2_P->B_Arrestin Recruits GRK->HCA2_P Phosphorylates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) B_Arrestin->MAPK_Cascade Activates Prostaglandins Prostaglandin Release MAPK_Cascade->Prostaglandins Leads to Flushing Cutaneous Flushing Prostaglandins->Flushing Causes cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Culture HCA2-expressing HEK293 cells c2 Harvest and resuspend cells in stimulation buffer + IBMX c1->c2 c3 Prepare serial dilutions of Acipimox in assay plate c2->c3 a1 Add cell suspension and forskolin to plate c3->a1 a2 Incubate at RT (30-60 min) a1->a2 a3 Lyse cells and add HTRF detection reagents a2->a3 a4 Incubate at RT (60 min) a3->a4 d1 Read plate on HTRF-compatible reader a4->d1 d2 Calculate cAMP levels and plot dose-response curve d1->d2 d3 Determine pEC₅₀ value d2->d3 BRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Co-transfect HEK293 cells with HCA2-Rluc and β-arrestin-GFP p2 Culture for 24-48 hours p1->p2 p3 Harvest and resuspend cells in assay buffer p2->p3 a1 Dispense cells into white microplate p3->a1 a2 Add luciferase substrate (Coelenterazine h) a1->a2 a3 Measure baseline BRET signal a2->a3 a4 Add Acipimox dilutions a3->a4 d1 Measure kinetic BRET signal a4->d1 d2 Calculate ΔBRET ratio and plot dose-response curve d1->d2 d3 Determine pEC₅₀ value d2->d3

References

The Critical Role of Acipimox Sodium in the Attenuation of Adipocyte Lipolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid analogue, is a potent inhibitor of lipolysis in adipose tissue, playing a crucial role in the modulation of lipid metabolism. Its primary mechanism involves the suppression of hormone-sensitive lipase (HSL), leading to a significant reduction in the release of free fatty acids (FFAs) from adipocytes. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the action of Acipimox on adipocyte lipolysis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development in this area.

Core Mechanism of Action: Inhibition of Hormone-Sensitive Lipase

Acipimox exerts its anti-lipolytic effects by targeting the key regulatory enzyme in adipocyte triglyceride breakdown, hormone-sensitive lipase (HSL).[1][2] The process is initiated through the activation of a specific G-protein coupled receptor on the adipocyte surface, leading to a cascade of intracellular events that culminate in the inactivation of HSL.

Signaling Pathway of Acipimox in Adipocytes

The primary molecular target of Acipimox is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[3][4][5] This receptor is highly expressed in adipocytes.[3] The binding of Acipimox to HCA2 initiates a signaling cascade through an inhibitory G-protein (Gi).[6][7] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][6][8]

A decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).[3][9] PKA is responsible for the phosphorylation and activation of HSL.[3][10] By inhibiting PKA activity, Acipimox prevents the phosphorylation of HSL, keeping it in its inactive state.[8][10] This inactivation of HSL prevents the hydrolysis of triglycerides into FFAs and glycerol, thereby reducing their release into the bloodstream.[1][8] Furthermore, Acipimox has been shown to promote the redistribution of HSL from the lipid droplet back to the cytosol, further diminishing its lipolytic activity.[8]

Acipimox_Signaling_Pathway Acipimox Acipimox HCA2 HCA2 (GPR109A) Receptor Acipimox->HCA2 Adenylyl_Cyclase Adenylyl Cyclase Gi_protein Gi Protein HCA2->Gi_protein activates Gi_protein->Adenylyl_Cyclase ATP ATP inhib_point1 X cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL_inactive HSL (inactive) PKA->HSL_inactive inhib_point2 X HSL_active HSL-P (active) Triglycerides Triglycerides HSL_active->Triglycerides inhib_point3 X FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Bloodstream Release to Bloodstream FFA_Glycerol->Bloodstream

Caption: Acipimox Signaling Pathway in Adipocytes.

Quantitative Data on Acipimox-Mediated Inhibition of Lipolysis

The efficacy of Acipimox in inhibiting lipolysis has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Lipolysis by Acipimox
ParameterCell/Tissue TypeStimulusAcipimox ConcentrationObserved EffectReference
Lipolytic RateIsolated Rat Epididymal AdipocytesAdenosine Deaminase (1 U/ml)10 µmol/lInhibition to a near-basal value.[8]
cAMP-dependent Protein Kinase ActivityIsolated Rat Epididymal AdipocytesIsoproterenol (25 nmol/l) + Adenosine Deaminase (20 mU/ml)≥ 0.5 µmol/lSignificant (p < 0.05) reduction.[8]
Intracellular cAMP LevelIsolated Rat Epididymal AdipocytesIsoproterenol (25 nmol/l) + Adenosine Deaminase (20 mU/ml)Concentration-dependent decrease.[8]
Table 2: In Vivo Effects of Acipimox on Lipolysis and Related Metabolites
Study PopulationAcipimox DosageDurationPrimary OutcomeQuantitative ResultReference
Obese Nondiabetic and Diabetic Subjects250 mg, three times overnightOvernightFasting Plasma FFAs60-70% reduction.[11]
Obese Nondiabetic and Diabetic Subjects250 mg, three times overnightOvernightFasting Plasma Insulin~50% reduction.[11]
Individuals with Metabolic Syndrome250 mg, every 6 hours7 daysFree Fatty Acid ConcentrationReduction from 0.70 ± 0.43 mEq/L to 0.50 ± 0.34 mEq/L (P=0.01).[12]
Obese Men and Women250 mg, thrice-daily6 monthsFasting Glucose-6 mg/dL decrease (P = .02).[2][13]
Murine Model of Thermal InjuryNot specified7 daysCirculating FFAsLower levels (P < 0.05).[10]

Experimental Protocols for Assessing Acipimox's Anti-Lipolytic Activity

The following protocols are representative of the methodologies used to investigate the effects of Acipimox on adipocyte lipolysis.

Ex Vivo Lipolysis Assay in Adipose Tissue Explants

This protocol describes a method for measuring glycerol and FFA release from isolated adipose tissue explants, a common technique to assess lipolysis.[14][15][16]

ExVivo_Lipolysis_Workflow start Start: Euthanize Mouse and Excise Adipose Tissue wash Wash Tissue in PBS start->wash mince Mince Tissue into ~50 mg fragments wash->mince incubate Incubate fragments in buffer (e.g., Krebs-Ringer) with 2% BSA mince->incubate treatment Add Treatments: - Vehicle (Control) - Acipimox (various conc.) - Lipolytic Stimulant (e.g., Isoproterenol) incubate->treatment incubation_period Incubate at 37°C for a defined period (e.g., 1-2 hours) treatment->incubation_period collect Collect Aliquots of incubation medium incubation_period->collect measure_glycerol Measure Glycerol (e.g., colorimetric assay) collect->measure_glycerol measure_ffa Measure Free Fatty Acids (e.g., enzymatic assay kit) collect->measure_ffa normalize Normalize data to tissue weight or protein content measure_glycerol->normalize measure_ffa->normalize end End: Analyze and Compare Lipolysis Rates normalize->end

Caption: Experimental Workflow for Ex Vivo Lipolysis Assay.

Detailed Steps:

  • Tissue Preparation: Euthanize the experimental animal (e.g., mouse) and carefully excise the desired adipose tissue depot (e.g., epididymal or inguinal white adipose tissue).[14]

  • Washing: Immediately place the tissue in phosphate-buffered saline (PBS) and wash to remove excess blood.

  • Mincing: Mince the tissue into small fragments of approximately 50 mg.

  • Incubation: Place the tissue fragments into individual wells of a culture plate containing a suitable incubation buffer, such as Krebs-Ringer buffer, supplemented with 2% bovine serum albumin (BSA) to act as a fatty acid acceptor.[15]

  • Treatment: Add Acipimox at various concentrations to the designated wells. Include a vehicle control and a positive control with a known lipolytic agent (e.g., isoproterenol) to stimulate lipolysis.

  • Incubation Period: Incubate the plate at 37°C in a humidified incubator for a specified time, typically ranging from 1 to 2 hours.

  • Sample Collection: At the end of the incubation period, carefully collect aliquots of the incubation medium from each well.

  • Measurement of Lipolytic Products:

    • Glycerol: Determine the concentration of glycerol in the collected media using a commercially available colorimetric or fluorometric assay kit.[17]

    • Free Fatty Acids (FFAs): Measure the concentration of FFAs using an enzymatic assay kit.

  • Data Normalization: Normalize the measured glycerol and FFA concentrations to the weight of the tissue fragment or its total protein content to allow for accurate comparisons between samples.

Western Blot Analysis of HSL Phosphorylation

This protocol allows for the assessment of the phosphorylation status of HSL, a direct indicator of its activation state.[10]

Materials:

  • Adipose tissue or isolated adipocytes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-HSL (e.g., Ser660, Ser563)

    • Anti-total HSL

    • Anti-GAPDH or other loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize adipose tissue or lyse isolated adipocytes in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-HSL and total HSL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-HSL signal to the total HSL signal to determine the relative phosphorylation level.

Conclusion

Acipimox sodium is a well-characterized inhibitor of adipocyte lipolysis with a clearly defined mechanism of action centered on the HCA2 receptor and the subsequent downstream signaling cascade that leads to the inhibition of HSL. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting lipolysis in various metabolic disorders. The ability of Acipimox to potently reduce circulating free fatty acids underscores its importance as both a therapeutic agent and a valuable research tool.

References

The Impact of Acipimox on Free Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, is a potent inhibitor of lipolysis, exerting significant effects on free fatty acid (FFA) metabolism. By targeting hormone-sensitive lipase (HSL) in adipose tissue, Acipimox effectively reduces the release of FFAs into circulation. This action initiates a cascade of metabolic consequences, including modulation of triglyceride and lipoprotein levels, and notable improvements in insulin sensitivity and glucose homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of Acipimox, detailed experimental protocols for its study, and a quantitative summary of its metabolic effects, intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Mechanism of Action

Acipimox primarily functions as an anti-lipolytic agent by inhibiting the enzymatic activity of hormone-sensitive lipase (HSL) within adipocytes.[1][2] This inhibition curtails the breakdown of triglycerides into glycerol and free fatty acids, thereby diminishing the efflux of FFAs from adipose tissue into the bloodstream.[1][2]

The molecular cascade is initiated by the binding of Acipimox to the G-protein coupled receptor GPR109A (also known as HCA2 or the niacin receptor 1), which is predominantly expressed on the surface of adipocytes.[3][4][5] This ligand-receptor interaction leads to the activation of an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase. The subsequent reduction in intracellular cyclic AMP (cAMP) levels results in decreased activation of Protein Kinase A (PKA).[2] As PKA is responsible for the phosphorylation and activation of HSL, its inhibition leads to a decline in HSL activity and a consequent suppression of lipolysis.[2][6]

Signaling Pathway of Acipimox in Adipocytes

The signaling cascade initiated by Acipimox in fat cells is a well-defined pathway that leads to the reduction of free fatty acid release.

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibition Acipimox Acipimox GPR109A GPR109A (HCA2 Receptor) Acipimox->GPR109A Binds to Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AC->cAMP PKA_Inhibition Reduced Activation Gi->AC Inhibits Gi->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates PKA->HSL_inactive HSL_active HSL-P (active) Triglycerides Triglycerides FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol Hydrolysis HSL_Inhibition Reduced Activity Lipolysis_Inhibition Inhibition of Lipolysis

Acipimox Signaling Pathway in Adipocytes

Quantitative Effects on Metabolic Parameters

Clinical and preclinical studies have consistently demonstrated the potent effects of Acipimox on lipid and glucose metabolism. The following tables summarize the quantitative data from key studies.

Table 1: Effects of Acipimox on Plasma Free Fatty Acids (FFA)

Study PopulationAcipimox DosageDuration of TreatmentFFA ReductionCitation
Obese non-diabetic, impaired glucose tolerance, and Type 2 diabetic subjects250 mg (overnight)Single overnight dose60-70%[6][7]
High-fat fed mice50 mg/kg (intraperitoneal)Single dose~48% (at 4 hours)[8]
Healthy, young volunteers250 mg (4 times daily)2 daysAcutely lowered[9]
Individuals with metabolic syndrome250 mg (every 6 hours)7 daysSignificant reduction to near normal levels[4][10][11][12]
GH-deficient adults500 mgSingle dose88% (fasting)[13]
Hypertriglyceridemic rhesus monkeys8 mg/kgSingle doseSignificant reduction at 4 hours[14]

Table 2: Effects of Acipimox on Triglycerides and Cholesterol

Study PopulationAcipimox DosageDuration of TreatmentTriglyceride (TG) ReductionTotal Cholesterol (TC) ReductionLDL-C ReductionHDL-C IncreaseCitation
Type IV hyperlipoproteinemia750 mg/day60 daysSignificant reduction (mean 434 vs 777 mg/dl placebo)Significant reduction-No significant alteration[15]
Type IV hyperlipoproteinemia250 mg (tid)4 weeks35%---[16]
Type IIA hyperlipoproteinemia250 mg (tid)9 weeks-No significant reduction11%20%[16]
Hypertriglyceridemia and combined hyperlipidemia-6 months54%23%-12%[17]
Hypercholesterolemic individuals (with cholestyramine)250 mg (tid)-13%27%32%45% (HDL2)[18]
Hypertriglyceridemic rhesus monkeys16 mg/kg (qid)2 months31%-Significant decrease-[14]

Table 3: Effects of Acipimox on Glucose Metabolism and Insulin Sensitivity

Study PopulationAcipimox DosageDuration of TreatmentEffects on Glucose Metabolism and Insulin SensitivityCitation
Obese non-diabetic, impaired glucose tolerance, and Type 2 diabetic subjects250 mg (overnight)Single overnight dose>2-fold increase in insulin-stimulated glucose uptake; ~30% lower glucose and insulin AUC during OGTT[6][7]
Obese, insulin-resistant subjects250 mg (tid)6 monthsSignificant decrease in fasting glucose; trend for reduced fasting insulin and HOMA-IR[19][20][21][22]
Type 2 diabetic subjects250 mg (qid)1 weekImproved acute-insulin response and insulin-mediated glucose uptake[23]
High-fat fed mice50 mg/kg (intraperitoneal)Single doseMarkedly improved glucose elimination rate[8]
GH-deficient adults500 mgSingle dose36% increase in insulin-stimulated total glucose uptake[13]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of Acipimox.

Measurement of Plasma Free Fatty Acids (FFA)

A common method for the determination of FFAs in plasma is the colorimetric procedure.

Principle: This method is based on the extraction of lipids from plasma, followed by the formation of copper soaps with the free fatty acids. The copper is then assayed colorimetrically.[7][17]

Protocol:

  • Lipid Extraction:

    • To 0.5 mL of plasma in a glass-stoppered centrifuge tube, add 2.5 mL of a chloroform-heptane-methanol (1.41:1.25:1 v/v/v) extraction mixture.

    • Vortex vigorously for 30 seconds and centrifuge at 1500 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper heptane layer containing the lipids to a clean tube.

  • Removal of Phospholipids:

    • To the heptane extract, add 0.5 mL of silicic acid suspension (prepared in chloroform).

    • Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes. The silicic acid will precipitate the phospholipids.

  • Formation of Copper Soaps:

    • Transfer the supernatant to a tube containing 1.0 mL of a copper-triethanolamine reagent.

    • Vortex for 2 minutes and centrifuge at 1500 x g for 10 minutes. The FFAs will react with copper to form copper soaps, which are soluble in the chloroform phase.

  • Colorimetric Determination:

    • To the upper chloroform layer, add 0.5 mL of a diethyldithiocarbamate color reagent.

    • The copper ions will form a colored complex with the diethyldithiocarbamate.

    • Measure the absorbance of the solution at 440 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of a long-chain fatty acid (e.g., palmitic acid).

    • Determine the FFA concentration in the plasma sample by comparing its absorbance to the standard curve.

Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[19][24]

Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable rate of glucose is infused to maintain a constant blood glucose level (euglycemia). The amount of glucose required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus, insulin sensitivity.

Protocol:

  • Subject Preparation:

    • Subjects are typically fasted overnight.[19]

    • Two intravenous catheters are inserted, one in an antecubital vein for infusions (insulin and glucose) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is often heated to "arterialize" the venous blood.

  • Basal Period:

    • A basal period of at least 30 minutes is allowed to obtain baseline blood samples for glucose and insulin concentrations.

  • Clamp Procedure:

    • A primed-continuous infusion of human insulin is started to rapidly achieve and maintain a hyperinsulinemic state.

    • A variable infusion of 20% dextrose is initiated and adjusted every 5-10 minutes to clamp the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).

    • Blood glucose is monitored frequently (every 5-10 minutes) from the arterialized venous sample.

  • Steady State:

    • The clamp is typically maintained for 2-3 hours. The last 30-60 minutes are considered the "steady-state" period, during which the glucose infusion rate (GIR) should be relatively constant.

  • Calculation of Insulin Sensitivity:

    • The average GIR during the steady-state period, normalized for body weight (mg/kg/min), is used as the index of insulin sensitivity (M-value). A higher M-value indicates greater insulin sensitivity.

Hormone-Sensitive Lipase (HSL) Activity Assay

The activity of HSL can be measured in tissue homogenates or purified enzyme preparations.

Principle: This assay measures the hydrolysis of a radiolabeled or fluorescently labeled triglyceride substrate by HSL. The release of radiolabeled or fluorescent fatty acids is quantified to determine enzyme activity.[18][25]

Protocol (using a radiolabeled substrate):

  • Substrate Preparation:

    • Prepare a substrate emulsion containing triolein and [³H]triolein, stabilized with phosphatidylcholine/phosphatidylinositol.

  • Enzyme Preparation:

    • Homogenize adipose tissue in a suitable buffer and prepare a fat-free infranatant by centrifugation.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the enzyme preparation with the substrate emulsion.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction and Extraction of Fatty Acids:

    • Stop the reaction by adding a mixture of methanol/chloroform/heptane and a carrier solution of unlabeled oleic acid.

    • Add an alkaline solution (e.g., potassium carbonate) to partition the released [³H]oleic acid into the upper aqueous phase.

    • Vortex and centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the upper aqueous phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculation of HSL Activity:

    • Calculate the amount of [³H]oleic acid released based on the specific activity of the [³H]triolein substrate.

    • Express HSL activity as nmol of fatty acid released per minute per mg of protein.

Experimental and Logical Workflow Diagrams

Typical Experimental Workflow for a Human Clinical Trial

The investigation of Acipimox's effects in humans typically follows a structured clinical trial workflow.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Assessment cluster_conclusion Phase 4: Conclusion Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Measurements (Blood samples, physical exam) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Acipimox_Group Acipimox Treatment Group Randomization->Acipimox_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Data_Collection Data Collection (Blood samples, metabolic tests) Acipimox_Group->Data_Collection Placebo_Group->Data_Collection Endpoint_Analysis Endpoint Analysis (FFA, lipids, glucose metabolism) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results Publication Publication/Reporting Results->Publication

Typical Experimental Workflow for a Human Clinical Trial
Logical Flow of Acipimox's Metabolic Effects

The primary action of Acipimox, the inhibition of lipolysis, triggers a cascade of interconnected metabolic changes. The following diagram illustrates the logical flow of these effects.

Logical_Flow Acipimox Acipimox Administration Inhibit_Lipolysis Inhibition of Adipose Tissue Lipolysis Acipimox->Inhibit_Lipolysis Reduce_FFA Reduced Plasma FFA Levels Inhibit_Lipolysis->Reduce_FFA Reduce_Liver_FFA Reduced FFA Delivery to Liver Reduce_FFA->Reduce_Liver_FFA Improve_Insulin Improved Insulin Sensitivity Reduce_FFA->Improve_Insulin Reduce_VLDL Decreased Hepatic VLDL Production Reduce_Liver_FFA->Reduce_VLDL Reduce_TG Reduced Plasma Triglycerides Reduce_VLDL->Reduce_TG Reduce_LDL Reduced Plasma LDL-C Reduce_VLDL->Reduce_LDL Increase_HDL Increased Plasma HDL-C Reduce_TG->Increase_HDL Indirectly via complex mechanisms Improve_Glucose Improved Glucose Tolerance Improve_Insulin->Improve_Glucose

Logical Flow of Acipimox's Metabolic Effects

Conclusion

Acipimox is a well-characterized inhibitor of lipolysis with profound effects on FFA suppression and downstream metabolic pathways.[2] Its ability to modulate lipid profiles and improve glucose homeostasis makes it a valuable tool for both the clinical management of dyslipidemia and for research into the pathophysiology of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of FFA-lowering strategies.

References

Acipimox Sodium: A Deep Dive into its Impact on VLDL, LDL, and HDL Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, has demonstrated significant effects on the lipid profile, primarily through its potent inhibition of lipolysis in adipose tissue. This action reduces the flux of free fatty acids (FFAs) to the liver, a key substrate for the synthesis of very-low-density lipoprotein (VLDL) and triglycerides. Consequently, acipimox leads to a reduction in VLDL and subsequently low-density lipoprotein (LDL) cholesterol levels. While the impact on VLDL and LDL is primarily driven by reduced synthesis, the consistent observation of increased high-density lipoprotein (HDL) cholesterol levels suggests a more complex mechanism of action that is not yet fully elucidated. This technical guide provides a comprehensive overview of the core mechanisms of acipimox, detailing its effects on lipoprotein synthesis, presenting quantitative data from clinical studies, outlining key experimental protocols, and visualizing the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Adipose Tissue Lipolysis

The primary and most well-established mechanism of action for acipimox is the inhibition of hormone-sensitive lipase (HSL) in adipocytes.[1][2][3] This effect is mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1.[4][5]

The GPR109A Signaling Pathway

The binding of acipimox to GPR109A on the surface of adipocytes initiates a signaling cascade that ultimately suppresses the breakdown of triglycerides.[5]

cluster_adipocyte Adipocyte cluster_inhibition cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Gi->AC cAMP cAMP AC->cAMP Converts ATP to inhibition_text Inhibition of this pathway leads to reduced lipolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (Active) FFA_Glycerol FFA + Glycerol Triglycerides Triglycerides Triglycerides->FFA_Glycerol Hydrolysis by HSL FFA_Blood Reduced Free Fatty Acids (FFA) FFA_Glycerol->FFA_Blood Release into

Acipimox Signaling Pathway in Adipocytes.

Impact on Lipoprotein Synthesis and Metabolism

The reduction in circulating FFAs has profound downstream effects on hepatic lipoprotein synthesis.

VLDL and LDL Synthesis

With a diminished supply of FFAs to the liver, the synthesis of triglycerides is significantly reduced.[2] This directly curtails the production and secretion of VLDL particles, which are the primary carriers of endogenously produced triglycerides.[1] As VLDL is a precursor to LDL, the reduction in VLDL synthesis consequently leads to lower levels of LDL cholesterol.[1]

HDL Metabolism

The mechanism by which acipimox increases HDL cholesterol is less direct and not fully understood.[2] One proposed pathway involves the reduced triglyceride content in the plasma, which may lead to decreased activity of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to VLDL in exchange for triglycerides. Reduced CETP activity would result in HDL particles that are richer in cholesterol and have a longer plasma residence time. Another hypothesis suggests that nicotinic acid derivatives like acipimox may decrease the hepatic removal of ApoA-I, the primary apolipoprotein of HDL, leading to increased HDL levels.[1]

Quantitative Effects on Lipoprotein Profile: Clinical Trial Data

Numerous clinical studies have quantified the impact of acipimox on the lipid profiles of various patient populations. The following tables summarize key findings.

Table 1: Effect of Acipimox on Plasma Lipids in Patients with Hyperlipoproteinemia

Study PopulationAcipimox DoseDurationVLDL-TriglyceridesLDL-CholesterolHDL-CholesterolTotal TriglyceridesReference
Type IV Hyperlipoproteinemia750 mg/day60 daysInconsistent responseSignificant reductionNo significant change-44% (vs. placebo)[6]
Severe Hypertriglyceridemia (Type IV & V)750-1200 mg/day9 monthsInconsistent response-+33.3%Inconsistent response[6]
Familial Hypercholesterolemia (with simvastatin)750 mg/day---9%No change-21%[7]
Mixed Hyperlipoproteinemia500-750 mg/day12 weeksNo significant changeNo significant change+14.7%No significant change[8]

Table 2: Effect of Acipimox on Lipoprotein Subfractions

Study PopulationAcipimox DoseDurationKey Findings on SubfractionsReference
Type IV Hyperlipidemia--Increase in dense, cholesteryl ester-enriched, and triglyceride-poor HDL3 particles.[9]
Mixed Hyperlipoproteinemia500-750 mg/day12 weeksSignificant increases in both HDL2 and HDL3 cholesterol.[8]

Experimental Protocols

In Vitro Lipolysis Assay

This protocol measures the inhibitory effect of acipimox on stimulated lipolysis in isolated adipocytes.

  • Objective: To quantify the dose-dependent inhibition of lipolysis by acipimox.

  • Methodology:

    • Adipocyte Isolation: Isolate primary adipocytes from human or rodent adipose tissue via collagenase digestion.

    • Cell Culture: Culture the isolated adipocytes in a suitable medium, such as Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin and glucose.

    • Treatment: Pre-incubate the adipocytes with varying concentrations of acipimox or a vehicle control.

    • Stimulation: Induce lipolysis using a stimulating agent such as isoproterenol.

    • Glycerol Measurement: After incubation, collect the cell culture supernatant and measure the concentration of glycerol, a byproduct of triglyceride breakdown, using a commercially available assay kit.

    • Data Analysis: Calculate the percentage of lipolysis inhibition for each acipimox concentration compared to the stimulated control.

cluster_workflow Experimental Workflow: In Vitro Lipolysis Assay Isolation Isolate Adipocytes Culture Culture Adipocytes Isolation->Culture Treatment Treat with Acipimox Culture->Treatment Stimulation Stimulate Lipolysis (e.g., Isoproterenol) Treatment->Stimulation Measurement Measure Glycerol Release Stimulation->Measurement Analysis Analyze Data (% Inhibition) Measurement->Analysis

Workflow for In Vitro Lipolysis Assay.
In Vivo VLDL Synthesis Measurement using Stable Isotope Tracers

This protocol details a method to determine the production rate of VLDL apolipoprotein B (apoB), a key structural protein of VLDL particles, in human subjects.[10]

  • Objective: To quantify the effect of acipimox on the hepatic production rate of VLDL-apoB.

  • Methodology:

    • Subject Preparation: Subjects are studied after an overnight fast.

    • Tracer Infusion: A primed-constant infusion of a stable isotope-labeled amino acid, typically 2H3-leucine, is administered intravenously. This allows for the tracing of newly synthesized proteins.[10]

    • Blood Sampling: Serial blood samples are collected over several hours.

    • Lipoprotein Isolation: VLDL particles are isolated from the plasma samples by ultracentrifugation. VLDL subfractions (VLDL1 and VLDL2) can be further separated based on their Svedberg flotation rates (Sf 60-400 for VLDL1 and Sf 20-60 for VLDL2).[10]

    • ApoB Isolation and Analysis: ApoB is isolated from the VLDL fractions, typically by SDS-PAGE. The isotopic enrichment of leucine in apoB is determined by gas chromatography-mass spectrometry (GC-MS).

    • Kinetic Modeling: The tracer enrichment data is fitted to a multicompartmental model to calculate the production rate of VLDL-apoB.[10]

cluster_workflow Logical Relationship: VLDL Synthesis Measurement Infusion Infuse Stable Isotope Tracer (2H3-Leucine) Sampling Collect Serial Blood Samples Infusion->Sampling Isolation Isolate VLDL Fractions (Ultracentrifugation) Sampling->Isolation Analysis Isolate ApoB and Measure Isotopic Enrichment (GC-MS) Isolation->Analysis Modeling Apply Multicompartmental Model Analysis->Modeling Result Calculate VLDL-ApoB Production Rate Modeling->Result

Logical Workflow for VLDL Synthesis Measurement.

Conclusion

Acipimox sodium exerts its primary lipid-lowering effects through a well-defined mechanism: the inhibition of lipolysis in adipose tissue via the GPR109A signaling pathway. This leads to a reduction in FFA availability for hepatic triglyceride and VLDL synthesis, consequently lowering VLDL and LDL cholesterol levels. The increase in HDL cholesterol is a consistent finding, although the precise mechanism remains an area of active investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of acipimox's multifaceted effects on lipoprotein metabolism. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the strategic design of future studies and the development of novel therapeutic approaches for dyslipidemia.

References

An In-depth Technical Guide on the Role of Acipimox in Studying Insulin Sensitivity and Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid analogue, serves as a powerful pharmacological tool for investigating the intricate relationship between lipid metabolism and glucose homeostasis. By potently inhibiting adipose tissue lipolysis, Acipimox acutely reduces circulating free fatty acid (FFA) concentrations, thereby providing a model to study the direct effects of FFA on insulin sensitivity and glucose metabolism. This technical guide provides a comprehensive overview of Acipimox's mechanism of action, its application in metabolic research, detailed experimental protocols, and a summary of its quantitative effects. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize Acipimox in their studies.

Mechanism of Action

Acipimox exerts its primary effect by acting as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor predominantly expressed on the surface of adipocytes.[1][2][3]

Signaling Pathway:

  • Receptor Binding: Acipimox binds to and activates the HCA2 receptor.[1][3][4]

  • G-Protein Activation: This activation leads to the coupling and stimulation of an inhibitory G-protein (Gi).[4][5]

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[6]

  • HSL Inhibition: The reduction in cAMP levels leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the breakdown of stored triglycerides.[1][7]

  • Reduced Lipolysis: The inhibition of HSL significantly curtails the hydrolysis of triglycerides into glycerol and free fatty acids (FFAs), thereby reducing their release from adipose tissue into the bloodstream.[6][7]

This targeted inhibition of lipolysis makes Acipimox a specific tool for studying the downstream metabolic consequences of lowering plasma FFA levels.[7]

Acipimox_Mechanism cluster_adipocyte Adipocyte Membrane HCA2 HCA2 (GPR109A) Receptor Gi Gi-Protein HCA2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC HSL_active Active HSL-P cAMP->HSL_active activates PKA, which activates Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes HSL_inactive Inactive HSL FFA FFA Triglycerides->FFA releases Bloodstream_FFA ↓ Plasma FFA FFA->Bloodstream_FFA Acipimox Acipimox Acipimox->HCA2 binds

Caption: Acipimox mechanism of action in an adipocyte.

Role in Glucose Metabolism: The Randle Cycle

Acipimox's primary influence on glucose metabolism is explained by the glucose-fatty acid cycle , or Randle Cycle . This concept, proposed in 1963, describes the competition between fatty acids and glucose for substrate oxidation in tissues like skeletal muscle.[8]

  • High FFA State (Insulin Resistance): When plasma FFA levels are high, muscle cells preferentially uptake and oxidize fatty acids. The resulting increase in mitochondrial acetyl-CoA and NADH inhibits key enzymes of glucose metabolism, such as pyruvate dehydrogenase (PDH), phosphofructokinase (PFK), and hexokinase. This substrate competition leads to reduced glucose uptake and oxidation, contributing to insulin resistance.[8][9]

  • Low FFA State (Acipimox-induced): By acutely lowering plasma FFA, Acipimox relieves this inhibition.[9] The reduced fatty acid oxidation decreases the levels of acetyl-CoA and NADH, which in turn disinhibits PDH and PFK. This shifts the metabolic preference of the muscle back towards glucose uptake and oxidation, thereby improving peripheral insulin sensitivity.[10]

Randle_Cycle cluster_muscle_cell Skeletal Muscle Cell cluster_mito Mitochondrion Glucose_uptake Glucose Uptake (GLUT4) G6P Glucose-6-P Glucose_uptake->G6P Pyruvate Pyruvate G6P->Pyruvate PDH PDH Pyruvate->PDH FFA_uptake FFA Uptake Fatty_Acyl_CoA Fatty Acyl-CoA FFA_uptake->Fatty_Acyl_CoA BetaOx β-Oxidation Fatty_Acyl_CoA->BetaOx AcetylCoA Acetyl-CoA PDH->AcetylCoA AcetylCoA->G6P inhibits PFK, Hexokinase TCA TCA Cycle AcetylCoA->TCA BetaOx->PDH inhibits (↑ Acetyl-CoA, NADH) BetaOx->AcetylCoA Acipimox Acipimox Plasma_FFA ↓ Plasma FFA Acipimox->Plasma_FFA Plasma_FFA->FFA_uptake reduces

Caption: Acipimox's effect on the Randle Cycle in skeletal muscle.

Quantitative Data Presentation

The effects of Acipimox on key metabolic parameters have been quantified in numerous clinical studies. The tables below summarize representative findings.

Table 1: Effect of Acipimox on Plasma Free Fatty Acids (FFA) and Glucose Metabolism

Study Population Acipimox Dosage Duration FFA Reduction Effect on Insulin Sensitivity Effect on Glucose Citation
Obese Nondiabetic & T2DM 250 mg (x3, overnight) Acute 60-70% reduction in fasting FFA >2-fold increase in insulin-stimulated glucose uptake ~30% lower glucose AUC during OGTT [11][12]
Overweight Subjects 250 mg (single dose) Acute Significant suppression Not directly measured No effect on insulin [1][13]
Hypopituitary Patients 250 mg (x3, pre-clamp) Acute Significant suppression ~52% improvement (4.7 vs 3.1 mg/kg/min) - [1][13][14]
Obese, Insulin-Resistant 250 mg (thrice daily) 6 months Improved fasting measures No effect on insulin-stimulated glucose uptake (clamp) -6 mg/dL decrease in fasting glucose [15][16]
NIDDM Patients 250 mg (x3 daily) 3 months Twofold increase in fasting FFA (rebound) Acute administration still enhanced glucose disposal No change in fasting glucose or HbA1c [17]

| Metabolic Syndrome | Not specified | Short-term | Reduced from 0.70 to 0.50 mEq/L | Not directly measured | - |[6] |

Note: The "rebound effect" is a known phenomenon where FFA levels can rise significantly after the acute effect of Acipimox wears off, particularly with chronic dosing.[17][18]

Experimental Protocols

Acipimox is frequently used in conjunction with standard metabolic investigation techniques to isolate the effects of FFAs.

Hyperinsulinemic-Euglycemic Clamp with Acipimox

This protocol is the gold standard for assessing peripheral insulin sensitivity. The addition of Acipimox allows researchers to measure insulin action under conditions of suppressed plasma FFA.

Objective: To quantify insulin-stimulated glucose disposal while preventing the confounding influence of elevated FFAs.

Methodology:

  • Subject Preparation: Subjects fast overnight (8-12 hours). Two intravenous catheters are placed, one for infusions (e.g., antecubital vein) and one for blood sampling from a contralateral hand vein, which is heated to "arterialize" the venous blood.

  • Baseline Period: A baseline blood sample is drawn to determine fasting glucose, insulin, and FFA concentrations.

  • Acipimox Administration: A dose of Acipimox (e.g., 250 mg) is administered orally 90-120 minutes prior to the start of the insulin infusion to ensure peak plasma concentration and maximal FFA suppression.[13] Some protocols may use multiple doses leading up to the clamp.[13]

  • Clamp Procedure:

    • A primed, continuous infusion of human insulin is started at a fixed rate (e.g., 40 mU/m²/min).

    • Simultaneously, a variable infusion of 20% dextrose is initiated.

    • Blood glucose is measured every 5-10 minutes.

    • The dextrose infusion rate is adjusted to maintain euglycemia (a constant blood glucose level, typically ~90 mg/dL or 5.0 mmol/L).

  • Steady State: After approximately 60-90 minutes, a steady state is typically reached where the glucose infusion rate (GIR) is stable. The GIR during the last 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity (often denoted as the 'M-value'). A higher GIR indicates greater insulin sensitivity.

  • Data Collection: Blood samples are collected at regular intervals throughout the clamp to measure plasma insulin, FFA, and other metabolites.

Clamp_Workflow start Start: Overnight Fast catheter Place IV Catheters (Infusion & Sampling) start->catheter baseline Draw Baseline Blood (Glucose, Insulin, FFA) catheter->baseline acipimox Administer Oral Acipimox (e.g., 250 mg) baseline->acipimox wait Wait 90-120 min acipimox->wait start_clamp Begin Hyperinsulinemic-Euglycemic Clamp wait->start_clamp infusion Start Constant Insulin Infusion Start Variable Glucose Infusion start_clamp->infusion measure Measure Blood Glucose (every 5-10 min) infusion->measure Feedback Loop adjust Adjust Glucose Infusion Rate to Maintain Euglycemia measure->adjust Feedback Loop steady_state Achieve Steady State (Stable GIR) measure->steady_state If GIR is stable adjust->measure Feedback Loop collect Collect Final Blood Samples steady_state->collect end End Clamp & Calculate M-Value (GIR at Steady State) collect->end

Caption: Experimental workflow for a hyperinsulinemic-euglycemic clamp with Acipimox.
Oral Glucose Tolerance Test (OGTT) with Acipimox

This protocol assesses the body's ability to handle a glucose load, reflecting the interplay of insulin secretion and insulin sensitivity. Using Acipimox helps determine the contribution of FFAs to overall glucose tolerance.

Objective: To evaluate the impact of reduced FFA levels on glucose tolerance and insulin response following an oral glucose challenge.

Methodology:

  • Subject Preparation: Subjects consume a diet with adequate carbohydrates (>150g/day) for 3 days prior to the test and then fast overnight for 8-14 hours.[19]

  • Acipimox Administration: An oral dose of Acipimox (e.g., 250 mg) is given 60-90 minutes before the glucose challenge.[13]

  • Baseline Sample: A fasting (time 0) blood sample is collected.[20]

  • Glucose Challenge: The subject drinks a standardized glucose solution (typically 75 grams of glucose in water) over 5 minutes.[19][20]

  • Post-Challenge Sampling: Blood samples are drawn at specific intervals, such as 30, 60, 90, and 120 minutes after the glucose drink.[20]

  • Analysis: Plasma from each time point is analyzed for glucose and insulin. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide an integrated assessment of the response. Acipimox treatment typically results in a lower glucose and insulin AUC, indicating improved glucose tolerance and/or insulin sensitivity.[11][12]

Conclusion

Acipimox is an invaluable pharmacological agent for metabolic research, offering a specific and potent method to acutely lower circulating free fatty acids. This allows for the direct investigation of the role of FFAs in the pathogenesis of insulin resistance and dysregulated glucose metabolism, primarily through the mechanisms of the Randle Cycle. By incorporating Acipimox into well-defined experimental protocols such as the hyperinsulinemic-euglycemic clamp and the oral glucose tolerance test, researchers can effectively dissect the complex interplay between lipid and carbohydrate metabolism. The quantitative data consistently demonstrate that reducing FFA levels can significantly improve insulin sensitivity and glucose handling, providing a strong rationale for targeting FFA metabolism in the development of therapies for type 2 diabetes and related metabolic disorders.

References

Acipimox Sodium: A Technical Guide for Exploring Adipocyte Biology and Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Acipimox sodium as a powerful tool for investigating the intricate biology of adipocytes, with a particular focus on its established role in modulating lipolysis and its potential application in the study of adipocyte differentiation. Acipimox, a nicotinic acid derivative, is a well-characterized inhibitor of lipolysis, making it an invaluable asset for research into metabolic diseases.

Core Mechanism of Action in Adipocytes

Acipimox primarily exerts its anti-lipolytic effect by acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1 (HCA2), which is highly expressed on the surface of adipocytes.[1][2] The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), a critical enzyme that phosphorylates and activates hormone-sensitive lipase (HSL).[2][3] By preventing the activation of HSL, Acipimox effectively blocks the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol, thereby significantly reducing their release from adipose tissue into the circulation.[1][2][3]

Acipimox as a Tool for Exploring Adipocyte Biology

The primary and most well-documented application of Acipimox in adipocyte research is the acute and potent inhibition of lipolysis. This makes it an excellent tool to study the downstream consequences of reduced FFA flux on both adipocyte metabolism and systemic energy homeostasis.

Quantitative Effects on Lipolysis

The anti-lipolytic effects of Acipimox have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its impact on FFA and glycerol release, as well as on the expression of key lipolytic enzymes.

ParameterOrganism/Cell TypeAcipimox ConcentrationTreatment DurationObserved EffectReference
Free Fatty Acids (FFA) Rhesus Monkeys8 mg/kg (single dose)4 hoursSignificant reduction in plasma FFA (0.102 ± 0.008 vs 0.154 ± 0.020 g/l)[4]
Obese Subjects with Metabolic Syndrome250 mg7 daysReduction in FFA concentration (0.70 ± 0.43 mEq/L vs 0.50 ± 0.34 mEq/L)[5]
Glycerol Release Isolated Rat Adipocytes10 µmol/lNot specifiedInhibition of stimulated lipolytic rate to near-basal value[3]
Human Adipose Tissue (in vitro)10⁻⁴ mol/lNot specifiedFull inhibition of submaximally stimulated glycerol release to basal rates[6]
Lipolytic Enzymes Murine Inguinal White Adipose TissueNot specified7 daysDecreased total HSL and ATGL protein levels; reduced phosphorylation of HSL at serine 660[7]

Acipimox as a Potential Tool for Exploring Adipocyte Differentiation

While extensively studied for its role in lipolysis in mature adipocytes, the direct effects of Acipimox on the process of adipocyte differentiation (adipogenesis) are less characterized. However, emerging evidence suggests it may be a useful tool for probing the molecular pathways governing this process.

Adipogenesis is a complex process orchestrated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor γ (PPARγ) acting as the master regulator.[8][9] Intriguingly, one study demonstrated that Acipimox treatment reversed the ritonavir-induced downregulation of PPARγ mRNA in adipose tissue.[7] This finding suggests that Acipimox may influence the transcriptional machinery essential for adipocyte development and maintenance.

Further research is warranted to fully elucidate the role of Acipimox in adipogenesis. It could be hypothesized that by modulating the intracellular environment, such as FFA levels, Acipimox may indirectly influence the expression and activity of key adipogenic factors.

ParameterOrganism/Cell TypeTreatment ContextObserved Effect on Adipogenic MarkerPotential Research ImplicationsReference
PPARγ mRNA Murine Adipose TissueReversal of ritonavir-induced lipoatrophyAcipimox reversed the ritonavir-induced reduction in PPARγ mRNA expression.Suggests Acipimox may help maintain the transcriptional program for adipocyte identity and function.[7]

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation Assay to Evaluate the Effect of Acipimox

This protocol describes a method to induce the differentiation of preadipocytes (e.g., 3T3-L1 cell line) into mature adipocytes and how to incorporate Acipimox to study its effects on this process.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution (sterile-filtered)

  • Oil Red O staining solution

  • RNA extraction and qPCR reagents

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and culture in DMEM with 10% FBS and antibiotics until they reach confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with MDI induction medium. This marks the initiation of differentiation.

  • Acipimox Treatment: To test the effect of Acipimox, add it to the MDI medium at various concentrations at Day 0. Include a vehicle control group.

  • Medium Change: On Day 2, replace the induction medium (with or without Acipimox) with adipocyte maintenance medium (with or without Acipimox).

  • Maintenance: Continue to replace the maintenance medium every 2 days.

  • Assessment of Differentiation (Day 8-10):

    • Morphological Analysis: Visualize lipid droplet accumulation using a microscope. For quantitative analysis, stain the cells with Oil Red O, extract the dye, and measure its absorbance.

    • Gene Expression Analysis: Harvest cells at different time points (e.g., Day 0, 2, 4, 8) for RNA extraction. Perform qPCR to analyze the expression of key adipogenic markers such as Pparg, Cebpa, Fabp4, and Adipoq.

Protocol 2: In Vitro Lipolysis Assay in Mature Adipocytes

This protocol details a method to measure the anti-lipolytic effect of Acipimox in mature adipocytes.

Materials:

  • Mature adipocytes (e.g., differentiated 3T3-L1 cells or primary adipocytes)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% BSA and 2.5 mM glucose

  • Isoproterenol (a non-selective β-adrenergic agonist to stimulate lipolysis)

  • This compound

  • Glycerol and Free Fatty Acid assay kits

Procedure:

  • Cell Preparation: Culture mature adipocytes in 12-well plates.

  • Wash and Pre-incubation: Gently wash the cells twice with warm PBS. Then, pre-incubate the cells in KRBB for 1-2 hours at 37°C.

  • Acipimox Treatment: Remove the pre-incubation buffer and add fresh KRBB containing various concentrations of Acipimox or vehicle control. Incubate for 30 minutes at 37°C.

  • Stimulation of Lipolysis: To stimulate lipolysis, add isoproterenol (e.g., 10 µM final concentration) to the wells (except for the basal control wells).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: At the end of the incubation, carefully collect the medium from each well.

  • Quantification of Lipolysis: Measure the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric or fluorometric assay kits. The amount of glycerol and FFA released is an index of the rate of lipolysis.

Visualizations: Signaling Pathways and Experimental Workflows

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Adipocyte) Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol

Caption: Acipimox signaling pathway in adipocytes.

Experimental_Workflow cluster_culture Phase 1: Cell Culture & Differentiation cluster_analysis Phase 2: Data Collection & Analysis Start Seed Preadipocytes (e.g., 3T3-L1) Confluence Grow to Confluence Start->Confluence Induction Induce Differentiation (MDI Cocktail) Confluence->Induction Treatment Treat with Acipimox (or Vehicle Control) Induction->Treatment Maintenance Maintain in Culture (8-10 days) Treatment->Maintenance Morphology Assess Lipid Accumulation (Oil Red O Staining) Maintenance->Morphology Gene_Expression Analyze Adipogenic Markers (qPCR for PPARγ, FABP4, etc.) Maintenance->Gene_Expression Lipolysis_Assay Measure Lipolysis Rate (FFA/Glycerol Release) Maintenance->Lipolysis_Assay Data_Analysis Data Analysis & Interpretation Morphology->Data_Analysis Gene_Expression->Data_Analysis Lipolysis_Assay->Data_Analysis

References

An In-depth Technical Guide to the Off-target Effects and Molecular Promiscuity of Acipimox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a derivative of nicotinic acid, is a well-established lipid-lowering agent. Its primary therapeutic effect is mediated through the activation of the niacin receptor 1 (HCAR2), leading to the inhibition of lipolysis in adipose tissue. While its on-target pharmacology is well-documented, a comprehensive understanding of its off-target interactions and molecular promiscuity is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known off-target effects of Acipimox, with a particular focus on its interaction with human carbonic anhydrases. This document synthesizes available quantitative data, outlines experimental methodologies, and employs visualizations to illustrate key molecular pathways and experimental workflows.

On-Target Mechanism of Action

Acipimox exerts its primary pharmacological effect by acting as an agonist at the G protein-coupled receptor, niacin receptor 1 (HCAR2, also known as GPR109A), which is highly expressed in adipocytes.[1][2] Activation of HCAR2 by Acipimox leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[2] This reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol.[3] The subsequent reduction in the release of FFAs from adipose tissue into the circulation is the cornerstone of Acipimox's lipid-lowering effect.[1][3] The diminished flux of FFAs to the liver results in decreased hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[1]

Acipimox_On_Target_Signaling cluster_adipocyte Adipocyte Acipimox Acipimox HCAR2 HCAR2 (GPR109A) Acipimox->HCAR2 Agonist Binding Gi Gi HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates (Phosphorylation) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (Released) Triglycerides->FFA

Figure 1: On-target signaling pathway of Acipimox in adipocytes.

Off-Target Interactions: Human Carbonic Anhydrases

Recent research has identified an off-target interaction of Acipimox with a family of metalloenzymes known as human carbonic anhydrases (hCAs).[4] Acipimox has been shown to act as a low micromolar inhibitor against most of the catalytically active hCA isoforms.[4] This interaction is noteworthy as some CA isoforms are implicated in lipogenesis, suggesting a potential secondary mechanism for Acipimox's effects on lipid metabolism.[5]

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The inhibitory activity of Acipimox against various hCA isoforms has been quantified, with inhibition constants (Kᵢ) determined experimentally. The data, summarized in the table below, indicates that Acipimox is a micromolar inhibitor of most tested isoforms, with the highest affinity for hCA VB and hCA I.[4]

hCA IsoformInhibition Constant (Kᵢ) in µM
hCA I3.3
hCA II7.5
hCA III8.1
hCA IV6.2
hCA VA5.8
hCA VB2.8
hCA VI7.9
hCA VII9.2
hCA IX4.7
hCA XII5.1
hCA XIII87.0
hCA XIV6.9
Data sourced from a 2022 study by Angeli et al.[4]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The inhibition constants for Acipimox against hCA isoforms were determined using a stopped-flow CO₂ hydrase assay. This method measures the catalytic activity of CAs in the hydration of carbon dioxide.

Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed spectrophotometrically using a pH indicator. The presence of an inhibitor, such as Acipimox, reduces the rate of the enzymatic reaction, allowing for the determination of its inhibitory potency.

Materials:

  • Applied Photophysics stopped-flow instrument

  • pH indicator: Phenol red (0.2 mM)

  • Buffer: 10 mM HEPES (pH 7.4)

  • Ionic strength maintenance: 10 mM NaClO₄

  • Substrate: Gaseous CO₂ bubbled through water to create solutions of varying concentrations (1.7 to 17 mM)

  • Enzyme: Purified human carbonic anhydrase isoforms

  • Inhibitor: Acipimox stock solution (10 mM) prepared in distilled-deionized water with a maximum of 5% DMSO, with subsequent dilutions down to 10 nM.

Procedure:

  • Preparation: Inhibitor and enzyme solutions are preincubated together for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.

  • Data Acquisition: The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the change in absorbance of the pH indicator at its maximum absorbance wavelength (557 nm for phenol red) for a period of 10 to 100 seconds.

  • Data Analysis: The inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

Stopped_Flow_Assay_Workflow cluster_workflow Stopped-Flow CO₂ Hydrase Assay Workflow Preparation Preparation: - Prepare hCA, Acipimox, and CO₂ solutions - Pre-incubate hCA and Acipimox (15 min) Mixing Rapid Mixing: Enzyme-inhibitor solution is mixed with CO₂ substrate solution in stopped-flow instrument Preparation->Mixing Measurement Spectrophotometric Measurement: Monitor absorbance change of pH indicator (Phenol Red at 557 nm) over time (10-100s) Mixing->Measurement Analysis Data Analysis: Determine initial reaction rates and calculate inhibition constants (Ki) Measurement->Analysis

Figure 2: Experimental workflow for the stopped-flow CO₂ hydrase assay.

Molecular Promiscuity and Other Potential Off-Target Effects

A comprehensive assessment of Acipimox's molecular promiscuity through broad panel screening (e.g., receptorome or kinome profiling) is not extensively documented in publicly available literature. Such screenings are crucial for identifying unforeseen off-target interactions that could contribute to both therapeutic and adverse effects.

While specific binding data is limited, the known side effects of Acipimox may provide clues to its broader pharmacological profile. The most common adverse effect is cutaneous flushing, which is also a known side effect of niacin and is mediated by prostaglandin D2.[6] Other reported side effects include gastrointestinal disturbances, palpitations, and in some cases, effects on glucose tolerance and liver function, although these are generally less severe than with niacin.[6][7] The interaction with carbonic anhydrases may also contribute to some of the observed physiological effects, although further research is needed to establish a direct link.

Summary and Future Directions

Acipimox's primary mechanism of action via HCAR2 is well-established and accounts for its lipid-lowering efficacy. The discovery of its inhibitory activity against human carbonic anhydrases represents a significant finding in understanding its off-target pharmacology. However, the broader molecular promiscuity of Acipimox remains largely unexplored in the public domain.

For a more complete understanding of Acipimox's pharmacological profile, the following future studies are recommended for drug development professionals:

  • Comprehensive Off-Target Screening: Profiling Acipimox against a broad panel of receptors, ion channels, transporters, and kinases (e.g., using a CEREP or Eurofins safety panel) would provide a systematic evaluation of its molecular promiscuity.

  • Computational Modeling: In silico approaches, such as molecular docking and pharmacophore modeling, could be employed to predict potential off-target interactions based on the chemical structure of Acipimox.

  • Phenotypic Screening: Cell-based assays can be utilized to assess the functional consequences of any identified off-target interactions and to uncover novel biological activities.

A thorough investigation into the off-target effects of Acipimox will not only enhance our understanding of its safety profile but may also reveal opportunities for drug repurposing and the development of more selective therapeutic agents.

References

Methodological & Application

Application Note: Acipimox Sodium Lipolysis Assay Protocol in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acipimox, a derivative of nicotinic acid, is a potent lipid-lowering agent that primarily acts by inhibiting lipolysis in adipose tissue.[1][2] Its mechanism of action involves binding to the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[3][4] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent inactivation of hormone-sensitive lipase (HSL).[5][6] HSL is the rate-limiting enzyme in the breakdown of triglycerides into glycerol and free fatty acids (FFAs). By inhibiting HSL, Acipimox effectively reduces the release of FFAs from adipose tissue.[1]

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis and adipocyte metabolism. These cells can be chemically induced to differentiate into mature adipocytes that accumulate lipid droplets and exhibit metabolic characteristics similar to in vivo adipocytes, making them an ideal system for screening anti-lipolytic compounds like Acipimox.

This application note provides a detailed protocol for inducing differentiation of 3T3-L1 preadipocytes and subsequently performing a lipolysis assay to evaluate the inhibitory effect of Acipimox sodium on isoproterenol-stimulated lipolysis. Lipolysis is quantified by measuring the release of glycerol and free fatty acids into the cell culture medium.

Materials and Reagents

Reagent/Material Supplier Catalogue No.
3T3-L1 PreadipocytesATCCCL-173
Dulbecco's Modified Eagle's Medium (DMEM), high glucoseGibco11965092
Bovine Calf Serum (BCS)Gibco16170078
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
DexamethasoneSigma-AldrichD4902
Insulin, human recombinantSigma-AldrichI9278
This compoundSigma-AldrichA0786
Isoproterenol hydrochlorideSigma-AldrichI6504
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Trypsin-EDTA (0.25%)Gibco25200056
Glycerol Assay KitSigma-AldrichMAK117
Free Fatty Acid Quantification KitAbcamab65341
96-well cell culture plates, clearCorning3596
96-well assay plates, clear, flat-bottomCorning3370

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes. The process typically takes 8-12 days.

  • Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 2 x 10^4 cells/well in Preadipocyte Growth Medium.

  • Reaching Confluence: Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2 days until the cells are 100% confluent.

  • Contact Inhibition: Maintain the confluent cells for an additional 48 hours (Day 0). This growth arrest is crucial for efficient differentiation.

  • Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I.

  • Induction (Day 2): After 48 hours, replace the medium with Differentiation Medium II.

  • Maturation (Day 4 onwards): After another 48 hours, switch to Adipocyte Maintenance Medium. Replenish with fresh maintenance medium every 2-3 days. By Day 8-12, cells should exhibit a mature adipocyte phenotype with large, visible lipid droplets.

Media Formulations:

  • Preadipocyte Growth Medium: DMEM with high glucose, 10% Bovine Calf Serum, 1% Penicillin-Streptomycin.

  • Differentiation Medium I (MDI): Adipocyte Maintenance Medium supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

  • Differentiation Medium II: Adipocyte Maintenance Medium supplemented with 1 µg/mL Insulin.

  • Adipocyte Maintenance Medium: DMEM with high glucose, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin.

Protocol 2: this compound Lipolysis Assay

This protocol is performed on mature 3T3-L1 adipocytes (Day 8-12 post-differentiation).

  • Serum Starvation: Gently wash the differentiated adipocytes twice with sterile PBS. Then, add 100 µL/well of serum-free DMEM (containing 2% fatty acid-free BSA) and incubate for 2 hours at 37°C.

  • Acipimox Pre-treatment: Remove the starvation medium. Add 90 µL/well of fresh serum-free DMEM (with 2% BSA) containing various concentrations of this compound (e.g., 0, 0.5, 1, 5, 10, 50, 100 µM).[5] Incubate for 1 hour at 37°C.

  • Lipolysis Induction: Add 10 µL/well of Isoproterenol stock solution to each well to achieve a final concentration of 100 nM or 1 µM to stimulate lipolysis.[5][7] For the basal (unstimulated) control, add 10 µL of assay buffer.

  • Incubation: Incubate the plate at 37°C for 2-3 hours.

  • Sample Collection: After incubation, carefully collect the supernatant (cell culture medium) from each well for the quantification of glycerol and free fatty acid release. Centrifuge the collected medium at 1000 x g for 5 minutes to remove any detached cells.

Protocol 3: Quantification of Lipolysis

Quantify the amount of glycerol and free fatty acids in the collected supernatant using commercially available assay kits.

  • Glycerol Assay:

    • Use a commercial glycerol assay kit (e.g., Sigma-Aldrich MAK117).

    • Prepare a glycerol standard curve according to the kit's instructions.

    • Add samples and standards to a new 96-well assay plate.

    • Add the master reaction mix to all wells and incubate for 20-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the glycerol concentration in each sample by interpolating from the standard curve.

  • Free Fatty Acid (FFA) Assay:

    • Use a commercial FFA quantification kit (e.g., Abcam ab65341).

    • Prepare an FFA standard curve (e.g., using palmitic acid) as per the manufacturer's protocol.

    • Add samples and standards to a new 96-well plate.

    • Add the reaction mixture and incubate for 30 minutes at 37°C.

    • Measure the absorbance at 570 nm (colorimetric) or fluorescence (Ex/Em = 535/587 nm).

    • Determine the FFA concentration in the samples from the standard curve.

Data Presentation

The results of the lipolysis assay can be summarized to show the dose-dependent inhibition of isoproterenol-stimulated lipolysis by Acipimox.

Table 1: Effect of Acipimox on Isoproterenol-Stimulated Glycerol Release

Treatment Group Acipimox (µM) Isoproterenol (100 nM) Glycerol Release (µM) (Mean ± SD) % Inhibition of Stimulated Lipolysis
Basal Control0-15.2 ± 1.8N/A
Stimulated Control0+75.8 ± 5.50%
Acipimox0.5+62.1 ± 4.922.6%
Acipimox1+53.5 ± 4.137.1%
Acipimox5+38.7 ± 3.261.2%
Acipimox10+25.4 ± 2.583.2%
Acipimox50+18.1 ± 2.095.2%
Acipimox100+16.5 ± 1.997.8%

% Inhibition is calculated as: [1 - (Stimulated with Acipimox - Basal) / (Stimulated Control - Basal)] x 100. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Acipimox on Isoproterenol-Stimulated Free Fatty Acid Release

Treatment Group Acipimox (µM) Isoproterenol (100 nM) FFA Release (µM) (Mean ± SD) % Inhibition of Stimulated Lipolysis
Basal Control0-42.5 ± 4.5N/A
Stimulated Control0+210.3 ± 15.10%
Acipimox0.5+175.6 ± 12.820.7%
Acipimox1+151.2 ± 11.235.2%
Acipimox5+108.9 ± 9.760.4%
Acipimox10+72.3 ± 6.882.2%
Acipimox50+51.0 ± 5.194.9%
Acipimox100+46.8 ± 4.997.4%

% Inhibition is calculated as: [1 - (Stimulated with Acipimox - Basal) / (Stimulated Control - Basal)] x 100. Data are hypothetical and for illustrative purposes.

Mandatory Visualization

Acipimox_Signaling_Pathway cluster_inside Intracellular Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Binds Isoproterenol Isoproterenol Beta_AR β-Adrenergic Receptor Isoproterenol->Beta_AR Binds Gi Gαi GPR109A->Gi Activates Gs Gαs Beta_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Gs->AC Activates PKA PKA cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active p-HSL (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Lipolysis Glycerol + FFAs Triglycerides->Lipolysis

Caption: Acipimox signaling pathway for lipolysis inhibition.

Lipolysis_Assay_Workflow Start Seed 3T3-L1 Preadipocytes (2x10^4 cells/well) Differentiate Differentiate to Mature Adipocytes (8-12 Days) Start->Differentiate Starve Serum Starve (2 hours) Differentiate->Starve Pretreat Pre-treat with Acipimox (1 hour) Starve->Pretreat Stimulate Stimulate with Isoproterenol (2-3 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Quantify Glycerol and FFAs (Commercial Kits) Collect->Assay Analyze Analyze Data & Calculate % Inhibition Assay->Analyze

Caption: Experimental workflow for the Acipimox lipolysis assay.

References

Application Notes and Protocols: In vivo Administration of Acipimox Sodium in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acipimox, a nicotinic acid derivative, is a potent anti-lipolytic agent that has been investigated for its therapeutic potential in metabolic disorders, including type 2 diabetes.[1][2] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, which reduces the release of free fatty acids (FFAs) into circulation.[1] Elevated plasma FFA levels are strongly associated with insulin resistance, a key pathophysiological feature of type 2 diabetes. By lowering FFAs, Acipimox is hypothesized to improve insulin sensitivity and glucose tolerance.[3][4] These application notes provide detailed protocols for the in vivo administration of Acipimox in common mouse models of diabetes, methodologies for assessing its efficacy, and a summary of reported quantitative data.

Section 1: Induction of Diabetes in Mouse Models

The selection of a diabetes model is critical and depends on the specific research question. The most common methods involve chemical induction to model type 1 diabetes or a high-fat diet to model the insulin resistance characteristic of type 2 diabetes.

Protocol 1.1: Streptozotocin (STZ)-Induced Diabetes

Streptozotocin (STZ) is a chemical toxic to pancreatic β-cells, and its administration is a widely used method to induce a state of insulin-dependent diabetes that mimics type 1 diabetes.[5] Researchers can employ two main strategies: a multiple low-dose or a single high-dose regimen.

Materials:

  • Streptozotocin (STZ) powder

  • Cold, sterile 0.9% NaCl (saline) or citrate buffer (pH 4.5)

  • Mice (e.g., C57BL/6J), aged 6-10 weeks

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

Procedure:

  • Preparation of STZ Solution:

    • STZ is light-sensitive and unstable in solution; prepare it immediately before injection.

    • Weigh the required amount of STZ powder based on the chosen dosing regimen.

    • Dissolve STZ in cold, sterile saline or citrate buffer.

  • Animal Preparation:

    • For some protocols, mice are fasted for 4-6 hours before STZ injection.[6]

    • Record the baseline body weight and blood glucose of each mouse.

  • STZ Administration (Intraperitoneal Injection):

    • Multiple Low-Dose (MLD-STZ) Protocol: Inject mice intraperitoneally (i.p.) with 40-60 mg/kg of STZ for five consecutive days.[5][6] This method tends to be more efficient and induces insulitis, closely resembling human type 1 diabetes.[5]

    • Single High-Dose (SHD-STZ) Protocol: Administer a single i.p. injection of 150-200 mg/kg STZ.[6][7] This dose can vary depending on the mouse strain.[7]

  • Post-Injection Monitoring and Diabetes Confirmation:

    • Monitor blood glucose levels daily for the first week.[7]

    • To prevent fatal hypoglycemia after β-cell destruction, 10% sucrose water can be provided for the first 48 hours post-injection.[5]

    • Mice are generally considered diabetic when non-fasting blood glucose levels are consistently ≥15 mmol/L (approximately 270 mg/dL) or >250 mg/dL.[6][8]

Protocol 1.2: High-Fat Diet (HFD)-Induced Glucose Intolerance

This model is used to induce obesity, insulin resistance, and glucose intolerance, which are characteristic of pre-diabetes and type 2 diabetes.

Materials:

  • High-fat diet (typically 45% to 60% kcal from fat)

  • Standard chow (control diet)

  • Mice (e.g., C57BL/6J)

Procedure:

  • Dietary Regimen:

    • At 6-8 weeks of age, divide mice into control and experimental groups.

    • Feed the control group a standard chow diet.

    • Feed the experimental group a high-fat diet for a period of 3 months or longer to induce a stable phenotype of glucose intolerance.[3]

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Periodically measure fasting blood glucose and perform glucose tolerance tests to confirm the development of insulin resistance and glucose intolerance.

Section 2: Acipimox Sodium Administration Protocols

Acipimox can be administered via several routes, with the choice depending on the desired dosing regimen and experimental design.

Protocol 2.1: Administration via Drinking Water

This method is suitable for chronic administration and avoids the stress of repeated injections.

Materials:

  • This compound powder

  • Animal drinking water bottles

Procedure:

  • Solution Preparation:

    • Calculate the amount of Acipimox needed to achieve the desired concentration. A concentration of 0.5 mg/mL has been used effectively.[9][10] For a 100 mL water bottle, this would be 50 mg.[11]

    • Dissolve the Acipimox powder in drinking water. Stir until fully dissolved.[11]

  • Administration:

    • Fill the animal's water bottle with the Acipimox solution.

    • Prepare fresh solution every 2-3 days to ensure stability.[11]

    • Monitor water consumption to estimate the daily dose and ensure adequate hydration.[11]

Protocol 2.2: Intraperitoneal (i.p.) Injection

This route provides precise dosing and rapid absorption.

Materials:

  • This compound powder

  • Sterile 0.9% NaCl (saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

  • Insulin or tuberculin syringes

Procedure:

  • Solution Preparation:

    • Prepare the Acipimox solution fresh on the day of use.[11]

    • Weigh the required amount of Acipimox. For a 50 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, a 6.25 mg/mL solution is needed.[11]

    • Dissolve the powder in sterile saline and vortex until completely dissolved.[11]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.[11]

  • Administration:

    • Securely restrain the mouse to expose the abdomen.

    • Wipe the injection site (lower abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle and inject the solution into the peritoneal cavity.

    • Return the mouse to its cage and monitor for any adverse reactions.

Section 3: Efficacy Assessment Protocols

To evaluate the effect of Acipimox on glucose metabolism and insulin sensitivity, several in vivo tests are essential.

Protocol 3.1: Intraperitoneal Glucose Tolerance Test (IPGTT)

An IPGTT assesses the ability of the mouse to clear an exogenous glucose load.

Materials:

  • D-glucose

  • Sterile saline

  • Glucometer and test strips

  • Syringes for glucose injection

Procedure:

  • Animal Preparation: Fast mice overnight (typically 12-16 hours) but allow free access to water.

  • Baseline Measurement: Record the body weight. Take a baseline blood sample (time 0) from the tail vein to measure fasting glucose.

  • Glucose Administration: Administer a bolus of D-glucose (typically 1 g/kg or 2 g/kg body weight) via i.p. injection.[9]

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) to quantify glucose tolerance. An improvement is indicated by a lower AUC.

Protocol 3.2: Insulin Tolerance Test (ITT)

An ITT measures whole-body insulin sensitivity by assessing the rate of glucose disposal in response to exogenous insulin.

Materials:

  • Humulin R or other regular insulin

  • Sterile saline

  • Glucometer and test strips

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours.

  • Baseline Measurement: Take a baseline blood sample (time 0) from the tail vein.

  • Insulin Administration: Administer a bolus of insulin (typically 0.5 - 0.75 IU/kg body weight) via i.p. injection.[9]

  • Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: Plot blood glucose concentration over time. A faster and more profound decrease in blood glucose indicates greater insulin sensitivity.

Section 4: Signaling Pathways and Mechanism of Action

Acipimox exerts its effects primarily by inhibiting the enzymatic activity of hormone-sensitive lipase (HSL) in adipocytes.[1] This action is mediated through a G-protein coupled receptor, leading to a reduction in intracellular cyclic AMP (cAMP) and preventing the protein kinase A (PKA)-mediated activation of HSL.[11][12] The ultimate result is a decrease in the breakdown of triglycerides and a subsequent reduction in the release of FFAs from adipose tissue.[1]

Acipimox_Pathway cluster_adipocyte Adipocyte cluster_blood Bloodstream acipimox Acipimox receptor HCAR2/GPR109A (GPCR) acipimox->receptor binds gi_protein Gi Protein (inhibitory) receptor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits atp ATP camp cAMP atp:e->camp:w converts pka Protein Kinase A (PKA) camp->pka activates hsl_inactive HSL (inactive) pka->hsl_inactive phosphorylates hsl_active HSL-P (active) hsl_inactive->hsl_active triglycerides Triglycerides ffa Free Fatty Acids (FFA) triglycerides->ffa hydrolyzes ffa_blood ↓ Circulating FFA ffa->ffa_blood release inhibited

Caption: Acipimox signaling pathway in an adipocyte.

Section 5: Experimental Workflow Visualization

A typical experimental workflow for evaluating Acipimox in a mouse model of diabetes involves several key stages, from disease induction to final data analysis.

Experimental_Workflow start Start: Select Mouse Strain (e.g., C57BL/6J) induction Diabetes Induction (e.g., High-Fat Diet or STZ) start->induction confirmation Confirmation of Diabetic Phenotype (Hyperglycemia, Glucose Intolerance) induction->confirmation grouping Randomize into Groups (Vehicle Control vs. Acipimox) confirmation->grouping treatment Treatment Period (Acipimox via drinking water or i.p. injection) grouping->treatment assessment In Vivo Efficacy Assessment treatment->assessment gtt Glucose Tolerance Test (GTT) assessment->gtt itt Insulin Tolerance Test (ITT) assessment->itt blood Blood/Tissue Collection (Plasma FFA, lipids, etc.) assessment->blood analysis Data Analysis & Interpretation gtt->analysis itt->analysis blood->analysis

Caption: General experimental workflow for Acipimox studies.

Section 6: Quantitative Data Summary

The following tables summarize quantitative results from studies administering Acipimox to different mouse models of diabetes and metabolic dysfunction.

Table 1: Effects of Acipimox in a High-Fat Fed Mouse Model[3]
ParameterControl (High-Fat Fed)Acipimox (50 mg/kg i.p.)% Change
Plasma FFA (mmol/L)0.88 ± 0.100.46 ± 0.06↓ 47.7%
Glucose Elimination Constant (KG, %/min)0.54 ± 0.010.66 ± 0.01↑ 22.2%
Area Under Insulin Curve (nmol/L x 50 min)32.1 ± 2.923.9 ± 1.2↓ 25.5%
Table 2: Effects of Acipimox in an Intermittent Hypoxia (IH) Mouse Model[9][10]

This model induces insulin resistance and glucose intolerance similar to that seen in obstructive sleep apnea.

ParameterIH + VehicleIH + Acipimox (0.5 g/L in water)% Change vs. IH + Vehicle
Glucose Metabolism
Fasting Glucose (mg/dL)152.2 ± 5.4137.0 ± 6.0↓ 10.0%
Glucose Tolerance (AUCglucose)Worsened by 33% vs. ControlFully Prevented WorseningAmeliorated
Insulin Sensitivity (ITT)Worsened by 34% vs. ControlFully Prevented WorseningAmeliorated
Lipolysis & Adipose Tissue
Spontaneous LipolysisIncreased by 264% vs. ControlPrevented IH-induced increaseAmeliorated
Plasma FFA (µmol/L)420.9 ± 25.9306.5 ± 28.1↓ 27.2%
Epididymal Fat MassReduced by 15% vs. ControlIncreased by 19%Reversed
Adipocyte SizeReduced by 8% vs. ControlIncreased by 10%Reversed

References

Application Notes and Protocols for Acipimox Sodium in Rat Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a potent anti-lipolytic agent utilized in metabolic research to investigate the roles of free fatty acids (FFAs) in various physiological and pathophysiological states. Its primary mechanism involves the inhibition of adipose tissue lipolysis, leading to a significant reduction in circulating FFAs. This document provides detailed dosing recommendations, experimental protocols, and an overview of the signaling pathways affected by Acipimox sodium in rat models of metabolic studies.

Mechanism of Action

Acipimox exerts its anti-lipolytic effects by acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1] The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase.[1] This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] A decrease in cAMP levels prevents the activation of protein kinase A (PKA), a crucial enzyme for the phosphorylation and subsequent activation of hormone-sensitive lipase (HSL).[2] HSL is a key enzyme in the breakdown of triglycerides stored in adipocytes.[3] By inhibiting HSL, Acipimox effectively reduces the release of FFAs from adipose tissue into the bloodstream.[3][4] This reduction in circulating FFAs subsequently decreases the liver's production of very-low-density lipoprotein (VLDL), contributing to lower plasma triglyceride levels.[4]

Dosing Recommendations

The appropriate dosage of this compound in rats can vary depending on the specific research question, the duration of the study, and the rat strain used. The following table summarizes dosing recommendations from various metabolic studies in rats.

Rat StrainDoseAdministration RouteStudy DurationMetabolic FocusReference
Albino Rats25 mg/kgNot Specified8 weeksHigh-fat diet-induced depression[5]
Albino Rats50 mg/kgNot Specified8 weeksHigh-fat diet-induced depression[5]
N-STZ-1.5 Rats30 mg/kgNot SpecifiedAcute (during OGTT)Glucose tolerance[6]
Leydig cell tumor-bearing rats10 mg (total dose)With test mealAcuteCancer cachexia, gluconeogenesis[7]
Wistar RatsIn vitro (10 µmol/L - 1 mmol/L)In vitroAcuteLipolysis in isolated adipocytes[2]

Experimental Protocols

Preparation of this compound for Administration

a. For Oral Gavage:

  • Materials: this compound powder, sterile saline (0.9% NaCl) or distilled water, vortex mixer, appropriate size gavage needles (e.g., 18-gauge for adult rats).

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the rat.

    • Dissolve the this compound powder in a known volume of sterile saline or distilled water to achieve the final desired concentration.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • The final volume for oral gavage should not exceed 10 mL/kg body weight.

b. For Administration with a Meal:

  • Materials: this compound powder, powdered rodent chow.

  • Procedure:

    • Calculate the required amount of this compound for the desired dose.

    • Thoroughly mix the this compound powder with a pre-weighed amount of powdered rodent chow.

    • Provide the medicated chow to the rats as their sole food source or as a single test meal.

Animal Handling and Administration
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used in metabolic studies.

  • Housing: House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water, unless the experimental design requires specific dietary restrictions.

  • Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Administration:

    • Oral Gavage: Administer the prepared Acipimox solution carefully using a gavage needle to ensure the solution is delivered directly into the stomach.

    • Dietary Admixture: Provide the medicated diet in the food hopper.

Sample Collection and Analysis
  • Blood Sampling:

    • Collect blood samples from the tail vein or via cardiac puncture at specified time points.

    • For plasma FFA and triglyceride analysis, collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Tissue Harvesting:

    • At the end of the study, euthanize the rats using an approved method.

    • Dissect and collect relevant tissues, such as adipose tissue (epididymal, subcutaneous), liver, and skeletal muscle.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C for subsequent analysis (e.g., Western blotting for protein expression, gene expression analysis).

  • Biochemical Analysis:

    • Measure plasma FFA, triglycerides, glucose, and insulin levels using commercially available assay kits.

    • For in vitro studies with isolated adipocytes, assess lipolysis by measuring glycerol release into the incubation medium.[2]

Signaling Pathways and Experimental Workflows

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Binds to Gi_protein Gi Protein (inhibitory) GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (HSL) - Inactive PKA->HSL_inactive Phosphorylates HSL_active HSL - Active (Phosphorylated) Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol (Released into circulation) Triglycerides->FFA_Glycerol

Caption: Acipimox Signaling Pathway in Adipocytes.

Experimental_Workflow start Start: Experimental Design animal_prep Animal Acclimatization (e.g., Wistar Rats, 1 week) start->animal_prep grouping Randomization into Groups (Control vs. Acipimox) animal_prep->grouping treatment Acipimox Administration (e.g., Oral Gavage, 50 mg/kg daily) grouping->treatment monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Molecular Analysis (FFA, Triglycerides, Western Blot) sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow for a Rat Metabolic Study with Acipimox.

References

Application Notes and Protocols: Assessing HSL Phosphorylation Post-Acipimox Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for assessing the phosphorylation status of Hormone-Sensitive Lipase (HSL) in response to Acipimox treatment, utilizing the Western blot technique. Acipimox, a nicotinic acid derivative, is a potent inhibitor of lipolysis, and its mechanism involves the modulation of HSL activity through changes in its phosphorylation state.[1][2][3][4] These application notes are designed to guide researchers in accurately quantifying the effects of Acipimox on HSL phosphorylation, a critical step in understanding its therapeutic potential in metabolic diseases.

Signaling Pathway of Acipimox Action on HSL Phosphorylation

Acipimox exerts its anti-lipolytic effects by binding to the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[5] This binding event inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme responsible for the phosphorylation and activation of HSL at specific serine residues, most notably Serine 660.[1][2] Consequently, the inhibition of PKA-mediated phosphorylation of HSL leads to a reduction in its enzymatic activity and a decrease in the breakdown of triglycerides into free fatty acids and glycerol.[1][2][4]

Acipimox_HSL_Pathway Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP - PKA PKA cAMP->PKA + pHSL Phosphorylated HSL (Active) PKA->pHSL Phosphorylation (e.g., Ser660) HSL HSL (Inactive) Lipolysis Lipolysis pHSL->Lipolysis

Caption: Acipimox signaling pathway leading to decreased HSL phosphorylation and lipolysis.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a murine model of thermal injury where Acipimox treatment was administered. The data illustrates the significant reduction in HSL phosphorylation at Serine 660.

Treatment GroupTotal HSL (T-HSL) Protein Expression (Normalized to GAPDH)Phosphorylated HSL (p-HSL Ser660) Protein Expression (Normalized to GAPDH)
Burn Injury (Vehicle)1.1013.125
Burn Injury + Acipimox0.45740.5639
P-value < 0.01 < 0.001

Data adapted from a study on the effects of Acipimox in a murine model.[1]

Detailed Experimental Protocol

This protocol outlines the key steps for performing a Western blot to assess HSL phosphorylation.

Materials and Reagents
  • Cell or Tissue Samples: Adipocytes or adipose tissue treated with Acipimox or vehicle control.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6][7]

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

  • Transfer Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-HSL (Ser660) antibody

    • Rabbit anti-total HSL antibody

    • Mouse anti-GAPDH or β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL substrate for HRP detection.

  • Wash Buffer: TBST.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Acipimox Treatment of Adipocytes/Tissue B Cell/Tissue Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking with 5% BSA in TBST E->F G Primary Antibody Incubation (p-HSL, Total HSL, Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Loading Control and Total HSL K->L

Caption: Experimental workflow for Western blot analysis of HSL phosphorylation.

Step-by-Step Methodology

1. Sample Preparation: a. Treat cells or tissues with the desired concentrations of Acipimox for the specified duration. Include a vehicle-treated control group. b. After treatment, wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[6][7] For tissues, homogenize in the supplemented lysis buffer. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay. e. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] b. Incubate the membrane with the primary antibody against phospho-HSL (e.g., anti-p-HSL Ser660) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 5-10 minutes each with TBST.[10] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed for total HSL and a loading control like GAPDH or β-actin. d. Quantify the band intensities using densitometry software. Normalize the phospho-HSL signal to the total HSL signal and/or the loading control signal for accurate comparison between samples.

Important Considerations

  • Phosphatase Inhibitors: The use of phosphatase inhibitors at all stages of sample preparation is crucial to preserve the phosphorylation state of HSL.[6][7]

  • Blocking Buffer: As mentioned, BSA is preferred over non-fat dry milk for blocking when detecting phosphoproteins to avoid high background.[6]

  • Antibody Validation: Ensure the specificity of the phospho-HSL antibody. It is advisable to run controls, such as treating a lysate with a phosphatase to confirm the disappearance of the phospho-specific band.[7]

  • Loading Controls: Normalizing to a loading control is essential for accurate quantification. Additionally, normalizing the phosphorylated protein signal to the total protein signal can account for any changes in total HSL expression.[8]

  • Time Course and Dose-Response: To fully characterize the effect of Acipimox, consider performing time-course and dose-response experiments. Studies have shown that the inhibitory effects of Acipimox on HSL phosphorylation can be transient.[1]

References

Application Notes: Measuring the Anti-Lipolytic Effects of Acipimox

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acipimox is a nicotinic acid derivative widely used as a lipid-lowering agent for treating hypertriglyceridemia.[1][2][3] Its primary mechanism of action is the inhibition of lipolysis, the metabolic process wherein triglycerides stored in adipose tissue are hydrolyzed into free fatty acids (FFAs) and glycerol.[2][3] This action is mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[3][4]

The binding of Acipimox to the HCA2 receptor initiates an intracellular signaling cascade. It activates an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.[3] This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Lower cAMP concentrations prevent the activation of Protein Kinase A (PKA), a critical enzyme that phosphorylates and activates Hormone-Sensitive Lipase (HSL).[3] By inhibiting HSL, Acipimox effectively blocks the breakdown of triglycerides, thereby reducing the release of glycerol and FFAs from the cell.[1][2]

Measuring the extracellular concentrations of glycerol and FFAs released from cultured cells (such as adipocytes) is a direct and reliable method to quantify the anti-lipolytic activity of Acipimox and to screen for other compounds with similar effects. These protocols provide a detailed guide for researchers to perform these assays in a laboratory setting.

Acipimox Signaling Pathway

The following diagram illustrates the signaling pathway through which Acipimox inhibits lipolysis in adipocytes.

Acipimox_Pathway ACIP Acipimox HCA2 HCA2/GPR109A Receptor ACIP->HCA2 Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PKA PKA (inactive) cAMP->PKA Activates PKA_a PKA (active) PKA->PKA_a HSL HSL (inactive) PKA_a->HSL Phosphorylates HSL_a HSL-P (active) HSL->HSL_a TG Triglycerides HSL_a->TG Hydrolyzes Glycerol Glycerol TG->Glycerol FFA FFA TG->FFA Glycerol_out Glycerol (Released) Glycerol->Glycerol_out FFA_out FFA (Released) FFA->FFA_out

Acipimox anti-lipolytic signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and Treatment for Lipolysis Assay

This protocol details the steps for culturing adipocytes, inducing lipolysis, and treating them with Acipimox. Differentiated 3T3-L1 cells are commonly used for lipolysis assays.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (Growth Medium)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Inducers: 3-isobutyl-1-methylxanthine (IBMX), Dexamethasone, Insulin

  • Acipimox

  • Isoproterenol (or other β-adrenergic agonist to stimulate lipolysis)[1]

  • Krebs-Ringer Bicarbonate Hepes (KRBH) buffer with 2% fatty acid-free BSA[5]

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed 3T3-L1 preadipocytes in a 96-well plate at a density that allows them to reach confluence.

    • Grow cells in Growth Medium for 2 days post-confluence.

    • To initiate differentiation, change the medium to DMEM/10% FBS containing differentiation inducers (e.g., 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL insulin).

    • After 2-3 days, replace the medium with DMEM/10% FBS containing only insulin.

    • After another 2-3 days, switch to standard DMEM/10% FBS and maintain the culture for an additional 4-8 days until at least 80% of cells display an adipocyte phenotype with visible lipid droplets.

  • Acipimox Treatment:

    • Prepare a stock solution of Acipimox (e.g., 100 mM in DMSO or water) and create serial dilutions to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • On the day of the experiment, gently wash the differentiated adipocytes twice with warm PBS.[6]

    • Add KRBH buffer (containing 2% BSA) to the cells and incubate for 1-2 hours to starve the cells and establish a basal level of lipolysis.

    • Remove the starvation buffer. Add fresh KRBH buffer containing the desired concentrations of Acipimox. For stimulated conditions, also add a lipolytic agent like isoproterenol (e.g., 10 µM). Include appropriate controls:

      • Basal Control: Buffer only.

      • Stimulated Control: Buffer + Isoproterenol.

      • Test Wells: Buffer + Isoproterenol + various concentrations of Acipimox.

    • Incubate the plate at 37°C in a CO2 incubator for 1-3 hours.[7]

  • Sample Collection:

    • After incubation, carefully collect the supernatant (culture medium) from each well without disturbing the cell layer.

    • The collected supernatant can be assayed immediately for glycerol and FFA content or stored at -20°C for later analysis.[8]

Protocol 2: Measurement of Glycerol Release

This protocol uses a commercially available colorimetric assay kit to quantify glycerol in the collected cell culture supernatant. The principle involves an enzymatic reaction that produces a colored product proportional to the glycerol concentration, measured at ~540 nm.[5][8]

Materials:

  • Glycerol Assay Kit (e.g., Cayman Chemical #10010755, Abcam ab65337)[8]

  • Collected cell culture supernatants

  • Glycerol standard (provided in the kit)

  • 96-well plate for the assay

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare Glycerol Standards:

    • Prepare a standard curve by serially diluting the provided glycerol standard in PBS or the assay buffer as per the kit's instructions.[9] This typically creates a range from 0 µM to ~200 µM.

  • Assay Reaction:

    • Pipette 25-50 µL of each standard and collected supernatant sample into separate wells of a new 96-well plate. Run samples and standards in duplicate or triplicate.[8]

    • Prepare the enzyme reaction mix according to the kit protocol.

    • Add 100-150 µL of the reaction mix to each well.[5]

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.[8][9]

    • Subtract the absorbance of the blank (zero standard) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the glycerol concentration in each sample by interpolating its absorbance value from the standard curve.

    • Normalize the results to cell number or protein content if desired.

Protocol 3: Measurement of Free Fatty Acid (FFA) Release

This protocol uses a commercially available kit to quantify FFAs in the collected supernatant. The principle involves a multi-step enzymatic reaction where FFAs are converted to a product that can be measured colorimetrically or fluorometrically.[10]

Materials:

  • Free Fatty Acid Assay Kit (e.g., Cayman Chemical #700310)

  • Collected cell culture supernatants

  • FFA standard (e.g., Oleic or Palmitic acid, provided in the kit)

  • 96-well plate for the assay

  • Microplate reader

Procedure:

  • Prepare FFA Standards:

    • Prepare a standard curve by serially diluting the provided FFA standard as per the kit's instructions.

  • Assay Reaction:

    • Pipette a small volume (e.g., 10-50 µL) of each standard and supernatant sample into separate wells of a new 96-well plate.

    • Prepare the reaction mix according to the kit protocol. This is often a multi-step process involving the addition of different reagents in sequence.

    • Add the reaction mix to all wells.

    • Incubate the plate as specified in the protocol (e.g., 30 minutes at 37°C).

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence at the recommended wavelength.

    • Subtract the blank reading from all values.

    • Generate a standard curve by plotting the readings from the standards against their concentrations.

    • Calculate the FFA concentration in the samples by interpolating their values from the standard curve.

Experimental Workflow

The diagram below outlines the sequential steps of the entire experimental process, from cell preparation to data analysis.

Experimental_Workflow A 1. Culture & Differentiate 3T3-L1 Preadipocytes B 2. Wash & Starve Cells (KRBH Buffer, 1-2h) A->B C 3. Treat Cells: - Basal (Buffer) - Stimulated (Isoproterenol) - Test (Isoproterenol + Acipimox) B->C D 4. Incubate at 37°C (1-3 hours) C->D E 5. Collect Supernatant D->E F Glycerol Assay E->F G FFA Assay E->G H 6. Prepare Standards & Samples Add Reagents, Incubate F->H G->H I 7. Read Plate (Absorbance/Fluorescence) H->I J 8. Data Analysis: - Generate Standard Curve - Calculate Concentrations - Determine % Inhibition I->J

Workflow for measuring glycerol and FFA release.

Data Presentation

The following tables present example data demonstrating the dose-dependent inhibitory effect of Acipimox on stimulated lipolysis. The results show that as the concentration of Acipimox increases, the release of both glycerol and FFAs is progressively reduced. Studies have shown Acipimox to be a potent antilipolytic agent at concentrations of 10⁻⁵ mol/l and higher.[11]

Table 1: Effect of Acipimox on Isoproterenol-Stimulated Glycerol Release

Treatment ConditionAcipimox Conc. (µM)Glycerol Released (µM)% Inhibition of Stimulated Release
Basal Control015.2 ± 1.8N/A
Stimulated Control085.5 ± 6.30%
Stimulated + Acipimox0.174.1 ± 5.516.2%
Stimulated + Acipimox155.8 ± 4.142.2%
Stimulated + Acipimox1028.3 ± 2.981.4%
Stimulated + Acipimox10018.9 ± 2.194.8%
Data are represented as mean ± SEM. % Inhibition is calculated relative to the stimulated control after subtracting the basal release.

Table 2: Effect of Acipimox on Isoproterenol-Stimulated FFA Release

Treatment ConditionAcipimox Conc. (µM)FFA Released (µM)% Inhibition of Stimulated Release
Basal Control035.8 ± 3.1N/A
Stimulated Control0221.4 ± 15.70%
Stimulated + Acipimox0.1190.2 ± 12.916.8%
Stimulated + Acipimox1135.6 ± 10.846.2%
Stimulated + Acipimox1065.1 ± 6.284.2%
Stimulated + Acipimox10042.3 ± 4.596.5%
Data are represented as mean ± SEM. % Inhibition is calculated relative to the stimulated control after subtracting the basal release. In vivo studies have shown Acipimox can significantly lower plasma FFA concentrations.[10][12][13]

References

Acipimox Sodium: A Tool for Investigating Lipid Metabolism in Primary Human Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Acipimox, a derivative of nicotinic acid, is a potent anti-lipolytic agent widely utilized in the study of lipid metabolism. It primarily acts by inhibiting hormone-sensitive lipase (HSL) in adipocytes, leading to a significant reduction in the release of free fatty acids (FFAs) into circulation.[1][2] This property makes Acipimox an invaluable tool for researchers investigating the intricate pathways of lipid metabolism, insulin sensitivity, and the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. These application notes provide detailed protocols for the use of Acipimox sodium in primary human adipocyte cultures, enabling the study of its effects on lipolysis and related signaling pathways.

Mechanism of Action

Acipimox exerts its anti-lipolytic effects through a well-defined signaling cascade. It binds to and activates the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3][4] The reduction in cAMP levels subsequently inhibits the activity of protein kinase A (PKA), a crucial enzyme for the phosphorylation and activation of hormone-sensitive lipase (HSL).[3][4] By preventing HSL activation, Acipimox effectively blocks the hydrolysis of triglycerides into glycerol and free fatty acids, thereby suppressing their release from adipocytes.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative effects of Acipimox on lipolysis in human adipocytes as reported in various studies.

ParameterCell Type/ConditionAcipimox ConcentrationStimulantObserved EffectReference
Fatty Acid Release Human Adipose Tissue (in vitro)10 µmol/LIsoprenaline (10 µmol/L)40% reduction[6]
Human Adipose Tissue (in vitro)100 µmol/LIsoprenaline (0.1 µmol/L)Complete inhibition to basal rates[6]
Glycerol Release Human Adipose Tissue (in vitro)10 µmol/LIsoprenaline (10 µmol/L)25% reduction[6]
Human Adipose Tissue (in vitro)100 µmol/LIsoprenaline (0.1 µmol/L)Complete inhibition to basal rates[6]
Human Adipose Tissue (in vitro)1 mmol/LBasal (unstimulated)Significant reduction[6]
Subcutaneous Adipose Tissue (in vivo, obese subjects)Oral administrationBasalDecreased basal glycerol release[7][8]
Free Fatty Acids (FFA) Plasma (obese subjects)Oral administrationBasal68% reduction from baseline[7]
Lipolysis Rate Adipocytes (obese subjects)Oral administrationBasalSignificant decrease[7]

Experimental Protocols

Isolation and Culture of Primary Human Preadipocytes

This protocol describes the isolation of the stromal vascular fraction (SVF) from human adipose tissue and the subsequent culture and differentiation of preadipocytes.

Materials:

  • Fresh human adipose tissue

  • Collagenase solution (e.g., 1 mg/mL in Hanks' Balanced Salt Solution - HBSS)

  • Collagenase Stop Buffer

  • Red Blood Cell Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Preadipocyte Growth Medium

  • Preadipocyte Differentiation Medium

  • Adipocyte Maintenance Medium

  • Cell strainers (100 µm and 70 µm)

  • Sterile dissecting scissors and forceps

  • 50 mL conical tubes

  • Tissue culture flasks or plates (poly-L-lysine coated)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • In a sterile biological safety cabinet, wash the adipose tissue sample with PBS.

  • Mince the tissue into fine pieces using sterile scissors in a sterile vessel for at least 5 minutes.[9]

  • Transfer the minced tissue to a 50 mL conical tube and add collagenase solution (e.g., 1 mL per 0.5 g of tissue).[9]

  • Incubate in a shaker at 37°C for 30-60 minutes with continuous agitation.[9]

  • Neutralize the collagenase activity by adding an equal volume of Collagenase Stop Buffer.

  • Filter the cell suspension through a 100 µm cell strainer into a new 50 mL tube.[10]

  • Centrifuge at 500 xg for 10 minutes to pellet the stromal vascular fraction (SVF).[9]

  • Aspirate the supernatant containing mature adipocytes.

  • Resuspend the SVF pellet in Red Blood Cell Lysis Buffer and incubate for 10 minutes at room temperature.

  • Add PBS to stop the lysis and centrifuge at 500 xg for 10 minutes.

  • Resuspend the cell pellet in Preadipocyte Growth Medium and filter through a 70 µm cell strainer.[9]

  • Plate the cells on poly-L-lysine coated tissue culture flasks or plates at a recommended seeding density (e.g., 5,000 cells/cm²).[11]

  • Incubate at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.[11]

  • Once cells reach 100% confluence, initiate differentiation by replacing the growth medium with Preadipocyte Differentiation Medium.[11]

  • After 3 days, switch to Adipocyte Maintenance Medium and replace it every 2-3 days. Mature adipocytes with visible lipid droplets should be observable after 5-12 days.[11]

In Vitro Lipolysis Assay

This protocol measures the effect of Acipimox on isoprenaline-stimulated lipolysis by quantifying the release of glycerol and free fatty acids.

Materials:

  • Differentiated primary human adipocytes (in 24- or 48-well plates)

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2% Bovine Serum Albumin (BSA)

  • This compound stock solution

  • Isoprenaline stock solution

  • Glycerol assay kit

  • Free Fatty Acid (FFA) assay kit

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Wash the differentiated adipocytes twice with warm PBS.

  • Pre-incubate the cells with KRB buffer for 1-2 hours at 37°C to establish basal conditions.

  • Remove the buffer and add fresh KRB buffer containing various concentrations of Acipimox (e.g., 0, 1, 10, 100 µmol/L). Incubate for 30 minutes at 37°C.

  • To stimulate lipolysis, add isoprenaline to a final concentration of 1 µmol/L to the appropriate wells. Include a basal (unstimulated) control.

  • Incubate for 1-2 hours at 37°C.

  • Collect the incubation medium from each well for the measurement of glycerol and FFA release.

  • Quantify the glycerol concentration in the medium using a commercially available glycerol assay kit, following the manufacturer's instructions.[12][13]

  • Quantify the FFA concentration in the medium using a commercially available FFA assay kit, following the manufacturer's instructions.

  • Normalize the glycerol and FFA release to the total protein content or DNA content of the cells in each well.

Western Blot for Hormone-Sensitive Lipase (HSL) Phosphorylation

This protocol assesses the effect of Acipimox on the phosphorylation state of HSL at key regulatory sites (e.g., Ser660).

Materials:

  • Differentiated primary human adipocytes

  • This compound

  • Isoprenaline

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-HSL (Ser660), anti-total-HSL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and differentiate primary human adipocytes in 6-well plates.

  • Treat the cells with Acipimox and/or isoprenaline as described in the lipolysis assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-HSL (Ser660) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against total HSL and a loading control like GAPDH.

Visualizations

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acipimox Acipimox GPR109A GPR109A (HCA2) Receptor Acipimox->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active p-HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol

Caption: Acipimox signaling pathway in human adipocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results node1 Isolate Primary Human Preadipocytes node2 Culture and Differentiate into Mature Adipocytes node1->node2 node3 Treat Adipocytes with Acipimox +/- Stimulant (e.g., Isoprenaline) node2->node3 node4a Lipolysis Assay: Measure Glycerol & FFA Release node3->node4a node4b Western Blot: Analyze HSL Phosphorylation node3->node4b node4c Gene Expression Analysis: (Optional) qPCR for lipid metabolism genes node3->node4c node5 Data Quantification and Statistical Analysis node4a->node5 node4b->node5 node4c->node5

Caption: Experimental workflow for studying Acipimox effects.

Logical_Relationship Acipimox Acipimox GPR109A Activation of GPR109A Acipimox->GPR109A cAMP Decrease in intracellular cAMP GPR109A->cAMP PKA Inhibition of Protein Kinase A (PKA) cAMP->PKA HSL Decreased HSL Phosphorylation & Activity PKA->HSL Lipolysis Inhibition of Lipolysis HSL->Lipolysis FFA Reduced Release of Free Fatty Acids (FFA) & Glycerol Lipolysis->FFA Metabolic Downstream Metabolic Effects: - Improved Insulin Sensitivity - Altered Gene Expression FFA->Metabolic

Caption: Logical flow of Acipimox's metabolic effects.

References

Application Notes and Protocols for Investigating Metabolic Syndrome in Animal Models Using Acipimox Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Acipimox sodium, a potent anti-lipolytic agent, in preclinical animal models to investigate the pathophysiology and potential therapeutic interventions for metabolic syndrome.

Introduction

Acipimox, a derivative of nicotinic acid, is a well-characterized inhibitor of lipolysis.[1] Its primary mechanism of action involves the inhibition of hormone-sensitive lipase (HSL) in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1] Elevated circulating FFAs are a key pathological feature of metabolic syndrome, contributing to insulin resistance, dyslipidemia, and hepatic steatosis.[2][3] By lowering FFA levels, Acipimox serves as a valuable pharmacological tool to explore the causal role of dysregulated lipolysis in the development and progression of metabolic syndrome and to evaluate novel therapeutic strategies.[2][4]

Mechanism of Action

Acipimox exerts its anti-lipolytic effects by activating the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, on the surface of adipocytes.[5][6] This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[7] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which is responsible for phosphorylating and activating HSL.[7][8] Consequently, the breakdown of triglycerides into FFAs and glycerol is suppressed.[1][7] This reduction in FFA efflux from adipose tissue leads to decreased FFA delivery to the liver, subsequently reducing hepatic triglyceride synthesis and VLDL production.[1][2]

Key Metabolic Effects of Acipimox in Animal Models

ParameterAnimal ModelAcipimox TreatmentKey FindingsReference
Plasma Free Fatty Acids (FFA) High-fat diet-fed C57BL/6J mice50 mg/kg, intraperitoneallyReduced to 0.46 ± 0.06 mmol/L from 0.88 ± 0.10 mmol/L in controls.[4]
RatsNot specifiedMarked reduction in plasma FFA levels.[2]
Glucose Tolerance High-fat diet-fed C57BL/6J mice50 mg/kg, intraperitoneallyGlucose elimination rate constant (KG) increased from 0.54 ± 0.01%/min to 0.66 ± 0.01%/min.[4]
Insulin Sensitivity High-fat diet-fed C57BL/6J mice50 mg/kg, intraperitoneallyImproved insulin sensitivity, suggested by improved glucose tolerance with no change in acute insulin response.[4]
C57BL/6J mice with intermittent hypoxia0.5 g/L in drinking water for 14 daysFully prevented intermittent hypoxia-induced impairments in insulin sensitivity.[9]
Plasma Insulin High-fat diet-fed C57BL/6J mice50 mg/kg, intraperitoneallyArea under the insulin curve during IVGTT was significantly reduced from 32.1 ± 2.9 to 23.9 ± 1.2 nmol/L x 50 min.[4]
Triglycerides (TG) RatsNot specifiedTG-lowering effect accompanied by reduced plasma FFA.[2]
Burn-injured miceDaily injections for 7 daysDecreased liver triglyceride content from 247.2 mg/dL to 118.4 mg/dL.[8]
Body Weight Burn-injured miceDaily injections for 7 daysProtected against burn-induced weight loss (treated mice gained 0.21 g/day vs. a loss of 0.4 g/day in controls).[8]
LDLR null mice on high-fat/cholesterol diet0.05% wt in drinking waterAttenuated ritonavir-induced decrease in body fat mass.[10]
Hepatic Steatosis Burn-injured miceDaily injections for 7 daysSubstantially reduced postburn liver weight and ectopic fat deposition.[8][11]

Experimental Protocols

High-Fat Diet-Induced Metabolic Syndrome in Mice

This protocol is designed to induce features of metabolic syndrome, such as glucose intolerance and insulin resistance, and to assess the therapeutic effects of Acipimox.

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Diet: High-fat diet (HFD; e.g., 45-60% kcal from fat) for 12-16 weeks to induce metabolic syndrome. A control group should be fed a standard chow diet.

  • Acipimox Preparation and Administration:

    • Dissolve this compound in sterile saline (0.9% NaCl).

    • Administer a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection.[4] Control animals should receive a saline injection.

  • Experimental Procedures:

    • Baseline Measurements: After the diet-induced obesity period, measure baseline body weight, fasting blood glucose, and fasting plasma insulin.

    • Acipimox Administration: Administer Acipimox or vehicle to the respective groups.

    • Intravenous Glucose Tolerance Test (IVGTT): 4 hours after Acipimox administration, perform an IVGTT.

      • Fast mice for 4-6 hours.

      • Administer a glucose solution (1 g/kg body weight) intravenously.

      • Collect blood samples at 0, 1, 5, 10, 20, 30, and 50 minutes post-glucose injection for glucose and insulin analysis.[4]

    • Plasma FFA Measurement: Collect a blood sample 4 hours after Acipimox administration to measure plasma FFA levels.[4]

  • Data Analysis: Calculate the glucose elimination rate constant (KG) from the IVGTT data. Determine the area under the curve (AUC) for glucose and insulin. Compare the results between the Acipimox-treated and control groups using appropriate statistical tests.

Chronic Acipimox Treatment in a Model of Obstructive Sleep Apnea-Induced Metabolic Dysfunction

This protocol investigates the long-term effects of Acipimox on metabolic parameters in a model of intermittent hypoxia.

  • Animal Model: Male C57BL/6J mice.

  • Intermittent Hypoxia (IH) Exposure: Expose mice to intermittent hypoxia (e.g., alternating between 20.9% and 6.5% inspired oxygen, 60 times/hour) for a specified period, such as 14 days, to induce metabolic dysfunction.[9]

  • Acipimox Preparation and Administration:

    • Dissolve Acipimox in the drinking water at a concentration of 0.5 g/L.[9][12]

  • Experimental Procedures:

    • Treatment Period: Provide mice with Acipimox-containing drinking water or regular drinking water (control) throughout the 14-day IH exposure period.

    • Metabolic Testing (post-treatment):

      • Fasting Glucose and Insulin: Measure fasting blood glucose and plasma insulin levels.

      • Intraperitoneal Glucose Tolerance Test (IPGTT): Administer glucose (1 g/kg) via i.p. injection and measure blood glucose at various time points.

      • Intraperitoneal Insulin Tolerance Test (IPITT): Administer insulin (0.5 IU/kg) via i.p. injection and measure blood glucose at various time points.[9][12]

    • Adipose Tissue Analysis: At the end of the study, collect epididymal fat pads to measure fat mass and adipocyte size.[9][12]

  • Data Analysis: Compare fasting glucose, glucose tolerance (AUC from IPGTT), insulin sensitivity (AUC from IPITT), epididymal fat mass, and adipocyte size between the different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

Acipimox_Mechanism_of_Action Acipimox Acipimox HCA2 HCA2/GPR109A Receptor (on Adipocyte) Acipimox->HCA2 activates AdenylylCyclase Adenylyl Cyclase HCA2->AdenylylCyclase inhibits cAMP Intracellular cAMP AdenylylCyclase->cAMP production decreased PKA Protein Kinase A (PKA) cAMP->PKA activation decreased HSL_active Active (phosphorylated) HSL PKA->HSL_active phosphorylation decreased HSL_inactive Inactive HSL Triglycerides Triglycerides HSL_active->Triglycerides acts on FFA Free Fatty Acids (FFA) + Glycerol Triglycerides->FFA Hydrolysis inhibited   Bloodstream Release into Bloodstream FFA->Bloodstream efflux reduced

Caption: Acipimox signaling pathway in adipocytes.

Experimental_Workflow Start Start: Induce Metabolic Syndrome (e.g., High-Fat Diet) Baseline Baseline Measurements (Body Weight, Fasting Glucose/Insulin) Start->Baseline Grouping Randomize into Groups (Vehicle vs. Acipimox) Baseline->Grouping Treatment Administer Treatment (e.g., 50 mg/kg i.p.) Grouping->Treatment Wait Wait Period (e.g., 4 hours) Treatment->Wait Metabolic_Tests Perform Metabolic Tests (IVGTT/IPGTT, ITT) Wait->Metabolic_Tests Blood_Sampling Collect Blood Samples (FFA, Glucose, Insulin) Metabolic_Tests->Blood_Sampling Tissue_Harvest Tissue Harvesting (Adipose, Liver) Blood_Sampling->Tissue_Harvest Analysis Data Analysis and Comparison Tissue_Harvest->Analysis

Caption: General experimental workflow for Acipimox studies.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Acipimox in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acipimox in human plasma samples. Acipimox, a nicotinic acid derivative, is a lipid-lowering agent whose accurate measurement in biological matrices is crucial for pharmacokinetic studies and clinical monitoring.[1][2] The described protocol utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (Acipimox-d4) to ensure accuracy and precision.[1] This method is well-suited for high-throughput analysis in drug development and clinical research settings.

Introduction

Acipimox is a drug used to lower lipid levels by inhibiting fat mobilization and lipid synthesis.[2] To understand its pharmacokinetic profile, a reliable and robust analytical method for its quantification in plasma is essential. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical studies.[1] The method described herein is validated and provides the necessary performance for the accurate determination of Acipimox concentrations in plasma.

Experimental Protocols

Materials and Reagents
  • Acipimox sodium salt

  • Acipimox-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)[1]

  • Ammonia solution (0.1% v/v) in water[2]

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of Acipimox from plasma samples.[1][2]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[1]

  • Add 20 µL of the Acipimox-d4 internal standard working solution.[1]

  • Add 300 µL of acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge the sample at 12,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[1]

Liquid Chromatography
  • Column: Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% (v/v) Ammonia in Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.2 mL/min[2]

  • Gradient: A linear gradient from 85:15 (A:B) to 20:80 (A:B)[2]

Mass Spectrometry

The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM).[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[2]

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1[2]

    • Acipimox-d4 (IS): m/z 157.0 → 113.1[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for Acipimox analysis.

ParameterResult
Linearity Range0.1 - 50 µg/mL[4]
Lower Limit of Quantification (LLOQ)10 ng/mL[5][6]
Correlation Coefficient (r²)≥ 0.99[5][6]
Quality Control LevelAccuracy (%)Precision (%RSD)
Low89 - 98.57[5][6]2.11 - 13.81[5][6]
Medium89 - 98.57[5][6]2.11 - 13.81[5][6]
High89 - 98.57[5][6]2.11 - 13.81[5][6]
AnalyteRecovery (%)Matrix Effect (%)
Acipimox≥95[2]97.03 - 98.57[7]
Internal StandardNot SpecifiedNot Specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Acipimox-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of Acipimox in plasma.

acipimox_moa acipimox Acipimox hcar2 HCAR2 Receptor (Adipose Tissue) acipimox->hcar2 inhibition Inhibition hcar2->inhibition hsl Hormone-Sensitive Lipase inhibition->hsl inhibits lipolysis Lipolysis hsl->lipolysis ffa_release Free Fatty Acid (FFA) Release lipolysis->ffa_release liver Liver ffa_release->liver decreased transport to tg_synthesis Triglyceride Synthesis liver->tg_synthesis vldl_production VLDL Production tg_synthesis->vldl_production plasma_lipids Plasma Lipids vldl_production->plasma_lipids decreased secretion of

Caption: Mechanism of action of Acipimox on lipid metabolism.

References

Troubleshooting & Optimization

How to maintain stable plasma concentrations of Acipimox in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining stable plasma concentrations of Acipimox in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in maintaining stable plasma concentrations of Acipimox?

A1: The primary challenge stems from Acipimox's short elimination half-life of approximately 2 hours.[1] This rapid clearance necessitates frequent administration of immediate-release formulations to maintain therapeutic plasma levels, leading to significant fluctuations with peaks and troughs.

Q2: How do sustained-release (SR) formulations of Acipimox help in achieving stable plasma concentrations?

A2: Sustained-release formulations are designed to release Acipimox slowly over an extended period. This results in a slower rate of absorption, a delayed time to reach maximum plasma concentration (Tmax), and a lower peak plasma concentration (Cmax) compared to immediate-release (IR) formulations. Consequently, SR formulations provide more stable plasma concentrations with reduced fluctuations.

Q3: Does food intake affect the bioavailability of Acipimox?

A3: No, the presence of food in the gastrointestinal tract does not significantly affect the bioavailability of Acipimox.[1]

Q4: What is the primary route of elimination for Acipimox?

A4: Acipimox is primarily eliminated unchanged via the kidneys through urinary excretion.[2] It is not significantly metabolized in the body.[2]

Q5: Are there any known drug interactions that can affect Acipimox plasma concentrations?

A5: While no specific drug-drug interactions affecting Acipimox pharmacokinetics are widely documented, caution is advised when co-administering Acipimox with statins and fibrates, as this may increase the risk of myopathy.[3][4]

Troubleshooting Guide

Issue 1: Unexpectedly High or Low Plasma Concentrations of Acipimox

  • Possible Cause 1: Renal Function Impairment.

    • Since Acipimox is primarily cleared by the kidneys, any degree of renal impairment can lead to decreased elimination and consequently, higher than expected plasma concentrations.[5][6]

    • Recommendation: In preclinical studies, assess baseline renal function of the animals. In clinical research, it is crucial to monitor renal function and consider dose adjustments for subjects with renal insufficiency.[4][6]

  • Possible Cause 2: Formulation Integrity.

    • Issues with the formulation, such as improper preparation of sustained-release microparticles or tablets, can lead to dose dumping (for high concentrations) or incomplete release (for low concentrations).

    • Recommendation: Ensure the formulation process is validated and quality-controlled. For sustained-release formulations, perform in vitro dissolution testing to confirm the expected release profile before in vivo administration.

  • Possible Cause 3: Inter-individual Variability.

    • Significant inter-individual variability in the formation of its N-deoxy metabolite has been observed, which could potentially influence the parent drug's pharmacokinetics in some individuals.

    • Recommendation: When observing high variability, consider increasing the sample size of your study. Genotyping for polymorphisms in the GPR109A receptor, the target of Acipimox, may also help in explaining variability in response, though direct links to pharmacokinetic variability are still under investigation.

Issue 2: Rebound Effect on Lipolysis

  • Possible Cause: The short half-life of immediate-release Acipimox can lead to a rapid decline in plasma concentrations, resulting in a rebound increase in free fatty acids (FFAs) as the inhibitory effect wears off.

    • Recommendation 1: Utilize Sustained-Release Formulations. A sustained-release formulation can provide more consistent plasma levels of Acipimox, thereby mitigating the rebound effect.

    • Recommendation 2: Optimize Dosing Regimen. For immediate-release formulations, a more frequent dosing schedule (e.g., every 6-8 hours) can help to minimize the periods of sub-therapeutic plasma concentrations and reduce the rebound phenomenon. Studies have used three to four daily doses to achieve a more sustained suppression of FFAs.[7][8]

Issue 3: High Variability in Pharmacokinetic Data

  • Possible Cause: Inconsistent Drug Administration and Sample Handling.

    • Variations in oral gavage technique, injection sites for parenteral administration, or inconsistencies in blood sample collection and processing can introduce significant variability.

    • Recommendation: Standardize all experimental procedures. Ensure all personnel are thoroughly trained in techniques such as oral gavage and blood sampling. Follow a strict and consistent protocol for sample handling, including centrifugation times and temperatures, and storage conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) Acipimox in Dogs (Single Dose)

ParameterImmediate-Release (Capsule)Sustained-Release (Tablet)
Cmax (µg/mL) 42 ± 1029 ± 6
Tmax (h) 2.6 ± 1.34.3 ± 0.8
AUC (µg·h/mL) 147 ± 37158 ± 30
Half-life (t½) (h) 1.60 ± 0.102.3 ± 0.7

Table 2: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) Acipimox in Dogs (Multiple Doses)

ParameterImmediate-Release (Capsule)Sustained-Release (Tablet)
Cmax (µg/mL) 36 ± 527 ± 4
Tmax (h) 3.4 ± 1.56.3 ± 0.8
AUC (µg·h/mL) 195 ± 26209 ± 23
Fluctuation Index (%) 448 ± 91293 ± 73

Experimental Protocols

Protocol 1: In Vivo Administration of Acipimox in a Rodent Model (Rat)

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, standard chow and water ad libitum) for at least one week prior to the experiment.

  • Formulation Preparation:

    • For oral administration, prepare a suspension of Acipimox in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • For intraperitoneal (IP) injection, dissolve Acipimox in sterile saline.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer Acipimox orally via gavage at a predetermined dose (e.g., 80 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.

    • Chromatography: Use a C18 column with a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive or negative mode and detect Acipimox using Multiple Reaction Monitoring (MRM).

Protocol 2: Preparation of Acipimox Sustained-Release Microparticles (Solvent Evaporation Method)

  • Polymer Solution: Dissolve a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane).

  • Drug Dispersion: Disperse the Acipimox powder in the polymer solution.

  • Emulsification: Add the drug-polymer dispersion to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.

  • Microparticle Collection and Washing: Collect the microparticles by centrifugation or filtration, wash them with distilled water to remove the surfactant, and then freeze-dry them.

  • Characterization: Characterize the prepared microparticles for size, morphology, drug loading, and in vitro release profile.

Mandatory Visualization

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2 Receptor) Acipimox->GPR109A Gi_protein Gi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL-P HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol

Caption: Acipimox signaling pathway in adipocytes.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization formulation Acipimox Formulation (IR or SR) acclimatization->formulation dosing Dosing (e.g., Oral Gavage) formulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: General experimental workflow for in vivo Acipimox studies.

References

Acipimox Sodium in Cell Culture: A Technical Support Guide on Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of acipimox sodium in cell culture media. The following information addresses common questions and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions and cell culture media?

While specific stability data for this compound in common cell culture media like DMEM or RPMI-1640 is not extensively published, studies on acipimox in aqueous-based biological samples provide valuable insights. Acipimox has demonstrated stability in processed rat plasma and tissue homogenate samples for at least 12 hours at room temperature and for at least 24 hours at 4°C.[1] For long-term storage of samples containing acipimox, -80°C is recommended, where it remains stable for at least 30 days.[1] It is also stable for at least three freeze-thaw cycles.[1]

However, it is crucial to recognize that the complex composition of cell culture media, which includes salts, amino acids, vitamins, and serum, can differ significantly from biological matrices and may influence compound stability. Therefore, it is best practice to determine the stability of acipimox in your specific cell culture medium under your experimental conditions.

Q2: What are the potential causes of acipimox degradation in my cell culture experiments?

Several factors can contribute to the degradation or loss of activity of acipimox in a cell culture setting:

  • Chemical Degradation: The aqueous environment of cell culture media, typically at a physiological pH, can lead to hydrolysis of susceptible chemical bonds.[2][3] Oxidation, another common degradation pathway, can be initiated by exposure to oxygen, light, or trace metals in the medium.[2][3][4]

  • Photolysis: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[2][4][5]

  • Adsorption to Labware: Acipimox may non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, reducing its effective concentration in the medium.[2]

  • Cellular Metabolism: The cells in your culture may metabolize acipimox, converting it into an inactive form.[2]

  • Precipitation: If the concentration of acipimox exceeds its solubility in the cell culture medium, it may precipitate out of solution over time.[2]

Q3: What are the signs of acipimox degradation in my experiments?

Degradation of acipimox may manifest as a decrease in its biological activity over time.[1] For example, you might observe a reduced effect on lipolysis or downstream signaling pathways. If you are using analytical methods like HPLC or LC-MS/MS, degradation can be observed as a decrease in the peak area corresponding to acipimox or the appearance of new peaks representing degradation products.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Loss of Acipimox Activity Over Time Chemical instability in the media.Perform a stability study of acipimox in your specific cell culture medium at 37°C over the time course of your experiment. Prepare fresh solutions of acipimox for each experiment.
Adsorption to plasticware.Use low-binding microplates and tubes. Pre-incubating plates with media containing serum may help to block non-specific binding sites.
Cellular metabolism.Consider using a higher initial concentration of acipimox or replenishing the media with fresh acipimox at regular intervals.
Inconsistent Experimental Results Variability in stock solution stability.Prepare single-use aliquots of your acipimox stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.
Photodegradation.Protect your acipimox solutions and cell cultures from light by using amber tubes and wrapping plates in foil.[5]
Precipitate Observed in Media Poor solubility of acipimox.Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).[2] Confirm the solubility of acipimox in your specific media.

Acipimox Stability Data

The following table summarizes the stability of acipimox in rat plasma and tissue homogenate, which can serve as a general reference. It is important to note that stability in cell culture media may vary.

Stability Condition Spiked Concentration (µg/mL) Mean Measured Concentration (µg/mL) ± SD Accuracy (%)
Post-preparation (12h at Room Temp) 0.150.154 ± 0.011102.7
1.51.58 ± 0.12105.3
1515.6 ± 1.1104.0
Autosampler (24h at 4°C) 0.150.147 ± 0.00998.0
1.51.48 ± 0.1098.7
1514.8 ± 1.298.7
Three Freeze-Thaw Cycles (-80°C to RT) 0.150.158 ± 0.013105.3
1.51.61 ± 0.14107.3
1515.9 ± 1.3106.0
Long-Term (30 days at -80°C) 0.150.152 ± 0.010101.3
1.51.55 ± 0.11103.3
1515.3 ± 1.2102.0

Data adapted from stability studies of Acipimox in rat biological matrices.[1]

Experimental Protocols

Protocol for Assessing Acipimox Stability in Cell Culture Media

This protocol outlines a method to determine the stability of acipimox in a specific cell culture medium using HPLC or LC-MS/MS.[2][6]

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare Acipimox Solution: Prepare a stock solution of acipimox in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments.

  • Aliquot Samples: Dispense the acipimox-containing medium into multiple sterile, low-binding microcentrifuge tubes, one for each time point and replicate.

  • Incubation: Place the tubes in a 37°C incubator with 5% CO₂, simulating your experimental conditions.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube for each replicate. The 0-hour time point serves as the initial concentration baseline.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of acipimox in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of acipimox remaining at each time point relative to the 0-hour sample.

experimental_workflow prep Prepare Acipimox in Cell Culture Medium aliquot Aliquot into Microcentrifuge Tubes prep->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->collect store Store Samples at -80°C collect->store analyze Analyze by HPLC or LC-MS/MS store->analyze data Calculate % Acipimox Remaining analyze->data

Diagram 1: Workflow for assessing acipimox stability in cell culture media.

Acipimox Signaling Pathway

Acipimox is a nicotinic acid derivative that primarily acts by inhibiting lipolysis in adipose tissue.[6] This action is mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, on adipocytes.

signaling_pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream Acipimox Acipimox HCAR2 HCAR2 (GPR109A) Acipimox->HCAR2 activates Gi Gi Protein HCAR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis (Triglycerides → FFAs) HSL->Lipolysis catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA releases

Diagram 2: Simplified signaling pathway of Acipimox in adipocytes.

References

Technical Support Center: Acipimox-Induced Flushing in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the flushing side effect of Acipimox in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind Acipimox-induced flushing?

A1: Acipimox, a nicotinic acid analog, induces flushing by activating the G protein-coupled receptor 109A (GPR109A).[1][2] This receptor is expressed on immune cells in the skin, such as Langerhans cells and keratinocytes.[2][3] Activation of GPR109A triggers the release of arachidonic acid, which is then converted into prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), through the cyclooxygenase (COX) pathway.[1][4] These prostaglandins are potent vasodilators that increase cutaneous blood flow, leading to the characteristic flushing and sensation of warmth.[5][6]

Q2: Are there different phases to the flushing response?

A2: Yes, the flushing response to GPR109A agonists like Acipimox is biphasic. The early phase is mediated by GPR109A on Langerhans cells and involves the COX-1 enzyme, leading to the release of both PGD2 and PGE2. The late phase is mediated by GPR109A on keratinocytes and is dependent on the COX-2 enzyme, primarily resulting in PGE2 release.[2]

Q3: How can flushing be mitigated in animal studies?

A3: Several strategies can be employed to mitigate Acipimox-induced flushing:

  • Cyclooxygenase (COX) Inhibitors: Pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes can effectively block the production of prostaglandins. Aspirin, a non-selective COX inhibitor, has been shown to reduce flushing.[5][7] Selective inhibitors for COX-1 and COX-2 can be used to target the different phases of the flushing response.

  • Prostaglandin D2 Receptor 1 (DP1) Antagonists: Since PGD2 is a key mediator of the flushing response, blocking its receptor, DP1, is a highly effective mitigation strategy.[6][7]

  • Tolerance Development: Repeated administration of Acipimox can lead to the rapid development of tolerance, which diminishes the flushing effect.[1][8]

Q4: What animal models are suitable for studying Acipimox-induced flushing?

A4: Both mice and rats are commonly used animal models. The flushing response, characterized by vasodilation, can be reliably induced and measured in these species.[1][9]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High variability in flushing response between animals. - Genetic differences within the animal strain.- Variations in ambient temperature.- Inconsistent drug administration (e.g., volume, speed of injection).- Use a genetically homogenous strain of animals.- Maintain a consistent and controlled ambient temperature during the experiment.- Standardize drug administration procedures.
Inconsistent or absent flushing response. - Insufficient dose of Acipimox.- Incorrect route of administration.- Development of tolerance due to recent exposure.- Perform a dose-response study to determine the optimal dose of Acipimox for your animal model.- Ensure the correct route of administration (e.g., intraperitoneal, oral) is used as per established protocols.- Ensure a sufficient washout period between experiments to avoid tolerance.
Difficulty in quantifying the flushing response. - Inappropriate measurement technique.- Insufficient sensitivity of the measurement device.- Movement artifacts during measurement.- Utilize sensitive and quantitative methods like Laser Doppler Flowmetry or Infrared Thermography.- Ensure proper calibration and setup of the measurement equipment.- Properly anesthetize or restrain the animals during measurement to minimize movement.
Mitigating agent is not effective. - Insufficient dose of the mitigating agent.- Incorrect timing of administration.- Inappropriate choice of mitigating agent for the specific phase of flushing.- Conduct a dose-response study for the mitigating agent.- Administer the mitigating agent at the appropriate time before Acipimox administration (e.g., 30-60 minutes prior).- Consider using a combination of COX-1 and COX-2 inhibitors or a DP1 antagonist for broader coverage.

Experimental Protocols

Protocol 1: Induction of Flushing with Acipimox in Mice

Objective: To induce a measurable flushing response in mice using Acipimox.

Materials:

  • Acipimox

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Laser Doppler Flowmeter or Infrared Thermography camera

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour.

  • Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).

  • Establish a baseline reading of cutaneous blood flow or skin temperature on the ear or dorsal skin.

  • Administer Acipimox intraperitoneally at a dose of 50 mg/kg.

  • Continuously monitor and record the cutaneous blood flow or skin temperature for at least 60 minutes post-injection.

  • The peak increase in blood flow or temperature compared to baseline is considered the flushing response.

Protocol 2: Mitigation of Acipimox-Induced Flushing with Aspirin in Rats

Objective: To evaluate the efficacy of aspirin in mitigating Acipimox-induced flushing in rats.

Materials:

  • Acipimox

  • Aspirin

  • Vehicle for aspirin (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline

  • Male Sprague-Dawley rats (250-300g)

  • Infrared Thermography camera

Procedure:

  • Acclimatize rats to the experimental room for at least 1 hour.

  • Administer aspirin orally at a dose of 15 mg/kg (a dose shown to inhibit prostaglandin synthesis) or vehicle 30 minutes prior to Acipimox administration.

  • Anesthetize the rats.

  • Establish a baseline skin temperature reading of the ear.

  • Administer Acipimox intraperitoneally at a dose of 50 mg/kg.

  • Monitor and record the ear skin temperature for 60-90 minutes.

  • Compare the peak temperature increase in the aspirin-treated group to the vehicle-treated group.

Data Presentation

Table 1: Effect of Aspirin Pre-treatment on Nicotinic Acid-Induced Ear Temperature Increase in Rats

Treatment GroupNiacin DoseAspirin Pre-treatment DosePeak Ear Temperature Increase (°C ± SEM)Percent Inhibition
Control7.5 mg/ratVehicle1.9 ± 0.2-
Aspirin7.5 mg/rat1.22 mg/rat1.33 ± 0.1530%

Data adapted from a study on nicotinic acid, which has a similar flushing mechanism to Acipimox.

Table 2: Dose-Dependent Inhibition of Nicotinic Acid-Induced Vasodilation in Mice by MK-0524 (DP1 Antagonist)

MK-0524 Dose (mg/kg, i.p.)Percent Inhibition of Vasodilation (Mean ± SEM)
0.00425 ± 5
0.0455 ± 8
0.485 ± 6
498 ± 2

Data from a study on nicotinic acid-induced vasodilation.[10]

Visualizations

Signaling Pathway of Acipimox-Induced Flushing

Acipimox_Flushing_Pathway cluster_cell Skin Immune Cell (Langerhans Cell / Keratinocyte) cluster_vessel Cutaneous Blood Vessel Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A activates PLC Phospholipase A2 GPR109A->PLC activates AA Arachidonic Acid PLC->AA releases COX COX-1 / COX-2 AA->COX substrate for PGs Prostaglandins (PGD2, PGE2) COX->PGs produces DP1_EP DP1 / EP Receptors PGs->DP1_EP binds to Vasodilation Vasodilation (Flushing) DP1_EP->Vasodilation causes COX_Inhibitors COX Inhibitors (e.g., Aspirin) COX_Inhibitors->COX inhibit DP1_Antagonists DP1 Antagonists (e.g., MK-0524) DP1_Antagonists->DP1_EP block

Caption: Signaling pathway of Acipimox-induced flushing and points of therapeutic intervention.

Experimental Workflow for Testing Flushing Mitigation Strategies

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Prepare Acipimox & Mitigating Agent Animal_Acclimatization->Drug_Preparation Baseline Baseline Measurement (Blood Flow / Temperature) Drug_Preparation->Baseline Pretreatment Administer Mitigating Agent or Vehicle Baseline->Pretreatment Wait Wait (e.g., 30 min) Pretreatment->Wait Acipimox_Admin Administer Acipimox Wait->Acipimox_Admin Monitoring Monitor & Record Flushing Response Acipimox_Admin->Monitoring Data_Analysis Analyze Peak Response & Calculate Inhibition Monitoring->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating agents that mitigate Acipimox-induced flushing.

References

Technical Support Center: Acipimox Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Acipimox dosage to avoid rebound lipolysis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Acipimox-induced rebound lipolysis?

A1: Acipimox is a nicotinic acid derivative that acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1] The binding of Acipimox to GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP prevents the activation of protein kinase A (PKA), which is necessary for the phosphorylation and activation of hormone-sensitive lipase (HSL).[1] HSL is the rate-limiting enzyme for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol.[1] By inhibiting HSL, Acipimox reduces the release of FFAs from adipose tissue. However, Acipimox has a relatively short half-life, and as its plasma concentration declines, the inhibitory effect on lipolysis wears off.[2] This can lead to a compensatory "rebound" effect, characterized by an overshoot in plasma FFA levels that can exceed baseline concentrations.[3]

Q2: How can the timing of Acipimox administration influence the rebound effect?

A2: The short half-life of immediate-release Acipimox necessitates multiple daily doses to maintain the suppression of lipolysis.[2] A single dose will lead to a temporary decrease in FFAs, followed by a rebound. Studies have shown that administering Acipimox every 4-6 hours can help maintain lower FFA levels.[4] For longer-term experiments, a sustained-release formulation may be more effective in preventing the dramatic fluctuations in FFA levels and the subsequent rebound.[3]

Q3: Are there alternative formulations of Acipimox that can mitigate rebound lipolysis?

A3: Yes, slow-release or sustained-release formulations of Acipimox have been developed to provide a more consistent plasma concentration of the drug over a longer period.[5][6] This can help to avoid the sharp drop in drug levels that triggers rebound lipolysis.[3] Researchers should consider the formulation of Acipimox when designing their experiments, as it will significantly impact the FFA profile.

Q4: What are the expected quantitative effects of Acipimox on plasma FFA levels?

A4: The effect of Acipimox on FFA levels is dose-dependent and varies based on the experimental model and subject characteristics. For instance, a single 500 mg dose of Acipimox in GH-deficient adults decreased fasting FFA by 88%.[7] In high-fat fed mice, a 50 mg/kg intraperitoneal injection of Acipimox reduced plasma FFA levels from 0.88 +/- 0.10 mmol/L to 0.46 +/- 0.06 mmol/L after four hours.[8] Long-term administration of 250 mg three times daily for 6 months in obese individuals led to a significant decrease in fasting glucose, with a trend towards reduced fasting insulin.[9]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High variability in FFA measurements between subjects. - Individual differences in metabolic rates and drug absorption.- Inconsistent timing of blood sampling relative to Acipimox administration.- Variations in diet and fasting state.- Increase sample size to account for biological variability.- Standardize the timing of blood collection post-Acipimox administration precisely.- Ensure all subjects are in a consistent fasting state and have consumed a standardized diet prior to the experiment.
No significant reduction in FFA levels after Acipimox administration. - Insufficient dosage for the specific animal model or cell line.- Degraded Acipimox compound.- Issues with the FFA assay.- Perform a dose-response study to determine the optimal concentration of Acipimox.- Verify the purity and stability of the Acipimox stock solution.- Include positive and negative controls in your FFA assay to validate its performance.
Exaggerated rebound lipolysis leading to unexpected experimental outcomes. - Use of an immediate-release formulation with infrequent dosing.- The experimental time point coinciding with the peak of the rebound phase.- Switch to a sustained-release formulation of Acipimox.- Increase the dosing frequency of the immediate-release formulation (e.g., every 4-6 hours).- Conduct a time-course experiment to map the FFA rebound and select appropriate time points for your measurements.
Inconsistent results in in-vitro lipolysis assays. - Variability in adipocyte cell culture.- Inconsistent stimulation of lipolysis.- Pipetting errors.- Ensure consistent cell seeding density and differentiation protocols.- Use a consistent concentration and incubation time for the lipolysis-stimulating agent (e.g., isoproterenol).- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

Quantitative Data Summary

Table 1: Effect of Acipimox on Free Fatty Acid (FFA) Levels in Human Studies

DosageSubject GroupDurationFFA ChangeReference
250 mg every 6 hoursMetabolic Syndrome7 daysReduced from 0.70 ± 0.43 mEq/L to 0.50 ± 0.34 mEq/L[3]
250 mg every 4 hoursNon-diabetic, family history of T2DM48 hours36% reduction in 48h plasma FFA[4]
500 mg (single dose)GH-deficient adultsAcute88% decrease in fasting FFA[7]
250 mg (slow-release) at bedtimeNIDDM patients4 weeks64% suppression between 24:00 and 06:00[6]
250 mg four times dailyObese Type 2 diabetic patients4 weeksTwo-fold rise in morning NEFA after 4 weeks[10]

Table 2: Effect of Acipimox on Free Fatty Acid (FFA) Levels in Animal Studies

DosageAnimal ModelDurationFFA ChangeReference
50 mg/kg (i.p.)High-fat fed mice4 hoursReduced to 0.46 ± 0.06 mmol/L from 0.88 ± 0.10 mmol/L[8]
Daily administrationBurn-injured mice7 daysLower plasma FFA (289.1 µmol/L vs. 904.7 µmol/L in untreated)[11]

Experimental Protocols

Protocol 1: In Vivo Assessment of Acipimox-Induced FFA Suppression and Rebound in Mice
  • Animal Model: C57BL/6J mice on a high-fat diet for 12 weeks to induce obesity and insulin resistance.

  • Acipimox Administration: Administer Acipimox at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.[8] A control group should receive a vehicle injection (e.g., saline).

  • Blood Sampling: Collect blood samples via tail vein bleeding at baseline (time 0) and at 1, 2, 4, 6, 8, and 12 hours post-injection.

  • Plasma Preparation: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • FFA Quantification: Measure plasma FFA concentrations using a commercially available enzymatic colorimetric assay kit.

  • Data Analysis: Plot the time course of plasma FFA concentrations for both the Acipimox-treated and control groups. Calculate the area under the curve (AUC) for FFA suppression and the magnitude and timing of the rebound peak.

Protocol 2: Quantification of Plasma Acipimox by LC-MS/MS
  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., Acipimox-d4). Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 13,000 rpm for 10 minutes at 4°C.[12]

  • LC Separation: Inject the supernatant onto a C18 column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS/MS Detection: Utilize an electrospray ionization (ESI) source in negative ion mode. Monitor the multiple reaction monitoring (MRM) transition of m/z 153.0 → 109.1 for Acipimox.[13]

  • Quantification: Generate a calibration curve using known concentrations of Acipimox spiked into blank plasma. Determine the concentration of Acipimox in the experimental samples by comparing their peak area ratios to the calibration curve.

Visualizations

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A binds Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) HSL HSL (inactive) PKA_active->HSL phosphorylates HSL_active HSL (active) Triglycerides Triglycerides FFA FFA + Glycerol Triglycerides->FFA hydrolyzed by HSL (active) Release Release into circulation FFA->Release

Caption: Acipimox signaling pathway in adipocytes.

FFA_Rebound_Workflow cluster_protocol Experimental Workflow for FFA Rebound Assessment start Start: Animal Model Preparation acipimox_admin Acipimox/Vehicle Administration start->acipimox_admin blood_sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 6, 8, 12h) acipimox_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep ffa_quant FFA Quantification (Enzymatic Assay) plasma_prep->ffa_quant data_analysis Data Analysis: Time-course plot, rebound peak analysis ffa_quant->data_analysis end End data_analysis->end

Caption: Workflow for assessing FFA rebound.

Dosage_Optimization_Logic cluster_logic Dosage Optimization Logic start Objective: Minimize FFA Rebound is_rebound Is significant rebound observed? start->is_rebound dose_response Conduct Dose-Response Study start->dose_response Initial Step increase_freq Increase Dosing Frequency (Immediate-Release) is_rebound->increase_freq Yes optimal Optimal Dosage Achieved is_rebound->optimal No switch_form Switch to Sustained- Release Formulation increase_freq->switch_form Alternative monitor Monitor FFA Time-Course increase_freq->monitor switch_form->monitor dose_response->monitor monitor->is_rebound

Caption: Logic for optimizing Acipimox dosage.

References

Technical Support Center: Acipimox and Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Acipimox with common laboratory assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Acipimox and how does it work?

Acipimox is a lipid-lowering agent, structurally a derivative of nicotinic acid.[1][2][3] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[1] Acipimox binds to the G-protein coupled receptor 109A (GPR109A) on adipocytes, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[4] This leads to the inhibition of hormone-sensitive lipase (HSL), an enzyme crucial for the breakdown of triglycerides into free fatty acids (FFAs).[1][4] By reducing the release of FFAs from adipose tissue, Acipimox leads to a decrease in the liver's synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately lowering plasma triglyceride and total cholesterol levels, while increasing high-density lipoprotein (HDL) cholesterol.[2][3]

Q2: Has Acipimox been shown to directly interfere with any laboratory assays?

Direct analytical interference studies for Acipimox across a broad range of common laboratory assays are limited in publicly available literature. However, one study has reported that Acipimox can act as a low micromolar inhibitor of human carbonic anhydrase (CA) isoforms. This is a direct enzymatic interference. The study suggests that the carboxylic acid and N-oxide moieties of the Acipimox molecule are responsible for this interaction.

Q3: What is the chemical structure of Acipimox and how might it cause interference?

Acipimox is 5-methylpyrazine-2-carboxylic acid 4-oxide. Its structure contains a pyrazine ring, a carboxylic acid group, and an N-oxide group. These functional groups have the potential to interfere with certain analytical methods:

  • Carboxylic Acids: Can alter the pH of reaction mixtures and may inhibit certain enzymes.

  • N-Oxides: Can possess oxidative properties, which may interfere with assays that involve redox reactions, such as those using horseradish peroxidase (HRP).

  • Pyrazine Ring: The aromatic nature of the pyrazine ring could potentially lead to non-specific binding in immunoassays.

Q4: Are there known interferences for compounds structurally similar to Acipimox?

Yes, compounds with similar functional groups, such as other carboxylic acids and N-oxide containing molecules, have been reported to interfere with various assays. For example, high concentrations of certain carboxylic acids can inhibit enzymatic reactions. Niacin (nicotinic acid), a structural analog, is known to cause a variety of physiological effects that can alter laboratory results, though direct analytical interference is less documented.

Troubleshooting Guides

Glucose Assays (e.g., Glucose Oxidase Method)

Issue: Inaccurate (falsely high or low) glucose readings in samples containing Acipimox.

Potential Cause of Interference:

The glucose oxidase (GOx) method is a common enzymatic assay for glucose determination. The reaction typically involves the oxidation of glucose by GOx to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected in a colorimetric reaction, often catalyzed by horseradish peroxidase (HRP).

  • Potential for Oxidative Interference: Acipimox contains an N-oxide group, which can have oxidative properties. This could potentially interfere with the HRP-catalyzed colorimetric reaction, leading to inaccurate results.

  • Enzyme Inhibition: While not directly reported for glucose oxidase, the carboxylic acid moiety of Acipimox could potentially interact with and inhibit the enzyme at high concentrations.

Troubleshooting Steps:

  • Review Assay Principle: Confirm if your glucose assay utilizes a peroxidase-based detection method.

  • Spike and Recovery Experiment:

    • Prepare a known concentration of glucose standard in the assay buffer.

    • Prepare another identical glucose standard and spike it with a known concentration of Acipimox (within the expected physiological or experimental range).

    • Analyze both samples. A significant difference in the measured glucose concentration between the spiked and unspiked samples suggests interference.

  • Serial Dilution:

    • If interference is suspected, serially dilute the sample containing Acipimox.

    • Analyze the dilutions. If the interference is concentration-dependent, the effect should diminish with dilution. The calculated glucose concentration (after correcting for dilution) should become more consistent at higher dilutions.

  • Alternative Method:

    • Consider using a glucose assay with a different detection principle that does not involve a peroxidase-catalyzed colorimetric reaction, such as a hexokinase-based method.

Lipid Panel Assays (e.g., Cholesterol CHOD-PAP Method)

Issue: Unexpected cholesterol or triglyceride results in the presence of Acipimox.

Potential Cause of Interference:

The Cholesterol Oxidase:Peroxidase (CHOD-PAP) method is a widely used enzymatic assay for total cholesterol. It involves the hydrolysis of cholesterol esters, followed by the oxidation of cholesterol by cholesterol oxidase to produce hydrogen peroxide (H₂O₂), which is then detected colorimetrically via a peroxidase-catalyzed reaction.

  • Peroxidase Reaction Interference: Similar to the glucose oxidase assay, the N-oxide group of Acipimox could potentially interfere with the HRP-catalyzed colorimetric step.

  • Enzyme Inhibition: The carboxylic acid group of Acipimox might inhibit cholesterol esterase or cholesterol oxidase, though this is speculative.

Troubleshooting Steps:

  • Assess the Colorimetric Step: Review your assay's methodology to confirm if it relies on a Trinder-like reaction (peroxidase-based).

  • Perform a Spike and Recovery Study:

    • Analyze a cholesterol standard with and without the addition of Acipimox.

    • A significant deviation in the measured cholesterol level in the spiked sample indicates interference.

  • Sample Dilution:

    • Dilute the sample containing Acipimox and re-assay. Check for linearity in the results after correcting for the dilution factor.

  • Consult Kit Manufacturer: Contact the technical support of your assay kit manufacturer to inquire about known interferences with pyrazinecarboxylic acid derivatives or N-oxide containing compounds.

Immunoassays (e.g., Hormone ELISAs)

Issue: Inconsistent or inaccurate results in immunoassays for hormones (e.g., insulin, cortisol) in samples with Acipimox.

Potential Cause of Interference:

Immunoassays rely on the specific binding of antibodies to antigens. Interference can occur through several mechanisms.

  • Non-Specific Binding: The pyrazine ring of Acipimox, being an aromatic structure, could potentially engage in non-specific binding to assay components like the microplate surface or antibodies, leading to either falsely high or low signals depending on the assay format (sandwich vs. competitive).

  • Antibody Cross-Reactivity: While unlikely, it is theoretically possible for antibodies to show some degree of cross-reactivity with Acipimox if it shares structural motifs with the target analyte or other molecules the antibody was raised against.

  • Matrix Effects: Acipimox is administered to patients, and its presence in a biological sample contributes to the overall sample matrix. This can alter the binding kinetics of the antibody-antigen interaction.

Troubleshooting Steps:

  • Check for Matrix Effects with a Parallelism Study:

    • Serially dilute the sample containing Acipimox in the assay buffer.

    • Plot the measured concentrations against the dilution factor. The resulting curve should be parallel to the standard curve. A lack of parallelism suggests a matrix effect.

  • Spike and Recovery:

    • Spike a known amount of the analyte (e.g., insulin standard) into a sample matrix containing Acipimox and a control matrix without Acipimox.

    • Poor recovery of the spiked analyte in the Acipimox-containing matrix points to interference.

  • Use of Heterophilic Antibody Blocking Agents:

    • Some assay buffers contain agents to block interference from heterophilic antibodies. Ensure your assay protocol includes such blockers. If not, consider adding them as a troubleshooting step.

  • Alternative Assay Platform:

    • If interference is persistent, consider using an alternative method for analyte quantification, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity and is less prone to this type of interference.

Data Summary

Due to the limited direct data on Acipimox interference, a quantitative summary table is not feasible at this time. Researchers are strongly encouraged to perform the validation experiments described in the troubleshooting guides to quantify any potential interference in their specific assay systems.

Experimental Protocols

Key Experiment: Spike and Recovery for a Generic Colorimetric Assay

Objective: To determine if Acipimox interferes with the quantitative measurement of an analyte in a colorimetric assay.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte standard at a high concentration in the appropriate assay buffer.

    • Prepare a stock solution of Acipimox in the same assay buffer. The concentration should be high enough to allow for spiking into samples at relevant final concentrations without significantly diluting the sample.

  • Preparation of Test Samples:

    • Control Sample (Unspiked): Prepare a solution of the analyte at a mid-range concentration from the stock solution.

    • Test Sample (Spiked): Prepare an identical solution of the analyte and add a small volume of the Acipimox stock solution to achieve the desired final concentration of Acipimox.

    • Blank Samples: Prepare a buffer blank and a blank containing only Acipimox at the same final concentration as the test sample.

  • Assay Procedure:

    • Follow the specific protocol for your colorimetric assay, running the control, test, and blank samples in triplicate.

  • Data Analysis:

    • Subtract the absorbance of the appropriate blank from the absorbance of the control and test samples.

    • Calculate the concentration of the analyte in the control and test samples using the standard curve.

    • Calculate the percent recovery using the following formula:

    • A recovery significantly different from 100% (e.g., outside of 85-115%) indicates interference.

Visualizations

Signaling Pathway of Acipimox

Acipimox_Signaling_Pathway cluster_inhibition Inhibitory Effect of Acipimox Acipimox Acipimox GPR109A GPR109A Receptor (on Adipocyte) Acipimox->GPR109A binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) (Inactive) PKA->HSL phosphorylates HSL_active HSL-P (Active) Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA releases

Caption: Signaling pathway of Acipimox leading to the inhibition of lipolysis.

Experimental Workflow: Spike and Recovery

Spike_Recovery_Workflow start Start prep_stocks Prepare Analyte and Acipimox Stock Solutions start->prep_stocks prep_samples Prepare Control (Unspiked) and Test (Spiked) Samples prep_stocks->prep_samples run_assay Perform Colorimetric Assay (in triplicate) prep_samples->run_assay measure_abs Measure Absorbance run_assay->measure_abs calc_conc Calculate Analyte Concentrations (using Standard Curve) measure_abs->calc_conc calc_recovery Calculate % Recovery calc_conc->calc_recovery evaluate Evaluate Interference (% Recovery outside 85-115%?) calc_recovery->evaluate interference Interference Detected evaluate->interference Yes no_interference No Significant Interference evaluate->no_interference No end End interference->end no_interference->end

Caption: Workflow for a spike and recovery experiment to detect assay interference.

Logical Relationship: Troubleshooting Immunoassay Interference

Immunoassay_Troubleshooting start Inaccurate Immunoassay Result with Acipimox Sample parallelism Perform Parallelism Study (Serial Dilutions) start->parallelism is_parallel Are dilution curves parallel to standard curve? parallelism->is_parallel spike_recovery Perform Spike and Recovery Experiment recovery_ok Is % recovery acceptable? spike_recovery->recovery_ok blocking_agents Review/Add Heterophilic Antibody Blockers alternative_method Consider Alternative Method (e.g., LC-MS) blocking_agents->alternative_method is_parallel->spike_recovery Yes matrix_effect Potential Matrix Effect is_parallel->matrix_effect No recovery_ok->blocking_agents No no_issue Issue may not be Acipimox interference recovery_ok->no_issue Yes matrix_effect->alternative_method interference Potential Interference

Caption: Troubleshooting logic for suspected immunoassay interference by Acipimox.

References

Best practices for long-term storage of Acipimox sodium powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of Acipimox sodium powder and solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, it is recommended to store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Some suppliers suggest storage at 2-8°C or even ambient temperature for shorter periods, but for long-term storage, colder temperatures are preferable to minimize potential degradation.[2][3]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year to ensure stability.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q3: What solvents are suitable for preparing this compound solutions?

A3: this compound is soluble in water (up to 20 mg/mL, may require sonication), DMSO (≥ 100 mg/mL), and PBS (46.67 mg/mL, may require sonication).[1][2] For in vivo studies, various solvent systems can be used, such as 10% DMSO with 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q4: How many freeze-thaw cycles can this compound solutions tolerate?

A4: Acipimox has been shown to be stable for at least three freeze-thaw cycles in rat plasma and tissue homogenates.[4] However, to maintain the integrity of the compound, it is best practice to minimize the number of freeze-thaw cycles by preparing aliquots.[4]

Q5: Are this compound solutions sensitive to light?

A5: While specific data on the photosensitivity of this compound is not extensively detailed, it is a general best practice to protect solutions from light, especially during long-term storage, to prevent potential photodegradation.[5]

Storage Conditions Summary

FormStorage TemperatureDurationCitations
Powder -20°C3 years[1]
4°C2 years[1]
2-8°CNot specified[3]
AmbientNot specified[2]
In Solvent -80°C2 years[1]
-20°C1 year[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of compound activity over time - Improper storage temperature- Repeated freeze-thaw cycles- Degradation of the solution- Ensure consistent storage at -80°C or -20°C.[1][4]- Aliquot solutions into single-use volumes.[4]- Prepare fresh solutions for critical experiments.
Precipitation of the compound in solution - Exceeding the solubility limit- Change in pH of the solution- Ensure the concentration is within the solubility limit for the chosen solvent.- Verify the pH of the buffer is appropriate to maintain the salt form.
Inconsistent experimental results - Variability in solution preparation- Degradation of the compound- Differences in storage between batches- Standardize the protocol for solution preparation.- Perform regular quality control checks on stored solutions.- Ensure all aliquots are stored under the same conditions.
Appearance of unknown peaks in analytical assays (e.g., HPLC) - Formation of degradation products- Conduct forced degradation studies to identify potential degradation products.- Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 154.12 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage.[1]

Sample Preparation for Acipimox Analysis from Biological Matrices

This protocol describes a protein precipitation method for the extraction of Acipimox from plasma and tissue homogenates.[4]

  • Aliquoting: Take a 50 µL aliquot of the biological sample (plasma or tissue homogenate).

  • Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add 200 µL of acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visual Guides

G This compound Storage Workflow cluster_powder This compound Powder cluster_solution This compound Solution powder Receive Acipimox Sodium Powder storage_powder Store at -20°C (3 years) or 4°C (2 years) powder->storage_powder prepare_solution Prepare Stock Solution (e.g., in DMSO or H2O) storage_powder->prepare_solution Use as needed aliquot Aliquot into single-use tubes prepare_solution->aliquot storage_solution Store at -80°C (2 years) or -20°C (1 year) aliquot->storage_solution use_experiment Thaw one aliquot for experimental use storage_solution->use_experiment Use in experiment

Caption: Workflow for storing this compound powder and solutions.

G Troubleshooting Inconsistent Results cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (-80°C or -20°C?) start->check_storage check_aliquoting Review Aliquoting Practice (Avoiding freeze-thaw?) check_storage->check_aliquoting action_storage Correct Storage Temperature check_storage->action_storage If incorrect check_prep Standardize Solution Preparation Protocol check_aliquoting->check_prep action_aliquot Implement Single-Use Aliquots check_aliquoting->action_aliquot If not followed check_qc Perform Quality Control (e.g., HPLC) on stored solution check_prep->check_qc action_prep Ensure Consistent Preparation check_prep->action_prep If inconsistent action_qc Prepare Fresh Solution if degradation is confirmed check_qc->action_qc If degradation detected end Consistent Results Achieved action_qc->end Problem Resolved

Caption: Troubleshooting guide for inconsistent experimental results.

References

Addressing variability in animal food intake with Acipimox treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acipimox and Animal Food Intake

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Acipimox in animal studies, with a specific focus on addressing the variability in food intake.

Frequently Asked Questions (FAQs)

Q1: What is Acipimox and what is its primary mechanism of action?

A1: Acipimox is a derivative of nicotinic acid (niacin) used as a lipid-lowering agent.[1][2][3] Its principal mechanism of action is the inhibition of lipolysis (the breakdown of fat) in adipose tissue.[2][4][5] It achieves this by binding to and activating the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes (fat cells).[4][5][6][7][8] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5][9] Reduced cAMP levels prevent the activation of Protein Kinase A (PKA), which is necessary to activate hormone-sensitive lipase (HSL), the key enzyme for breaking down triglycerides into free fatty acids (FFAs).[2][4][5][9] Consequently, the release of FFAs from adipose tissue into the bloodstream is significantly reduced.[2][4][9]

Q2: What is the expected effect of Acipimox on food intake in animal models?

A2: The effect of Acipimox on food intake can be variable and may seem counterintuitive. While its primary role is in lipid metabolism, some studies have reported an increase in food intake in rodents treated with Acipimox.[9] For instance, one study in a murine burn model noted that Acipimox administration led to increased dietary intake compared to vehicle-treated animals.[9] Conversely, other studies in rats on a high-fat diet have shown that Acipimox can mitigate the diet-induced increase in food consumption.[10][11] This suggests the effect may depend on the animal model, diet, and underlying physiological state.

Q3: Why might I be observing high variability in food intake among my experimental animals?

A3: High variability in feeding behavior is common in animal studies and can be influenced by several factors:[12][13]

  • Individual Animal Differences: Animals, like humans, exhibit individual differences in behavior, which can be described as "animal personality" or "coping styles".[13][14][15] These inherent behavioral traits can affect how they respond to environmental changes, handling, and experimental treatments.[13]

  • Social Hierarchy: In group-housed animals, dominant-subordinate relationships can significantly impact access to food and feeding patterns.[13]

  • Environmental Stressors: Subtle changes in routine, such as a different animal care technician, noise, or lighting, can cause stress and alter feeding behavior.[12]

  • Experimental Procedures: The stress from handling, injections, or oral gavage can influence an animal's appetite and food intake.[12] Proper acclimatization to procedures is crucial to minimize this variability.[12]

  • Diet Composition: The palatability and macronutrient content of the diet can interact with the metabolic effects of Acipimox, leading to different responses in food intake.

Troubleshooting Guide

Problem: I am not observing any significant change in food intake, or the changes are highly inconsistent.

This guide will help you systematically troubleshoot potential issues in your experimental setup.

Potential Cause Troubleshooting Steps
1. Inappropriate Dosage Verify that the dosage is appropriate for the species and research question. Doses of 25-50 mg/kg are commonly used in rodent studies.[9][10] Ensure accurate calculation and administration of the dose based on the most recent body weights.
2. Administration Route & Technique Confirm the chosen administration route (e.g., intraperitoneal injection, oral gavage, in drinking water) is appropriate and consistently performed.[16] Improper gavage can cause significant stress or injury, affecting feeding. Ensure all personnel are thoroughly trained and proficient in the technique.[12]
3. Insufficient Acclimatization Animals require a period of acclimatization to the housing facility, their specific cages, the diet, and handling procedures before the experiment begins.[12] Implement a multi-stage acclimatization period, including handling and mock procedures (e.g., gavage with vehicle), to reduce procedure-induced stress.
4. Diet Composition The composition of the diet, particularly the fat content, can influence the metabolic state of the animal and its response to an anti-lipolytic agent like Acipimox.[10] Ensure the diet is consistent across all experimental groups and consider if its composition is appropriate for your research question.
5. Environmental & Social Factors Minimize environmental changes. Maintain consistent light-dark cycles, temperature, and noise levels. Avoid changing animal care technicians during a study.[12] For group-housed animals, consider single housing during food intake measurement periods to eliminate variability from social competition.[9]
6. Individual Animal Variation Acknowledge inherent biological variability.[17] Increase the sample size (n) per group to improve statistical power and the ability to detect a true effect despite individual differences. Monitor individual feeding patterns before the experiment to identify any outliers.

Data Summary Tables

Table 1: Effect of Acipimox on Food Intake and Body Weight in Murine Models

Animal Model Treatment & Dosage Duration Effect on Food Intake Effect on Body Weight Reference
C57BL/6J Mice (with burn injury) Acipimox 50 mg/kg (i.p.) 7 days Increased food intake (48.5% vs 30.1% for vehicle) Protected against burn-induced weight loss [9]

| Male Albino Rats (on high-fat diet) | Acipimox 25 mg/kg & 50 mg/kg | 8 weeks | Prevented HFRD-induced increase in food intake | Prevented HFRD-induced increase in body weight |[10][11] |

Table 2: Effect of Acipimox on Key Metabolic Parameters in Rodents

Animal Model Treatment & Dosage Duration Effect on Plasma FFAs Effect on Liver Triglycerides Reference
C57BL/6J Mice (with burn injury) Acipimox 50 mg/kg (i.p.) 7 days Lowered circulating FFA levels Decreased liver triglyceride content (118.4 mg/dL vs 247.2 mg/dL for untreated) [9]
LDLR null Mice (on high-fat diet) Acipimox co-treatment 18 weeks Reversed ritonavir-dampened insulin suppression of FFA Attenuated ritonavir-induced increases in VLDL [18]

| Male Wistar Rats (on high-sucrose diet) | Acipimox 0.2 g/100 g diet | 14 days | Not directly measured, but suppressed triglyceride accumulation in muscle | Not specified, but suppressed serum triglyceride levels |[19] |

Experimental Protocols

Protocol: Assessing the Effect of Acipimox on Food Intake in Mice

This protocol provides a standardized methodology for a study investigating the effects of Acipimox on food intake in a mouse model.

1. Animals and Acclimatization:

  • Species/Strain: Male C57BL/6J mice, 7–9 weeks old.[9]

  • Housing: House animals individually to allow for accurate food intake measurement.[9] Maintain a standard 12:12 hour light-dark cycle at a constant temperature and humidity.

  • Acclimatization: Allow a minimum of one week for animals to acclimate to the facility. For the next week, handle the mice daily to accustom them to the experimenter. If using oral gavage or injections, perform mock procedures with the vehicle (e.g., sterile saline) for 3-5 days before the experiment starts.

2. Diet:

  • Provide a standard chow diet and water ad libitum. Ensure the diet composition is consistent throughout the study.

3. Acipimox Preparation and Administration:

  • Preparation: Prepare a solution of Acipimox (e.g., 5 mg/mL in sterile saline for a 50 mg/kg dose assuming a 10 mL/kg injection volume).[9] Ensure the compound is fully dissolved. It is recommended to prepare the solution fresh daily.

  • Administration: Administer Acipimox or vehicle (saline) via intraperitoneal (i.p.) injection once daily at the same time each day (e.g., at the beginning of the dark cycle when rodents are most active).[9]

4. Food Intake Measurement:

  • Procedure: Weigh the provided food pellets daily at the same time. The daily food intake is calculated as the difference between the initial weight of the food and the weight of the remaining food 24 hours later.

  • Spillage: Use feeders designed to minimize spillage. Check the bedding for any spilled food and account for it in the daily measurement.

5. Data Collection and Analysis:

  • Record the daily food intake and body weight for each mouse for the duration of the study (e.g., 7-14 days).

  • Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA or t-test, to compare the food intake and body weight changes between the Acipimox-treated and vehicle-control groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway and Workflow Diagrams

Acipimox_Signaling_Pathway cluster_membrane Adipocyte Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A (HCA2 Receptor) AC Adenylyl Cyclase (AC) Gi Gi Protein GPR109A->Gi Activates ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_i Hormone-Sensitive Lipase (HSL) (Inactive) PKA->HSL_i Phosphorylates TG Triglycerides HSL_a HSL-P (Active) HSL_a->TG Hydrolyzes FFA Free Fatty Acids (FFA) TG->FFA Bloodstream FFA release to Bloodstream FFA->Bloodstream Acipimox Acipimox Acipimox->GPR109A Binds to Experimental_Workflow start Start: Animal Procurement (e.g., C57BL/6 mice) acclimate Phase 1: Acclimatization (1 week) - Acclimate to facility & housing start->acclimate handle Phase 2: Handling & Mock Procedures (3-5 days) - Daily handling - Mock injections with vehicle acclimate->handle baseline Phase 3: Baseline Measurement (3 days) - Measure daily food intake & body weight handle->baseline randomize Randomization - Assign to groups (Vehicle vs. Acipimox) baseline->randomize treatment Phase 4: Treatment Period (e.g., 7-14 days) - Daily administration (Acipimox or Vehicle) - Daily food intake & body weight measurement randomize->treatment data_analysis Data Analysis - Statistical comparison (e.g., t-test, ANOVA) treatment->data_analysis end End: Conclusion & Reporting data_analysis->end Troubleshooting_Guide start Issue: High variability or no effect on food intake q1 Is the dosage correct for the animal model? start->q1 a1_no Action: Review literature for appropriate dosage (e.g., 25-50 mg/kg for rodents). Adjust dose. q1->a1_no No q2 Is the administration technique consistent and stress-free? q1->q2 Yes a1_no->q2 a2_no Action: Retrain personnel on procedures (e.g., i.p. injection, gavage). Ensure consistency. q2->a2_no No q3 Were animals fully acclimatized to handling and procedures? q2->q3 Yes a2_no->q3 a3_no Action: Implement a mock-procedure acclimatization phase in future studies. q3->a3_no No q4 Are environmental and social factors controlled? q3->q4 Yes a3_no->q4 a4_no Action: Minimize disturbances. Consider single housing for intake measurements. q4->a4_no No end If issues persist, consider increasing sample size (n) to account for high individual biological variation. q4->end Yes a4_no->end

References

Validation & Comparative

A Head-to-Head Comparison of the Antilipolytic Potency of Acipimox and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid-lowering agents, both Acipimox and its predecessor, nicotinic acid (niacin), have carved out a niche as effective modulators of lipid metabolism. Their primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in the release of free fatty acids (FFA) into the bloodstream. This comprehensive guide provides a detailed comparison of the antilipolytic potency of Acipimox and nicotinic acid, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antilipolytic Potency

The following table summarizes the clinical effects of Acipimox and nicotinic acid on lipid profiles from various studies. It is important to note that dosages and study populations may vary, affecting direct comparability.

ParameterAcipimoxNicotinic AcidSource
Relative Potency ~20 times more potent than nicotinic acid-[1]
Free Fatty Acids (FFA) Markedly reducedReduced[2]
Triglycerides ↓ 34-48%↓ 25.5%[3][4]
Total Cholesterol ↓ 30%↓ 16.3%[3][4]
LDL-Cholesterol No significant change↓ 23.7%[3][4]
HDL-Cholesterol ↑ 6-15%↑ 37.3%[3][4]

Mechanism of Action: The GPR109A Signaling Pathway

Both Acipimox and nicotinic acid exert their antilipolytic effects by acting as agonists for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes. The activation of this receptor initiates a signaling cascade that ultimately inhibits the breakdown of triglycerides.

GPR109A_Signaling_Pathway Ligand Acipimox or Nicotinic Acid GPR109A GPR109A (HCA2) Receptor Ligand->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive Hormone-Sensitive Lipase (HSL) PKA->HSL_inactive Phosphorylates HSL_active Active (phosphorylated) HSL HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Releases

GPR109A signaling pathway for antilipolysis.

Experimental Protocols

The assessment of antilipolytic potency is typically conducted through in vitro or ex vivo lipolysis assays. The following is a generalized protocol for an in vitro lipolysis assay using isolated primary adipocytes.

Objective: To determine the dose-dependent inhibitory effect of Acipimox and nicotinic acid on stimulated lipolysis in isolated adipocytes.

Materials:

  • Isolated primary adipocytes (e.g., from human or rodent adipose tissue).

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose.

  • Lipolytic stimuli (e.g., isoproterenol, forskolin).

  • Acipimox and nicotinic acid stock solutions.

  • Glycerol and Free Fatty Acid assay kits.

  • Multi-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Plate reader.

Procedure:

  • Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.

  • Cell Plating: Seed the isolated adipocytes in a multi-well plate and allow them to equilibrate.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of Acipimox, nicotinic acid, or vehicle control for a specified period.

  • Stimulation: Add a lipolytic stimulus (e.g., isoproterenol) to all wells except for the basal control wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for lipolysis.

  • Sample Collection: Collect the incubation medium from each well for analysis.

  • Quantification of Lipolysis: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.

  • Data Analysis: Normalize the glycerol and FFA release to the protein content of the cells in each well. Calculate the percentage inhibition of stimulated lipolysis for each concentration of the test compounds. Determine the IC50 values for Acipimox and nicotinic acid by plotting the percentage inhibition against the log concentration of the compound.

Lipolysis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Adipocytes B Plate Adipocytes A->B C Pre-incubate with Acipimox/Nicotinic Acid B->C D Stimulate Lipolysis (e.g., Isoproterenol) C->D E Incubate and Collect Medium D->E F Measure Glycerol and Free Fatty Acids E->F G Calculate % Inhibition and IC50 F->G

Experimental workflow for an in vitro lipolysis assay.

Conclusion

The available evidence strongly indicates that Acipimox is a more potent antilipolytic agent than nicotinic acid, with an estimated 20-fold higher potency[1]. Both compounds share a common mechanism of action through the GPR109A receptor, leading to the inhibition of hormone-sensitive lipase and a subsequent reduction in the release of free fatty acids and glycerol from adipocytes. While both drugs effectively lower triglycerides, their effects on other lipid parameters can differ. The provided experimental protocol offers a robust framework for further head-to-head comparisons and the evaluation of novel antilipolytic compounds. This guide serves as a valuable resource for researchers and professionals in the field of drug development and metabolic research.

References

A Comparative Guide to Acipimox and Fenofibrate for In-Vivo Lipid-Lowering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating dyslipidemia, selecting the appropriate pharmacological agent for in-vivo studies is a critical decision. This guide provides an objective comparison of two prominent lipid-lowering drugs, Acipimox and Fenofibrate, focusing on their mechanisms of action, comparative efficacy based on experimental data, and typical experimental protocols.

Mechanism of Action

Acipimox and fenofibrate employ distinct molecular pathways to achieve their lipid-lowering effects. Acipimox, a nicotinic acid derivative, primarily acts on adipose tissue, while fenofibrate, a fibric acid derivative, exerts its main effects in the liver.

Acipimox: The principal mechanism of acipimox is the inhibition of lipolysis in adipose tissue.[1] It is an agonist for the G-protein coupled receptor 109A (GPR109A), which is highly expressed on the surface of adipocytes.[1] Binding of acipimox to GPR109A inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This decrease in cAMP prevents the activation of protein kinase A (PKA), which is necessary for the activation of hormone-sensitive lipase (HSL).[1] By inhibiting HSL, acipimox reduces the breakdown of triglycerides into free fatty acids (FFAs), thereby decreasing the release of FFAs into the bloodstream.[1][2] This reduction in circulating FFAs lessens their availability for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[2]

Fenofibrate: Fenofibrate's mechanism of action is mediated by the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[3][4] Upon activation by fenofibric acid (the active metabolite of fenofibrate), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on target genes. Key transcriptional changes include the upregulation of lipoprotein lipase (LPL) and apolipoproteins A-I and A-II, and the downregulation of apolipoprotein C-III (an inhibitor of LPL).[3][5] The collective effect is an enhanced catabolism of triglyceride-rich particles (VLDL and chylomicrons) and increased levels of high-density lipoprotein (HDL).[5]

Comparative Efficacy: A Look at the Data

Clinical studies have provided valuable insights into the comparative efficacy of acipimox and fenofibrate in treating dyslipidemia. A retrospective study conducted in Korean patients with hypertriglyceridemia offers a direct comparison of the two agents.

ParameterAcipimoxFenofibrateKey Findings
Triglycerides (TG) More significant reductionSignificant reductionAcipimox showed a statistically significant greater reduction in triglyceride levels compared to fenofibrate after 3 months of treatment (p < 0.05).[6]
Total Cholesterol (TC) Significant reductionSignificant reductionBoth drugs effectively lowered total cholesterol with no significant difference between them.[6]
LDL Cholesterol (LDL-C) Significant reductionSignificant reductionBoth drugs effectively lowered LDL cholesterol with no significant difference between them.[6]
HDL Cholesterol (HDL-C) Significant increaseSignificant increaseBoth drugs led to a significant increase in HDL cholesterol levels, with no statistically significant difference between the two.[6]

Table 1: Summary of comparative efficacy of Acipimox and Fenofibrate from a retrospective clinical study in patients with hypertriglyceridemia.[6]

Experimental Protocols for In-Vivo Studies

While direct head-to-head preclinical studies are limited, the following outlines a general experimental workflow for evaluating lipid-lowering agents in a rat model of dyslipidemia, followed by specific administration protocols for acipimox and fenofibrate based on published research.

General Experimental Workflow: High-Fat Diet-Induced Hyperlipidemia in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (controlled temperature, humidity, and 12-hour light/dark cycle) with free access to standard chow and water.

  • Induction of Hyperlipidemia: Hyperlipidemia is induced by feeding the rats a high-fat diet (HFD) for a period of several weeks (e.g., 4-8 weeks). The HFD typically consists of a high percentage of calories from fat (40-60%), often supplemented with cholesterol and cholic acid.[2][7]

  • Baseline Measurements: Before initiating treatment, blood samples are collected (e.g., via tail vein) after an overnight fast to determine baseline lipid profiles (TC, TG, LDL-C, HDL-C).

  • Drug Administration: Rats are randomly divided into control and treatment groups.

    • The control group receives the vehicle (e.g., water or saline) orally via gavage.

    • The treatment groups receive the respective drugs at specified dosages.

  • Treatment Period: The treatment is carried out for a predetermined duration, which can range from a few days to several weeks.

  • Final Measurements: At the end of the treatment period, animals are fasted, and final blood samples are collected for lipid analysis. Body weight and food intake are often monitored throughout the study.

  • Data Analysis: The changes in lipid parameters from baseline are compared between the control and treatment groups to assess the efficacy of the drugs.

Specific Administration Protocols:
  • Acipimox: In a study investigating the effects of acipimox in a murine model of thermal injury, the drug was administered to attenuate postburn lipolysis.[5] While not a hyperlipidemia induction model, it provides an example of in-vivo administration. A representative dosage for in-vivo studies could be extrapolated from clinical use and other animal studies.

  • Fenofibrate: In studies with rats, fenofibrate has been administered via oral gavage at doses ranging from 100 mg/kg to 300 mg/kg of body weight daily for periods lasting from 9 days to 5 weeks.[8][9]

Visualizing the Pathways and Workflow

To further elucidate the mechanisms and experimental design, the following diagrams are provided in Graphviz DOT language.

Acipimox_Mechanism cluster_inhibition Acipimox Acipimox GPR109A GPR109A Receptor (on Adipocyte) Acipimox->GPR109A binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates cAMP->PKA reduced activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates PKA->HSL reduced activation Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA releases Triglycerides->FFA reduced release Liver Liver FFA->Liver transported to VLDL VLDL Synthesis Liver->VLDL Liver->VLDL reduced synthesis

Caption: Signaling pathway of Acipimox's lipid-lowering action.

Fenofibrate_Mechanism Fenofibrate Fenofibrate (Fenofibric Acid) PPARa PPARα Fenofibrate->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in Nucleus) PPARa_RXR->PPRE binds to GeneTranscription Gene Transcription PPRE->GeneTranscription regulates LPL ↑ Lipoprotein Lipase (LPL) GeneTranscription->LPL ApoA ↑ ApoA-I, ApoA-II GeneTranscription->ApoA ApoCIII ↓ ApoC-III GeneTranscription->ApoCIII TG_Catabolism ↑ TG-rich Particle Catabolism LPL->TG_Catabolism HDL ↑ HDL Formation ApoA->HDL ApoCIII->TG_Catabolism (inhibition removed)

Caption: Signaling pathway of Fenofibrate's lipid-lowering action.

Experimental_Workflow Start Start: Acclimatization (1 week) Induction Induce Hyperlipidemia (High-Fat Diet, 4-8 weeks) Start->Induction Baseline Baseline Blood Sampling (Fasting Lipid Profile) Induction->Baseline Randomization Randomization Baseline->Randomization Control Control Group (Vehicle via Gavage) Randomization->Control Acipimox_Group Acipimox Group (Oral Gavage) Randomization->Acipimox_Group Fenofibrate_Group Fenofibrate Group (Oral Gavage) Randomization->Fenofibrate_Group Treatment Treatment Period (e.g., 4 weeks) Control->Treatment Acipimox_Group->Treatment Fenofibrate_Group->Treatment Final_Sampling Final Blood Sampling (Fasting Lipid Profile) Treatment->Final_Sampling Analysis Data Analysis and Comparison Final_Sampling->Analysis End End of Study Analysis->End

Caption: General experimental workflow for in-vivo comparison.

References

Acipimox and Its Impact on Insulin Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid derivative, is recognized for its lipid-lowering properties, primarily through the inhibition of adipose tissue lipolysis and the subsequent reduction of circulating free fatty acids (FFAs). This reduction in FFAs is strongly associated with improved insulin sensitivity. This guide provides a comparative analysis of the effects of Acipimox on the insulin signaling pathway, with a focus on key mediators: Akt, mTOR, and S6K1. While direct quantitative data on Acipimox's modulation of these specific signaling proteins is limited in publicly available literature, this document synthesizes the established mechanism of action and provides the experimental framework for its validation.

Mechanism of Action: The Link Between Acipimox and Insulin Sensitivity

Acipimox's principal mechanism involves the inhibition of hormone-sensitive lipase in adipocytes, leading to a decrease in the release of FFAs into the bloodstream.[1][2] Elevated levels of FFAs are a known contributor to insulin resistance. By lowering circulating FFAs, Acipimox is thought to alleviate this FFA-induced impairment of insulin signaling, thereby improving overall glucose metabolism.[3][4]

dot

Acipimox_Mechanism cluster_adipocyte Adipose Tissue cluster_bloodstream Bloodstream cluster_muscle_liver Muscle & Liver Cells Acipimox Acipimox HSL Hormone-Sensitive Lipase (HSL) Acipimox->HSL Inhibits Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs_Glycerol Free Fatty Acids (FFAs) & Glycerol Triglycerides->FFAs_Glycerol Circulating_FFAs Circulating FFAs FFAs_Glycerol->Circulating_FFAs Released into Insulin_Signaling Improved Insulin Signaling Circulating_FFAs->Insulin_Signaling Reduced levels lead to Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake Promotes

Caption: Mechanism of Acipimox in improving insulin sensitivity.

The Insulin Signaling Pathway: A Focus on Akt, mTOR, and S6K1

The insulin signaling cascade is a complex network of intracellular proteins that orchestrate metabolic processes, including glucose uptake and protein synthesis. Key components of this pathway include:

  • Akt (Protein Kinase B): A central node in the insulin signaling pathway, Akt is activated upon insulin receptor stimulation. Phosphorylated Akt (p-Akt) mediates many of insulin's downstream effects.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of cell growth and proliferation and is activated downstream of Akt.

  • S6K1 (Ribosomal Protein S6 Kinase 1): A downstream effector of mTORC1, S6K1 phosphorylation is a marker of mTORC1 activity and is involved in protein synthesis and cell growth.

dot

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Glucose_Uptake Glucose Uptake (GLUT4 Translocation) Akt->Glucose_Uptake S6K1 S6K1 mTORC1->S6K1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis

Caption: Simplified overview of the insulin signaling pathway.

Comparative Effects on Insulin Signaling Molecules

While the indirect pro-insulin-sensitizing effects of Acipimox are well-documented, direct evidence quantifying its impact on Akt, mTOR, and S6K1 phosphorylation and activity is sparse. The following table summarizes the expected effects based on its mechanism of action and provides a comparison with other relevant compounds.

Compound Primary Mechanism Effect on p-Akt Effect on p-mTOR Effect on p-S6K1 Supporting Data
Acipimox Inhibition of lipolysis, reduction of FFAs[1][2]Expected to Increase (indirectly)Expected to Increase (indirectly)Expected to Increase (indirectly)Limited direct evidence. One study in hMADS adipocytes showed no significant change in insulin-stimulated Akt phosphorylation compared to control.[1]
Niacin Nicotinic acid receptor agonist, inhibits lipolysis[5]May decrease insulin-stimulated Akt phosphorylation in adipocytes.[1]No direct comparative data found.No direct comparative data found.Niacin treatment has been associated with alterations in insulin sensitivity.[1]
Metformin Activation of AMPK, inhibition of hepatic gluconeogenesis[6]May indirectly increase Akt signaling by improving insulin sensitivity.Inhibits mTORC1 signaling.[7][8][9]Inhibits S6K1 phosphorylation.[7][8][9]Extensive literature available.

Experimental Protocols for Validation

To empirically validate the effects of Acipimox on the insulin signaling pathway, the following experimental protocols are recommended.

Western Blotting for Phosphorylated Akt, mTOR, and S6K1

This technique is used to detect and quantify the levels of phosphorylated (activated) forms of the target proteins.

Experimental Workflow:

dot

Western_Blot_Workflow A Cell/Tissue Culture & Acipimox Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-Akt) F->G H Secondary Antibody Incubation (HRP-linked) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: A typical workflow for Western blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture relevant cell lines (e.g., HepG2 hepatocytes, C2C12 myotubes, or 3T3-L1 adipocytes) to 70-80% confluency.

    • Serum-starve cells for 4-6 hours to reduce basal signaling.

    • Treat cells with varying concentrations of Acipimox (e.g., 10, 50, 100 µM) for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle control.

    • For insulin stimulation, add insulin (e.g., 100 nM) for the last 15-30 minutes of the treatment period.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), p-mTOR (Ser2448), and p-S6K1 (Thr389) overnight at 4°C. Also, probe separate blots for total Akt, mTOR, and S6K1 as loading controls.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels for each sample.

In Vitro Kinase Assays for mTOR and S6K1

These assays directly measure the enzymatic activity of the target kinases.

mTORC1 Kinase Assay:

  • Immunoprecipitation of mTORC1:

    • Lyse Acipimox-treated and control cells.

    • Incubate cell lysates with an anti-Raptor antibody to specifically immunoprecipitate mTORC1.

    • Collect the immunoprecipitates on protein A/G beads.

  • Kinase Reaction:

    • Wash the beads containing mTORC1.

    • Resuspend the beads in a kinase buffer containing a recombinant, inactive S6K1 as a substrate and ATP.

    • Incubate at 30°C for 30 minutes.

  • Detection of S6K1 Phosphorylation:

    • Stop the reaction and analyze the samples by Western blotting using an antibody specific for p-S6K1 (Thr389).

S6K1 Kinase Assay:

  • Immunoprecipitation of S6K1:

    • Immunoprecipitate S6K1 from cell lysates using an anti-S6K1 antibody.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated S6K1 in a kinase buffer containing a specific S6 ribosomal protein peptide substrate and [γ-³²P]ATP.

    • Incubate at 30°C for 20-30 minutes.

  • Detection of Substrate Phosphorylation:

    • Spot the reaction mixture onto P81 phosphocellulose paper, wash, and measure the incorporated radioactivity using a scintillation counter.

Conclusion

Acipimox holds promise as a therapeutic agent for improving insulin sensitivity, primarily through its well-established effect on reducing circulating free fatty acids. While the logical downstream consequence is an enhancement of the insulin signaling cascade involving Akt, mTOR, and S6K1, direct experimental validation of these specific molecular effects is currently limited in the scientific literature. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the impact of Acipimox on these key signaling pathways, thereby filling a critical knowledge gap and further elucidating its molecular mechanism of action. Such studies will be invaluable for the continued development and targeted application of Acipimox and similar compounds in the management of metabolic diseases.

References

A Cross-Species Comparative Guide to the Efficacy and Metabolism of Acipimox Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the efficacy and metabolism of Acipimox sodium across various species, supported by experimental data. Acipimox, a nicotinic acid derivative, is a potent anti-lipolytic agent that has been investigated for the treatment of dyslipidemia and related metabolic disorders. Understanding its pharmacological profile in different preclinical models is crucial for translational research and drug development.

Mechanism of Action

Acipimox primarily exerts its effects by inhibiting adipose tissue lipolysis.[1] It binds to the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2), which is highly expressed on the surface of adipocytes.[2] This binding event inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL).[3] Consequently, the inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby lowering the flux of FFAs from adipose tissue to the liver. This reduction in hepatic FFA availability leads to decreased synthesis of very-low-density lipoproteins (VLDL) and triglycerides.[1][4]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy and pharmacokinetic parameters of this compound across different species.

Table 1: Cross-Species Comparison of Acipimox Efficacy
SpeciesModelDosageKey Efficacy EndpointsReference
Human Hypertriglyceridemia (Type IV)750 mg/day (oral)-35% reduction in plasma triglycerides[4]
Hypertriglyceridemia (Type IV)750 mg/day (oral)-43% reduction in plasma triglycerides (vs. placebo)[5]
Hypertriglyceridemia (Type IIb)750 mg/day (oral, 180 days)-48% reduction in triglycerides[6]
Hypertriglyceridemia (Type IV)750 mg/day (oral, 180 days)-53% reduction in triglycerides[6]
Rhesus Monkey Hypertriglyceridemic16 mg/kg q.i.d. (oral, 2 months)-31% reduction in triglycerides[1]
Rat HealthyNot specifiedMarked reduction in plasma FFA and triglyceride flux[4]
Obese Zucker150 mg/kg (oral)Significant reduction in plasma FFA, glucose, and insulin[7]
Mouse High-fat diet-induced glucose intolerance50 mg/kg (i.p.)Plasma FFA reduced from 0.88 to 0.46 mmol/L
Murine model of thermal injuryNot specifiedPlasma FFA reduced from 904.7 to 289.1 µmol/L; Liver triglycerides reduced from 247.2 to 118.4 mg/dL[8]
Dog HealthyNot specifiedEfficacy data not readily available in the reviewed literature.
Table 2: Cross-Species Comparison of Acipimox Pharmacokinetics (Single Oral Dose)
ParameterHumanDog (Sustained-Release)Rat (Normoxic)Mouse
Dose 250 mgNot SpecifiedNot SpecifiedNot readily available
Cmax 4.04 - 5.74 µg/mL29 µg/mLNot readily availableNot readily available
Tmax 1.7 - 1.85 h4.3 hNot readily availableNot readily available
1.15 - 2 h2.3 hNot readily availableNot readily available
AUC 14.0 - 17.0 µg·h/mL158 µg·h/mLNot readily availableNot readily available
Metabolism Minimal, ~90% excreted unchanged in urineNot specifiedNot significantly metabolizedNot readily available
Primary Excretion Route RenalNot specifiedUrinary excretion of unchanged drugNot readily available
Reference [2][9][10][11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study design and replication.

In Vivo Administration of Acipimox to Mice
  • Vehicle: Sterile saline is a commonly used vehicle for Acipimox administration.

  • Intraperitoneal (i.p.) Injection:

    • Weigh the required amount of Acipimox powder. For a 50 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, a 6.25 mg/mL solution is needed.

    • Suspend the Acipimox powder in sterile saline in a sterile microcentrifuge tube.

    • Vortex the solution until the Acipimox is completely dissolved. Gentle warming may aid dissolution.

    • Restrain the mouse securely, exposing the abdomen.

    • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert a 25-27 gauge needle at a 15-20 degree angle and inject the solution.

  • Oral Gavage:

    • Prepare the Acipimox solution in sterile water or saline as described for i.p. injection.

    • Securely restrain the mouse, holding its head and neck to straighten the esophagus.

    • Gently insert a gavage needle (20-22 gauge for adult mice) over the tongue and into the esophagus.

    • Administer the solution slowly.

    • Gently remove the gavage needle and monitor the animal for any signs of distress.

  • Administration in Drinking Water:

    • Calculate the amount of Acipimox needed based on the desired concentration (e.g., 0.5 mg/mL).

    • Dissolve the Acipimox powder in the drinking water.

    • Provide the solution as the sole source of drinking water.

    • Monitor water consumption to ensure adequate dosing and prepare fresh solution every 2-3 days.

In Vitro Lipolysis Assay in Isolated Adipocytes

This protocol is adapted from studies on isolated rat adipocytes.

  • Adipocyte Isolation:

    • Isolate adipocytes from epididymal fat pads of Wistar rats by collagenase digestion.

    • Wash the isolated adipocytes with Krebs-Ringer bicarbonate buffer containing 4% bovine serum albumin (BSA).

  • Lipolysis Assay:

    • Incubate isolated adipocytes in the buffer with or without stimulating agents (e.g., isoproterenol) and various concentrations of Acipimox.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the incubation by placing the tubes on ice.

    • Collect the infranatant (aqueous layer) for glycerol measurement.

  • Glycerol Measurement:

    • Measure the glycerol concentration in the infranatant using a commercial enzymatic assay kit. Glycerol release is a direct index of lipolysis.

Western Blot Analysis of HSL Phosphorylation
  • Sample Preparation:

    • Treat adipocytes or adipose tissue with Acipimox and/or a lipolytic stimulus.

    • Lyse the cells or tissue in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Electrophoresis and Blotting:

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% acrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated HSL (e.g., phospho-HSL Ser660).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phosphorylated HSL signal to total HSL or a loading control like GAPDH.

Measurement of Intracellular cAMP Levels
  • Cell Treatment:

    • Incubate adipocytes with Acipimox for a specified time.

    • Stimulate the cells with a lipolytic agent like isoproterenol to induce cAMP production.

  • cAMP Extraction:

    • Lyse the cells with a suitable lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway of Acipimox and a typical experimental workflow.

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte Acipimox Acipimox GPR109A GPR109A (HCA2 Receptor) Acipimox->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active p-HSL (Active) HSL_inactive->HSL_active FFA Free Fatty Acids + Glycerol HSL_active->FFA Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_active Release Reduced FFA Release FFA->Release

Caption: Acipimox signaling pathway in adipocytes.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Select Animal Model (e.g., Rat, Mouse) Acipimox_Admin Acipimox Administration (e.g., i.p., Oral Gavage) Animal_Model->Acipimox_Admin Sample_Collection Blood/Tissue Collection Acipimox_Admin->Sample_Collection Efficacy_Analysis Efficacy Analysis (Lipid Profile) Sample_Collection->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis Adipocyte_Culture Isolate/Culture Adipocytes Acipimox_Treatment Acipimox Treatment Adipocyte_Culture->Acipimox_Treatment Lipolysis_Assay Lipolysis Assay (Glycerol Release) Acipimox_Treatment->Lipolysis_Assay Signaling_Analysis Signaling Pathway Analysis (cAMP, Western Blot) Acipimox_Treatment->Signaling_Analysis

Caption: General experimental workflow for Acipimox studies.

References

Acipimox sodium as an alternative to other HCA2 receptor agonists in research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or the niacin receptor, is a G-protein coupled receptor (GPCR) that has garnered significant attention in drug discovery for its roles in metabolic and inflammatory diseases.[1][2][3] Activation of HCA2 is associated with antilipolytic and anti-inflammatory effects, making it a promising therapeutic target.[2] While niacin (nicotinic acid) is the most well-known HCA2 agonist, its clinical and research applications are often hampered by a significant flushing side effect, mediated by the β-arrestin signaling pathway.[1][2] This guide provides a comparative overview of Acipimox sodium, a derivative of niacin, as a compelling alternative for HCA2 receptor research, supported by experimental data and detailed methodologies.

Performance Comparison of HCA2 Receptor Agonists

Acipimox has been developed as a synthetic agonist for the HCA2 receptor, alongside other compounds like MK-6892 and Acifran.[1][2] Its performance, particularly in comparison to the archetypal agonist niacin, is a critical consideration for researchers.

Quantitative Analysis of Agonist Potency and Efficacy:

The following table summarizes the potency of various HCA2 receptor agonists from in vitro studies. Potency is a key determinant in selecting an agonist for experimental assays, influencing the required concentrations and potential for off-target effects.

AgonistPotency (EC50)Assay TypeReference
Niacin0.06 - 0.25 µMGi1 Activation[4]
Acipimox2.6 - 6 µMGi1 Activation[4]
MK-68920.016 µMGi1 Activation[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Lipid-Lowering Efficacy in Preclinical/Clinical Models:

While direct head-to-head preclinical research data is limited in the provided search results, clinical studies offer valuable insights into the comparative efficacy of Acipimox and niacin in modulating lipid profiles. These findings can inform the design of in vivo animal studies.

ParameterNicotinic Acid (1g t.d.s.)Acipimox (250mg t.d.s.)Study DesignReference
Total Cholesterol↓ 16.3%No significant alterationDouble-blind, placebo-controlled[5][6][7]
Triglycerides↓ 25.5%No significant alterationDouble-blind, placebo-controlled[5][6][7]
LDL-Cholesterol↓ 23.7%No significant alterationDouble-blind, placebo-controlled[6]
HDL-Cholesterol↑ 37.3%-Double-blind, placebo-controlled[6]
Lipoprotein(a)↓ 36.4%Smaller reductionDouble-blind, crossover[6]

It is important to note that the dosages used in these clinical studies may not directly translate to preclinical research, but the relative efficacy provides a useful reference. One study did find Acipimox to be roughly as potent as nicotinic acid in reducing serum and VLDL lipid levels and increasing HDL cholesterol.[8]

Side Effect Profile:

A significant advantage of Acipimox in a research context, particularly for in vivo studies, is its improved side-effect profile compared to niacin. Nicotinic acid is associated with a high incidence of cutaneous flushing, which can be a confounding factor in animal studies.[7] Acipimox is generally better tolerated.[6][7][8] This reduced side-effect liability is attributed to potential differences in β-arrestin pathway activation.

HCA2 Receptor Signaling Pathways

Activation of the HCA2 receptor by an agonist like Acipimox initiates a cascade of intracellular events. The primary pathway involves coupling to an inhibitory G-protein (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] A secondary pathway, which is more strongly activated by niacin and is associated with the flushing response, involves the recruitment of β-arrestin.[1][2]

HCA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gi Gαi Pathway (Therapeutic Effects) cluster_arrestin β-Arrestin Pathway (Flushing) Agonist Acipimox / Niacin HCA2 HCA2 Receptor Agonist->HCA2 Binds to Gi Gαi Protein HCA2->Gi Activates Arrestin β-Arrestin HCA2->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Conversion of ATP Response1 Anti-lipolytic & Anti-inflammatory Effects cAMP->Response1 Leads to Response2 Vasodilation (Flushing) Arrestin->Response2 Leads to

Caption: HCA2 receptor signaling pathways initiated by agonist binding.

Experimental Protocols

To aid researchers in designing their studies, detailed methodologies for key experiments are provided below.

1. cAMP Inhibition Assay

This assay quantifies the ability of an HCA2 agonist to inhibit the production of cyclic AMP.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human HCA2 receptor are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the HCA2-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.

    • The following day, wash the cells with serum-free DMEM.

    • Pre-incubate the cells with varying concentrations of the HCA2 agonist (e.g., Acipimox, Niacin) for 15 minutes at 37°C.

    • Stimulate the cells with forskolin (a direct activator of adenylyl cyclase, typically at a final concentration of 10 µM) for 30 minutes at 37°C to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout).

  • Data Analysis: The results are typically expressed as a percentage of the forskolin-induced cAMP response. The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

cAMP_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Start Seed HCA2-HEK293 cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Wash Wash with serum-free DMEM Incubate1->Wash Add_Agonist Add HCA2 agonist (e.g., Acipimox) Wash->Add_Agonist Incubate2 Incubate 15 min Add_Agonist->Incubate2 Add_Forskolin Add Forskolin Incubate2->Add_Forskolin Incubate3 Incubate 30 min Add_Forskolin->Incubate3 Lyse Lyse cells Incubate3->Lyse Measure_cAMP Measure cAMP levels (ELISA, etc.) Lyse->Measure_cAMP Analyze Calculate EC50 Measure_cAMP->Analyze

Caption: Workflow for a typical cAMP inhibition assay.

2. β-Arrestin Recruitment Assay (e.g., NanoBiT Assay)

This assay measures the recruitment of β-arrestin to the activated HCA2 receptor, providing insights into the potential for flushing side effects.

  • Principle: The NanoBiT (NanoLuc® Binary Technology) assay utilizes a structurally complemented luciferase. The HCA2 receptor is tagged with one subunit of the NanoLuc luciferase (e.g., LgBiT), and β-arrestin is tagged with the other subunit (e.g., SmBiT). Upon agonist-induced recruitment of β-arrestin to the receptor, the two subunits come into close proximity, forming an active luciferase that generates a luminescent signal.

  • Assay Procedure:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the HCA2-LgBiT fusion protein and the β-arrestin-SmBiT fusion protein.

    • Seed the transfected cells into a white, opaque 96-well plate.

    • After 24-48 hours, replace the culture medium with an assay buffer (e.g., Opti-MEM).

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the baseline luminescence.

    • Add varying concentrations of the HCA2 agonist.

    • Measure the luminescence at various time points to determine the kinetics of β-arrestin recruitment.

  • Data Analysis: The change in luminescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 for β-arrestin recruitment can be determined.

Logical Framework for Selecting Acipimox

The decision to use this compound as an alternative to other HCA2 agonists in a research setting can be guided by a logical assessment of experimental needs and the properties of the available compounds.

Acipimox_Decision_Tree cluster_options Primary Agonist Choices cluster_considerations Key Research Considerations cluster_recommendations Recommended Action Start Need to study HCA2 receptor activation? Niacin Niacin (Standard Agonist) Start->Niacin Yes Acipimox Acipimox (Alternative) Start->Acipimox Other Other Synthetic Agonists (e.g., MK-6892) Start->Other InVivo In vivo study planned? Niacin->InVivo Potency Is maximal potency critical? Acipimox->Potency Use_Acipimox Use Acipimox Other->Use_Acipimox If better side-effect profile is needed Flushing Is flushing a confounding factor? InVivo->Flushing Yes Use_Niacin Use Niacin as a benchmark InVivo->Use_Niacin No Flushing->Use_Acipimox Yes Flushing->Use_Niacin No Potency->Use_Acipimox No Consider_Other Consider highly potent agonists like MK-6892 Potency->Consider_Other Yes

Caption: Decision framework for selecting an HCA2 agonist.

Conclusion

This compound presents a valuable and viable alternative to niacin and other HCA2 receptor agonists for a range of research applications. While it may exhibit lower potency compared to some newer synthetic agonists, its well-characterized activity, commercial availability, and, most notably, its improved side-effect profile make it an excellent tool for both in vitro and in vivo investigations of HCA2 receptor biology. By carefully considering the experimental goals and the comparative data presented, researchers can confidently select Acipimox as a suitable agonist for their studies, particularly when mitigating the confounding effects of the flushing response is a priority.

References

A Head-to-Head In Vitro Comparison of Acipimox and Its Analogs for Anti-lipolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Acipimox and its analogs, focusing on their efficacy and mechanism of action as anti-lipolytic agents. The data presented is compiled from various studies to offer a comprehensive overview for researchers in metabolic diseases and drug discovery.

Introduction

Acipimox, a derivative of nicotinic acid (niacin), is a well-established lipid-lowering agent.[1] Its primary therapeutic effect is the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver and subsequently decreases the synthesis of very-low-density lipoprotein (VLDL) and triglycerides.[1][2] The anti-lipolytic effects of Acipimox and its analogs are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor is highly expressed on the surface of adipocytes.[2] Agonist binding to HCA2 initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels and decreased activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for triglyceride hydrolysis.[1][3] This guide compares the in vitro performance of Acipimox with its parent compound, nicotinic acid, and other key analogs.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro potency and efficacy of Acipimox and its analogs from various studies. It is important to note that the data are compiled from different sources, and experimental conditions may vary.

Table 1: Potency in Inhibition of Lipolysis

CompoundRelative Potency vs. Nicotinic AcidKey FindingsReference
Acipimox ~20 times more potentDemonstrated concentration-dependent inhibition of stimulated lipolysis in isolated rat adipocytes, reaching near-basal levels at 10 µmol/L.[3]
Nicotinic Acid Baseline-

Table 2: Inhibition of Forskolin-Stimulated cAMP Production in CHO-K1 Cells Stably Expressing GPR109A

CompoundIC50 (nM)% Maximal Inhibition Relative to Nicotinic Acid
Nicotinic Acid 130100%
Compound 1 240100%
Compound 2 2,100100%
Compound 3 1,10098%
Compound 4 5,00080%

Data in Table 2 is interpreted from a graphical representation in the cited source and represents the inhibition of forskolin-stimulated cAMP production.[4]

Table 3: Effects on Stimulated Glycerol and Fatty Acid Release from Human Adipose Tissue In Vitro

CompoundConcentrationCondition% Inhibition of Glycerol Release% Inhibition of Fatty Acid ReleaseReference
Acipimox 10 µMMaximally stimulated (Isoprenaline 10 µM)~25%~40%[2]
Acipimox 100 µMSubmaximally stimulated (Isoprenaline 0.1 µM)100% (to basal)100% (to basal)[2]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for Acipimox and its analogs is the activation of the HCA2 receptor, a Gi-coupled GPCR. The binding of these agonists to HCA2 initiates an intracellular signaling cascade that ultimately leads to the inhibition of lipolysis.

GPR109A_Signaling_Pathway Acipimox Acipimox / Analog HCA2 HCA2 (GPR109A) Receptor Acipimox->HCA2 Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL-P Lipolysis Lipolysis HSL_active->Lipolysis Catalyzes FFA_Glycerol FFA + Glycerol Lipolysis->FFA_Glycerol Triglycerides Triglycerides Triglycerides->Lipolysis

Caption: HCA2 (GPR109A) signaling pathway initiated by Acipimox.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Adipocyte Lipolysis Assay

This assay measures the inhibition of glycerol and free fatty acid (FFA) release from adipocytes following treatment with Acipimox or its analogs.

Lipolysis_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Adipocytes (e.g., from rat epididymal fat pads) wash Wash and Resuspend in Krebs-Ringer Bicarbonate Buffer isolate->wash aliquot Aliquot Adipocyte Suspension wash->aliquot preincubate Pre-incubate with Test Compound (Acipimox/Analog) aliquot->preincubate stimulate Stimulate Lipolysis (e.g., with Isoprenaline) preincubate->stimulate incubate Incubate at 37°C stimulate->incubate separate Separate Adipocytes from Media (e.g., centrifugation) incubate->separate collect Collect Aqueous Media separate->collect measure_glycerol Measure Glycerol Concentration (Enzymatic Assay) collect->measure_glycerol measure_ffa Measure FFA Concentration (Colorimetric Assay) collect->measure_ffa calculate Calculate % Inhibition measure_glycerol->calculate measure_ffa->calculate

Caption: Experimental workflow for an in vitro lipolysis assay.

Methodology:

  • Adipocyte Isolation: Adipocytes are isolated from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion.

  • Incubation: Isolated adipocytes are incubated in a buffer (e.g., Krebs-Ringer bicarbonate with albumin) with the test compound (Acipimox or analog) for a defined period.

  • Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist like isoprenaline.

  • Quantification: The incubation is stopped, and the medium is collected to measure the concentration of glycerol and FFAs using commercially available assay kits.

  • Data Analysis: The inhibition of lipolysis is calculated by comparing the amount of glycerol and FFAs released in the presence of the test compound to the stimulated control.

cAMP Measurement Assay

This assay quantifies the ability of Acipimox and its analogs to inhibit the production of intracellular cAMP in cells expressing the HCA2 receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human HCA2 receptor (e.g., CHO-K1) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with the test compounds for a specific duration.

  • Stimulation: Intracellular cAMP levels are then stimulated using forskolin, an adenylyl cyclase activator.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.[4]

Radioligand Binding Assay

This assay is used to determine the binding affinity of Acipimox and its analogs to the HCA2 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing the HCA2 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to the HCA2 receptor (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound (Acipimox or analog).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate competition binding curves, from which the IC50 and the equilibrium dissociation constant (Ki) for each test compound can be calculated.

Conclusion

References

Reproducibility of Acipimox's Effects Across Different Adipocyte Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acipimox, a nicotinic acid derivative, is a well-established anti-lipolytic agent that effectively reduces circulating free fatty acids (FFAs). Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A) on the surface of adipocytes. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. This guide provides a comparative analysis of the reproducibility of Acipimox's effects on key metabolic parameters—lipolysis, insulin sensitivity, and adipokine secretion—across different adipocyte models, including the murine 3T3-L1 cell line and primary human adipocytes.

Data Presentation: Quantitative Comparison of Acipimox's Effects

The following tables summarize the quantitative effects of Acipimox on lipolysis, insulin sensitivity, and adipokine secretion in various adipocyte models based on available experimental data.

Table 1: Effect of Acipimox on Lipolysis
Adipocyte Model Stimulus Acipimox Concentration Effect on Lipolysis (Glycerol/FFA Release)
Primary Human AdipocytesIsoprenaline (submaximal)10 µMComplete inhibition to basal rates.
Isolated Rat AdipocytesAdenosine deaminase-stimulated10 µMNear-complete inhibition of lipolytic rate.
Murine Model (in vivo)Burn-inducedNot specified (in vivo administration)Significant suppression of circulating FFAs.[1]
Table 2: Effect of Acipimox on Insulin Sensitivity
Model Parameter Measured Effect of Acipimox
Human Subjects (in vivo)Insulin-stimulated glucose disposalSignificant improvement.[2]
Murine Adipocytes (ex vivo)Insulin-stimulated suppression of glycerol releaseRestoration of insulin sensitivity.[3]
Table 3: Effect of Acipimox on Adipokine Secretion
Adipocyte Model Adipokine Effect of Acipimox
Isolated Rat AdipocytesLeptinStimulated leptin release.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Protocol 1: In Vitro Lipolysis Assay in Isolated Rat Adipocytes

This protocol is adapted from studies investigating the anti-lipolytic action of Acipimox in primary rat adipocytes.[5]

  • Adipocyte Isolation: Epididymal adipocytes are isolated from Wistar rats by collagenase digestion.

  • Cell Culture: Isolated adipocytes are incubated in Krebs-Ringer bicarbonate buffer containing glucose and bovine serum albumin (BSA).

  • Lipolysis Stimulation: Lipolysis is stimulated by adding adenosine deaminase (1 U/ml) or a combination of adenosine deaminase and isoproterenol (a beta-adrenergic agonist).

  • Acipimox Treatment: Differentiated adipocytes are treated with varying concentrations of Acipimox (e.g., 0.5 µM to 100 µM) for a specified duration.

  • Measurement of Lipolysis: The rate of lipolysis is determined by measuring the concentration of glycerol released into the incubation medium using a colorimetric assay.

  • Data Analysis: The inhibitory effect of Acipimox is calculated as the percentage reduction in glycerol release compared to the stimulated control.

Protocol 2: Assessment of Insulin Sensitivity in Human Subjects (Euglycemic-Hyperinsulinemic Clamp)

This protocol is a standard method used in clinical trials to assess insulin sensitivity.[2]

  • Subject Preparation: Subjects are studied after an overnight fast.

  • Catheter Placement: Intravenous catheters are placed for infusion of insulin, glucose, and for blood sampling.

  • Insulin and Glucose Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition. A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

  • Acipimox Administration: Acipimox or a placebo is administered orally before the clamp procedure.

  • Blood Sampling: Blood samples are collected at regular intervals to measure plasma glucose and insulin concentrations.

  • Data Analysis: Insulin sensitivity is determined by the glucose infusion rate required to maintain euglycemia during the final period of the clamp. A higher glucose infusion rate indicates greater insulin sensitivity.

Mandatory Visualization

Acipimox Signaling Pathway in Adipocytes

The following diagram illustrates the signaling cascade initiated by Acipimox in adipocytes to inhibit lipolysis.

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol Lipolysis_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Data Analysis Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1 or primary cells) Differentiate 2. Induce Adipocyte Differentiation Preadipocytes->Differentiate Stimulate 3. Stimulate Lipolysis (e.g., Isoproterenol) Differentiate->Stimulate Treat 4. Treat with Acipimox (or vehicle control) Stimulate->Treat Collect 5. Collect Culture Medium Treat->Collect Assay 6. Measure Glycerol/FFA Concentration Collect->Assay Analyze 7. Analyze and Compare Results Assay->Analyze

References

Acipimox Sodium in Hyperlipidemia: A Comparative Guide to Preclinical and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical efficacy of Acipimox sodium in the treatment of hyperlipidemia. The information is compiled from a range of experimental studies to support research and development in lipid-lowering therapies.

Mechanism of Action

Acipimox, a nicotinic acid derivative, primarily exerts its lipid-lowering effects by inhibiting lipolysis in adipose tissue. This action is mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes. The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This decrease in cAMP prevents the activation of protein kinase A (PKA), which is essential for the phosphorylation and activation of hormone-sensitive lipase (HSL).[3] By inhibiting HSL, Acipimox reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby decreasing the release of FFAs into the bloodstream.[4] The reduced availability of FFAs to the liver results in decreased synthesis of very-low-density lipoprotein (VLDL) and, consequently, lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides.[4]

Preclinical Efficacy

Preclinical studies in various animal models have demonstrated the lipid-lowering potential of Acipimox. These studies are crucial for establishing the initial efficacy and mechanism of action before human trials.

Quantitative Data from Preclinical Studies
Animal ModelKey FindingsReference
Rhesus Monkeys Chronic administration (16 mg/kg) for 2 months resulted in a 31% reduction in triglyceride concentration and a significant decrease in LDL-cholesterol.[5]
Mice (e-cigarette induced hyperlipidemia) Co-administration of Acipimox with e-cigarette exposure prevented the e-cigarette-induced increase in triglycerides and free fatty acids.[2][6]
Mice (Ritonavir-induced hyperlipidemia) Acipimox co-treatment attenuated ritonavir-induced increases in aortic lesions and proatherogenic plasma lipoproteins, and largely reversed the increase in plasma triglycerides.[7]
Rats (in vitro adipocytes) Acipimox inhibited the stimulated lipolytic rate in a concentration-dependent manner.[3]

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of Acipimox in patients with various types of hyperlipidemia. These studies provide robust data on its lipid-modifying effects in humans.

Quantitative Data from Clinical Studies
Study Population & DesignAcipimox DosageTreatment DurationTriglycerides (TG)Total Cholesterol (TC)LDL-Cholesterol (LDL-C)HDL-Cholesterol (HDL-C)Reference
Combined Hyperlipidemia (Randomized, double-blind, placebo-controlled crossover) 750 mg/day (250 mg t.i.d.)12 weeks↓ 32% (not significant)-↓ 10% (in subgroup)↑ 6% (not significant) / ↑ 15% (in subgroup with high TG)[8]
Type II Hyperlipidemia (Double-blind crossover vs. placebo) --Slight Diminution↓ 14%↓ 20%↑ 6%[9]
Familial Hypercholesterolemia (add-on to simvastatin) 750 mg/day-↓ 21%↓ 9%↓ 9%No change[10]
Type IV Hyperlipoproteinemia (Randomized, double-blind, crossover) 750 mg/day60 days↓ 44.1% (from 777±224 to 434±60 mg/dl)Significant Reduction-Not Significant[11]
Severe Hypertriglyceridemia (Open study) 750-1200 mg/day9 monthsInconsistentInconsistent-↑ 33.3%[11]
Type IV Hyperlipoproteinemia (Double-blind crossover vs. placebo) 750 mg/day (250 mg t.i.d.)4 weeks↓ 35%---[3]
Type IIA Hyperlipoproteinemia (Double-blind crossover vs. placebo) 750 mg/day (250 mg t.i.d.)9 weeks-No significant reduction↓ 11%↑ 20%[3]
Healthy Male Volunteers (Double-blind crossover) 750 mg/day (250 mg t.i.d.)-↑ 13.5% (not significant)↓ 6.5% (not significant)↓ 11.8% (not significant)↑ 9.8%[12]
Combined Hyperlipidemia (vs. Pravastatin) 750 mg/day (250 mg t.i.d.)3 monthsMore effective than PravastatinLess effective than PravastatinLess effective than PravastatinMore effective than Pravastatin[13]

Experimental Protocols

Preclinical Study: Triton WR-1339-Induced Hyperlipidemia in Rats

A commonly used model for screening hypolipidemic drugs is the Triton WR-1339-induced hyperlipidemia model in rats.[9][14][15][16]

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hyperlipidemia: A single intraperitoneal (i.p.) injection of Triton WR-1339 (tyloxapol), a non-ionic surfactant, is administered at a dose of 200-300 mg/kg body weight.[14][16] Triton WR-1339 is typically dissolved in sterile saline or phosphate-buffered saline (PBS).[5]

  • Drug Administration: Test compounds, such as Acipimox, are administered orally or via i.p. injection at specified doses. A control group receives the vehicle, and a positive control group may receive a standard lipid-lowering drug like fenofibrate.[14]

  • Blood Sampling: Blood samples are collected at baseline and at various time points after Triton WR-1339 injection (e.g., 18, 24, and 48 hours) to measure lipid profiles.[9] The peak of hyperlipidemia is typically observed around 24 hours.[9]

  • Lipid Analysis: Plasma or serum is separated by centrifugation, and total cholesterol, triglycerides, LDL-C, and HDL-C levels are determined using standard enzymatic colorimetric methods.

Clinical Trial: Randomized, Double-Blind, Placebo-Controlled Crossover Study

This design is frequently employed to assess the efficacy of lipid-lowering drugs in humans.[8]

  • Study Population: Patients with a confirmed diagnosis of a specific type of hyperlipidemia (e.g., combined hyperlipidemia, Type IV hyperlipoproteinemia) are recruited. Inclusion and exclusion criteria are strictly defined.

  • Study Design:

    • Washout Period: Patients discontinue any existing lipid-lowering medications for a specified period.

    • Randomization: Patients are randomly assigned to receive either Acipimox or a placebo for a defined treatment period (e.g., 12 weeks).

    • Crossover: After the first treatment period and another washout period, patients are switched to the alternate treatment.

  • Intervention: Acipimox is administered at a specified dose and frequency (e.g., 250 mg three times daily).

  • Data Collection: Fasting blood samples are collected at baseline and at the end of each treatment period.

  • Lipid Analysis: A comprehensive lipid panel is measured, including total cholesterol, triglycerides, LDL-C, and HDL-C.[17] VLDL is often separated by ultracentrifugation, and LDL cholesterol can be calculated.[17] Apolipoproteins may also be measured.

Visualizations

Signaling Pathway of Acipimox

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (HCA2 Receptor) Acipimox->GPR109A Binds to Gi_protein Gi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion of ATP to cAMP PKA Protein Kinase A (PKA) Adenylyl_Cyclase->PKA Reduced Activation cAMP->PKA Activates HSL_inactive Inactive Hormone-Sensitive Lipase (HSL) PKA->HSL_inactive Phosphorylates HSL_active Active Hormone-Sensitive Lipase (HSL-P) Triglycerides Triglycerides PKA->Triglycerides Reduced Hydrolysis FFA_Glycerol Free Fatty Acids (FFA) + Glycerol Triglycerides->FFA_Glycerol Hydrolysis FFA_blood Decreased Free Fatty Acids FFA_Glycerol->FFA_blood Reduced Release VLDL_synthesis Decreased VLDL Synthesis FFA_blood->VLDL_synthesis Reduced Substrate TG_synthesis Decreased Triglyceride Synthesis FFA_blood->TG_synthesis Reduced Substrate

Caption: Acipimox signaling pathway in adipocytes.

Experimental Workflow for a Preclinical Hyperlipidemia Study

Preclinical_Workflow start Start: Acclimatize Rats induction Induce Hyperlipidemia (Triton WR-1339 i.p.) start->induction grouping Randomize into Groups (Control, Acipimox, Positive Control) induction->grouping treatment Administer Treatment (Vehicle, Acipimox, Standard Drug) grouping->treatment sampling Blood Sampling (Baseline, 18h, 24h, 48h) treatment->sampling analysis Lipid Profile Analysis (TC, TG, LDL-C, HDL-C) sampling->analysis data Data Analysis and Comparison analysis->data end End of Study data->end

Caption: Preclinical experimental workflow.

References

The Synergistic Potential of Acipimox in Combination with Other Metabolic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that primarily acts by inhibiting the release of free fatty acids (FFAs) from adipose tissue.[1] While effective as a monotherapy in certain patient populations, its true potential may lie in its synergistic effects when combined with other metabolic drugs. This guide provides a comparative analysis of Acipimox in combination with other key metabolic drug classes, supported by experimental data and detailed methodologies.

Mechanism of Action: The GPR109A Signaling Pathway

Acipimox exerts its primary effect through the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes.[2][3] This activation inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides into FFAs and glycerol.[1] The subsequent decrease in circulating FFAs reduces the substrate available for triglyceride synthesis in the liver, leading to lower production of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL) cholesterol.[1][4]

Acipimox_Mechanism cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Glycerol Glycerol Triglycerides->Glycerol FFAs_blood Decreased FFAs in Bloodstream VLDL_synthesis Decreased VLDL Synthesis FFAs_blood->VLDL_synthesis Reduced Substrate

Caption: Acipimox mechanism of action via the GPR109A pathway in adipocytes.

Comparison of Acipimox Combination Therapies

The following sections detail the synergistic effects of Acipimox when combined with statins, fibrates, and SGLT2 inhibitors.

Acipimox and Statins (Simvastatin & Atorvastatin)

Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to a reduction in hepatic cholesterol production and an upregulation of LDL receptors.[5][6] The combination of Acipimox and statins offers a complementary approach to lipid lowering.

Experimental Data Summary

Combination TherapyKey FindingsReference
Acipimox + Simvastatin In patients with combined hyperlipidemia already on simvastatin, the addition of Acipimox (250 mg, 3x daily for 12 weeks) resulted in a significant 8% reduction in Lp(a) levels. A non-statistically significant trend towards a 32% reduction in triglycerides (TG) and a 6% increase in HDLc was also observed. In a subgroup with severe hypertriglyceridemia, HDLc significantly increased by 15%.[7][7]
Acipimox + Atorvastatin In a 3-month study of patients with unstable angina pectoris, combination therapy with atorvastatin was more effective at achieving target LDL cholesterol levels (64% of patients) compared to Acipimox alone (20% of patients).[8][8]

Signaling Pathway: Complementary Lipid Lowering

Acipimox_Statin cluster_adipocyte Adipocyte cluster_liver Liver cluster_blood Bloodstream Acipimox Acipimox GPR109A GPR109A Acipimox->GPR109A Inhibits Lipolysis Lipolysis GPR109A->Lipolysis Inhibits FFAs Free Fatty Acids Lipolysis->FFAs Produces VLDL_synthesis VLDL Synthesis FFAs->VLDL_synthesis Substrate for Statin Statin HMG_CoA_reductase HMG-CoA Reductase Statin->HMG_CoA_reductase Inhibits Cholesterol_synthesis Cholesterol Synthesis HMG_CoA_reductase->Cholesterol_synthesis Catalyzes LDL_receptors LDL Receptors Cholesterol_synthesis->LDL_receptors Upregulates TG Decreased Triglycerides VLDL_synthesis->TG LDL_C Decreased LDL-C LDL_receptors->LDL_C Clears LDL

Caption: Complementary mechanisms of Acipimox and Statins in lipid metabolism.

Experimental Protocol: Randomized Double-Blind Placebo-Controlled Crossover Trial (Acipimox + Simvastatin)

  • Study Design: A randomized, double-blind, placebo-controlled crossover trial was conducted.[7]

  • Participants: Eighteen patients with combined hyperlipidemia, who had been on a stable diet and simvastatin (20-40 mg/day) for at least 3 months.[7]

  • Intervention: Patients received Acipimox (250 mg, 3 times daily) or a placebo for 12 weeks. After a washout period, they were crossed over to the other treatment arm.[7]

  • Outcome Measures: The primary outcomes were changes in the concentrations of LDLc, TG, HDLc, Lp(a), and Apolipoprotein B. Secondary measures included LDL particle size and resistance to oxidation.[7]

Acipimox and Fibrates (Fenofibrate)

Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[9][10] Activation of PPARα leads to increased lipolysis of triglyceride-rich lipoproteins and decreased hepatic production of VLDL.[11]

Experimental Data Summary

Combination TherapyKey FindingsReference
Acipimox + Fenofibrate In patients with type 2 diabetes and elevated triglycerides despite fenofibrate monotherapy, the addition of Acipimox (250 mg, 2x daily for 2 months) significantly decreased serum TG from 328.3 mg/dL to 192.4 mg/dL and also significantly reduced total cholesterol.[6][6]
Acipimox vs. Fenofibrate In Chinese patients with type 2 diabetes and hypertriglyceridemia, both Acipimox and fenofibrate were comparably effective in reducing TG and total cholesterol, and increasing HDL-C and the ApoA-I/ApoB-100 ratio. Acipimox, however, showed a more intensive reduction in lipoprotein(a) levels.[12][12]

Signaling Pathway: Dual Regulation of Lipid Metabolism

Acipimox_Fibrate cluster_adipocyte Adipocyte cluster_liver Liver cluster_blood Bloodstream Acipimox Acipimox GPR109A GPR109A Acipimox->GPR109A Inhibits Lipolysis Lipolysis GPR109A->Lipolysis Inhibits FFAs Free Fatty Acids Lipolysis->FFAs Produces VLDL_synthesis VLDL Synthesis FFAs->VLDL_synthesis Substrate for Fibrate Fibrate PPARa PPARα Fibrate->PPARa Activates Gene_Expression Gene Expression (LPL, ApoA-I/II ↑, ApoC-III ↓) PPARa->Gene_Expression Regulates TG Decreased Triglycerides Gene_Expression->TG Increases LPL activity HDL_C Increased HDL-C Gene_Expression->HDL_C Increases ApoA-I/II VLDL_synthesis->TG

Caption: Synergistic actions of Acipimox and Fibrates on lipid metabolism.

Experimental Protocol: Open-Label Add-on Study (Acipimox + Fenofibrate)

  • Study Design: An open-label, single-arm study.[6]

  • Participants: Seventeen patients with type 2 diabetes with stable glycemic control for 6 months but with serum TG levels >150 mg/dL despite fenofibrate monotherapy.[6]

  • Intervention: Acipimox 250 mg was administered twice daily for 2 months in addition to their ongoing fenofibrate therapy.[6]

  • Outcome Measures: Lipid profiles (including TG and total cholesterol), glycated hemoglobin, creatine kinase, and myoglobin concentrations were measured before and after the addition of Acipimox.[6]

Acipimox and SGLT2 Inhibitors (Dapagliflozin)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors lower blood glucose by blocking glucose reabsorption in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.[13][14]

Experimental Data Summary

Combination TherapyKey FindingsReference
Acipimox + Dapagliflozin In men with type 2 diabetes on metformin, treatment with dapagliflozin for three weeks, with the addition of acipimox (250 mg, 4x daily) in the third week, led to a further decrease in fasting plasma glucose and a reduction in fasting plasma FFA concentration. This combination improved beta-cell function.[13][13]

Workflow: Investigating Insulin Sensitivity and Beta-Cell Function

Acipimox_SGLT2_Workflow cluster_study_design Experimental Workflow cluster_outcomes Key Outcomes Measured Baseline Baseline Measurements (OGTT, Insulin Clamp) Week2 Week 2 (Dapagliflozin 10mg/day) Baseline->Week2 3 weeks treatment Week3 Week 3 (Dapagliflozin + Acipimox 250mg 4x/day) Week2->Week3 Add Acipimox Endpoint End of Week 3 Measurements (OGTT, Insulin Clamp) Week3->Endpoint Final Assessment Plasma_Glucose Plasma Glucose Endpoint->Plasma_Glucose Plasma_FFA Plasma FFA Endpoint->Plasma_FFA Insulin_Sensitivity Insulin Sensitivity Endpoint->Insulin_Sensitivity Beta_Cell_Function Beta-Cell Function Endpoint->Beta_Cell_Function

Caption: Experimental workflow for assessing Acipimox and Dapagliflozin synergy.

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp and Oral Glucose Tolerance Test (OGTT)

  • Hyperinsulinemic-Euglycemic Clamp: This procedure is the gold standard for assessing insulin sensitivity.[15][16]

    • Preparation: Subjects are fasted overnight. Two intravenous lines are inserted, one for infusions and one for blood sampling from a "heated" hand to obtain arterialized venous blood.[15]

    • Procedure: A continuous infusion of insulin is administered to achieve a high, steady-state plasma insulin level. Simultaneously, a variable infusion of glucose is given to "clamp" the blood glucose at a normal, euglycemic level.[15][16]

    • Measurement: The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus insulin sensitivity.[15]

  • Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to clear glucose from the bloodstream.

    • Preparation: Subjects are fasted overnight.

    • Procedure: A baseline blood sample is taken, after which the subject drinks a solution containing 75g of glucose.

    • Measurement: Blood samples are taken at timed intervals (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin levels, providing insights into glucose tolerance and beta-cell function.

Conclusion

The combination of Acipimox with other metabolic drugs presents a promising strategy for managing complex metabolic disorders. The synergistic effects observed with statins, fibrates, and SGLT2 inhibitors highlight the potential for multi-faceted therapeutic approaches. Further research is warranted to fully elucidate the long-term benefits and safety profiles of these combination therapies in diverse patient populations. This guide provides a foundational understanding for researchers and drug development professionals exploring the expanded therapeutic utility of Acipimox.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Acipimox Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste such as Acipimox sodium is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and environmental regulations.

Pre-Disposal and Handling Considerations

Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. All handling should occur in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Waste Handling (e.g., collecting solids, preparing solutions for disposal) Safety glasses with side shields or safety goggles.[2]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[2]Not generally required if handled in a well-ventilated area or a chemical fume hood.[2]
Spill Cleanup Chemical safety goggles and a face shield.[2]Double-gloving with chemical-resistant gloves.[2]Chemical-resistant gown or coveralls.[2]An N95 or higher-rated respirator may be necessary depending on the spill size and potential for aerosolization.[2]
Preparing Waste Containers for Disposal Safety glasses with side shields or safety goggles.[2]Chemical-resistant gloves.[2]Laboratory coat.[2]Not generally required for handling sealed waste containers.[2]

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

Properly identify and classify all waste containing this compound as hazardous chemical waste.[3][4] It is crucial to segregate different types of waste to prevent dangerous chemical reactions.[4]

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated container for chemical waste.[2]

  • Liquid Waste: Keep liquid waste types separate; do not mix. Aqueous waste should be collected separately from organic solvent waste.[5][6]

  • Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container.[2]

  • Contaminated Labware: Glassware and other labware contaminated with this compound should be decontaminated or disposed of as hazardous waste.[7]

Step 2: Waste Collection and Container Management

Designate a specific, compatible hazardous waste container for this compound waste.[1]

  • Container Integrity: Ensure the waste container is in good condition, with no leaks or cracks.[7]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution's Environmental Health and Safety (EHS) office.[1][2][7]

  • Closure: Keep the waste container securely closed at all times, except when adding waste, to prevent spills and the release of vapors.[1][7]

Step 3: Waste Storage

Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2][7] This storage area should have secondary containment to mitigate any potential leaks.[4]

Step 4: Disposal of Empty Containers

A container that previously held this compound must be decontaminated before being discarded as regular trash.[1]

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[7]

  • Rinsate Collection: The rinsate from this cleaning process must be collected and treated as hazardous waste.[7]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash. Deface the original label to prevent misuse.[4]

Step 5: Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed professional service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2][3]

  • Documentation: Complete all necessary waste disposal forms and consignment notes as required by your institution and local regulations.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste materials.

Acipimox_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps empty_container Empty Acipimox Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Segregate Incompatibles) liquid_waste->collect_liquid collect_sharps Dispose in Puncture-Resistant Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate store_waste Store All Hazardous Waste in Secure, Designated Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate Rinsate dispose_container Dispose of Decontaminated Container as Regular Trash (Deface Label) decontaminate->dispose_container Clean Container collect_rinsate->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Waste Collected by Professionals contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling Acipimox Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Acipimox sodium, a niacin derivative used as an anti-hyperlipidemic agent. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, stringent safety protocols must be followed during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant glovesPrevents skin contact which can cause irritation.[1][3]
Body Protection Impervious clothing, such as a lab coat or gownProtects against skin contact and contamination of personal clothing.[1]
Respiratory Protection Suitable respiratorRecommended to minimize exposure, especially when handling powders and in case of dust formation.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature for the powder is -20°C for long-term storage (1 year).[1]

2. Preparation and Handling:

  • All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.[3]

  • Ensure the area is well-ventilated.[4]

  • Wear the appropriate PPE as outlined above.

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[4] A damp cloth or a filtered vacuum can be used to clean up dry solids to control dust generation.[3]

  • For liquid spills, absorb with an inert, non-combustible absorbent material and place it in a suitable container for disposal.[4]

  • Prevent the spill from entering drains or waterways.[1]

Disposal Plan

This compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.[3][4]

1. Waste Collection:

  • Designate a specific, properly labeled hazardous waste container for this compound waste.[4]

  • The container should be kept closed except when adding waste.[4]

2. Disposal of Unused this compound:

  • Do not dispose of down the drain or in regular trash.[4]

  • Follow your institution's hazardous waste disposal procedures. This typically involves collection by a licensed hazardous waste disposal service.

3. Disposal of Empty Containers:

  • Containers that have held this compound should be decontaminated before being discarded as regular trash.[4] Consult your institution's environmental health and safety (EHS) office for specific decontamination procedures.

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5][6]
Skin Contact Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[1][5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[1][5]
Ingestion Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Seek medical attention immediately.[1][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures risk_assessment Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection Determines fume_hood Work in Fume Hood ppe_selection->fume_hood weighing Weighing & Preparation fume_hood->weighing decontamination Decontaminate Work Area weighing->decontamination spill_response Spill Response weighing->spill_response If spill occurs waste_disposal Dispose of Waste decontamination->waste_disposal first_aid First Aid spill_response->first_aid If exposure occurs

Caption: Logical workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。